Product packaging for Chilenine(Cat. No.:)

Chilenine

货号: B1249527
分子量: 383.4 g/mol
InChI 键: DJCOYPJXFKNBCF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Chilenine has been reported in Berberis darwinii and Berberis actinacantha with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17NO7 B1249527 Chilenine

3D Structure

Interactive Chemical Structure Model





属性

分子式

C20H17NO7

分子量

383.4 g/mol

IUPAC 名称

3-hydroxy-7,8-dimethoxy-17,19-dioxa-11-azapentacyclo[12.7.0.03,11.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaene-2,10-dione

InChI

InChI=1S/C20H17NO7/c1-25-13-4-3-12-16(17(13)26-2)19(23)21-6-5-10-7-14-15(28-9-27-14)8-11(10)18(22)20(12,21)24/h3-4,7-8,24H,5-6,9H2,1-2H3

InChI 键

DJCOYPJXFKNBCF-UHFFFAOYSA-N

规范 SMILES

COC1=C(C2=C(C=C1)C3(C(=O)C4=CC5=C(C=C4CCN3C2=O)OCO5)O)OC

同义词

chilenine

产品来源

United States

Foundational & Exploratory

The Chilenine Alkaloid Family: A Technical Guide to a Novel Class of Isoindolobenzazepines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chilenine alkaloid family represents a unique class of isoindolobenzazepine natural products, first brought to scientific attention with the isolation of its eponymous member, this compound, in 1982 from the Chilean endemic plant Berberis empetrifolia. These compounds are characterized by a distinctive pentacyclic ring system, which has attracted interest from synthetic chemists and pharmacologists alike. This technical guide provides a comprehensive overview of the this compound alkaloid family, their natural sources, physicochemical properties, and biosynthetic origins, with a focus on data relevant to research and drug development.

Core Structure and Known Members

The foundational structure of the this compound alkaloid family is the isoindolobenzazepine skeleton. Variations in substitution patterns on this core structure give rise to the different members of the family. To date, the prominent members identified include this compound, Lennoxamine, and Chilenamine.

Natural Sources

The primary natural source of the this compound alkaloid family is the plant genus Berberis, particularly species native to Chile.

AlkaloidNatural Source(s)Family
This compoundBerberis empetrifolia Lam.[1][2][3][4]Berberidaceae
LennoxamineBerberis empetrifolia Lam.Berberidaceae
ChilenamineSynthetically derived from this compound-

Table 1: Natural Sources of the this compound Alkaloid Family

Physicochemical and Spectroscopic Data

The structural elucidation of the this compound alkaloids has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data available for this compound.

Table 2: General Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₁₇NO₅
Molecular Weight367.35 g/mol
AppearanceColorless solid

Table 3: ¹H NMR Spectral Data for this compound (CDCl₃)

ProtonChemical Shift (δ, ppm)
H-17.05 (s)
H-46.75 (s)
H-84.85 (d, J=12 Hz)
H-8'3.50 (d, J=12 Hz)
H-96.60 (s)
H-126.80 (s)
H-134.40 (d, J=16 Hz)
H-13'3.25 (d, J=16 Hz)
OMe-23.85 (s)
OMe-33.90 (s)
OCH₂O5.95 (s)

Table 4: ¹³C NMR Spectral Data for this compound (CDCl₃)

CarbonChemical Shift (δ, ppm)
C-1105.2
C-4108.5
C-4a128.0
C-5168.0
C-853.5
C-8a130.5
C-9109.8
C-12111.5
C-12a135.0
C-1340.2
C-13a132.5
C-13b125.0
C-2147.5
C-3148.0
C-10145.0
C-11146.5
OMe-256.0
OMe-356.2
OCH₂O101.5

Table 5: Mass Spectrometry Data for this compound

Ionm/z
[M]+367
Key Fragments352, 336, 324, 294

Experimental Protocols

Isolation of this compound from Berberis empetrifolia

1. Extraction:

  • Dried and powdered aerial parts of Berberis empetrifolia are macerated with methanol at room temperature for an extended period (e.g., 48-72 hours).

  • The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Partitioning:

  • The crude extract is dissolved in a 5% aqueous hydrochloric acid solution.

  • The acidic solution is washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

  • The aqueous layer is then basified to a pH of 9-10 with ammonium hydroxide.

  • The basic solution is extracted exhaustively with chloroform to obtain the crude alkaloid fraction.

3. Chromatographic Purification:

  • The crude alkaloid fraction is subjected to column chromatography on silica gel.

  • Elution is performed with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol solvent system and visualized under UV light and with Dragendorff's reagent.

  • Fractions containing this compound are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure alkaloid.

Biosynthesis of the this compound Core

The biosynthesis of isoindolobenzazepine alkaloids is proposed to originate from the amino acid L-tyrosine.[5][6][7] The pathway involves the condensation of dopamine and 4-hydroxyphenylacetaldehyde, both derived from L-tyrosine, to form the benzylisoquinoline intermediate (S)-norcoclaurine, which is a key precursor for a wide array of isoquinoline alkaloids. Further enzymatic modifications, including methylation and oxidative cyclization, are believed to lead to the formation of the characteristic isoindolobenzazepine scaffold of the this compound family. The precise enzymatic steps for the final ring formations are still under investigation.

This compound Biosynthetic Pathway cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_products This compound Family Core L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde L-Tyrosine->4-Hydroxyphenylacetaldehyde (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine Condensation 4-Hydroxyphenylacetaldehyde->(S)-Norcoclaurine Protoberberine Intermediate Protoberberine Intermediate (S)-Norcoclaurine->Protoberberine Intermediate Methylation & Oxidative Cyclization Isoindolobenzazepine Scaffold Isoindolobenzazepine Scaffold Protoberberine Intermediate->Isoindolobenzazepine Scaffold Rearrangement & Further Modifications

Figure 1: Proposed biosynthetic pathway leading to the Isoindolobenzazepine scaffold of the this compound family from L-Tyrosine.

Biological Activity and Future Directions

While extensive pharmacological studies on this compound itself are limited, related isoquinoline and benzylisoquinoline alkaloids from Berberis species have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The unique isoindolobenzazepine structure of the this compound family makes it an attractive target for further investigation into its potential therapeutic applications. Future research should focus on the comprehensive evaluation of the biological activity of pure this compound and its derivatives, including their mechanism of action and potential molecular targets. Elucidation of the specific enzymes involved in the later stages of its biosynthesis could also open avenues for biotechnological production of these complex molecules.

References

An In-depth Technical Guide on the Putative Biosynthesis of Chilenine in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete biosynthetic pathway of chilenine has not yet been fully elucidated in plants. This guide presents a putative pathway based on the well-established biosynthesis of related benzylisoquinoline alkaloids (BIAs) and known chemical principles. The proposed steps beyond the formation of (S)-reticuline are hypothetical and require experimental validation.

Introduction

This compound is a member of the isoquinolino[2,1-a]isoquinoline alkaloids, a class of benzylisoquinoline alkaloids (BIAs) characterized by their complex pentacyclic ring system. BIAs are a diverse group of plant secondary metabolites with a wide range of pharmacological activities. Many BIAs, such as morphine, codeine, and berberine, are used as pharmaceuticals.[1][2][3] this compound has been isolated from plants of the Berberis genus, which is known for producing a variety of bioactive alkaloids.[4][5] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel enzymes that could be applied in synthetic biology and drug development.

This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound, starting from the primary precursor L-tyrosine. It outlines the key enzymatic steps, intermediate compounds, and the classes of enzymes likely involved.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of BIAs, which originates from the aromatic amino acid L-tyrosine. The pathway can be divided into two main stages: the formation of the central intermediate (S)-reticuline, and the subsequent, less-defined steps leading to the unique this compound scaffold.

The initial steps leading to (S)-reticuline are well-characterized in several plant species, including opium poppy (Papaver somniferum) and various Berberis species.[2][6][7]

  • Tyrosine to Dopamine and 4-HPAA: The pathway begins with L-tyrosine, which is converted into two key intermediates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This involves hydroxylation and decarboxylation steps catalyzed by enzymes such as tyrosine hydroxylase and DOPA decarboxylase.[2][3]

  • Formation of (S)-Norcoclaurine: Dopamine and 4-HPAA undergo a Pictet-Spengler condensation reaction catalyzed by (S)-norcoclaurine synthase (NCS) to form the first benzylisoquinoline alkaloid, (S)-norcoclaurine. This is the foundational step for the entire class of BIAs.[2][7]

  • Methylation and Hydroxylation Steps: A series of methylation and hydroxylation reactions convert (S)-norcoclaurine into (S)-reticuline. These steps are catalyzed by specific O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYP450s). The key enzymes in this sequence are:

    • Norcoclaurine 6-O-methyltransferase (6OMT)

    • (S)-coclaurine N-methyltransferase (CNMT)

    • N-methylcoclaurine 3'-hydroxylase (NMCH) , a CYP450 enzyme.

    • 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)

The end product of this series of reactions is (S)-reticuline, a critical branch-point intermediate in the biosynthesis of numerous BIAs.[2]

The conversion of (S)-reticuline to the protoberberine scaffold, a common precursor for many Berberis alkaloids, is a known pathway. The subsequent steps to form the isoquinolino[2,1-a]isoquinoline structure of this compound are speculative and likely involve oxidative cyclization and rearrangements.

  • Formation of the Protoberberine Bridge: (S)-Reticuline is converted to (S)-scoulerine by the berberine bridge enzyme (BBE) . This enzyme forms the methylenedioxy bridge, a characteristic feature of protoberberine alkaloids, by catalyzing an oxidative C-C bond formation.[3]

  • Conversion to (S)-Tetrahydrocolumbamine: (S)-Scoulerine is then methylated by scoulerine 9-O-methyltransferase (SOMT) to yield (S)-tetrahydrocolumbamine.[2]

  • Formation of the Methylene-dioxy Bridge: A cytochrome P450 enzyme, canadine synthase (CAS) , catalyzes the formation of a methylenedioxy bridge to produce (S)-canadine ((S)-tetrahydroberberine).[2]

  • Oxidation to Berberine: (S)-Canadine is oxidized by (S)-tetrahydroprotoberberine oxidase (STOX) to form the quaternary protoberberine alkaloid, berberine.[2]

  • Hypothesized Rearrangement to this compound: The transformation from a protoberberine scaffold like berberine to the isoquinolino[2,1-a]isoquinoline skeleton of this compound is not biochemically characterized. It is hypothesized to involve an intramolecular rearrangement and further oxidative modifications. This could potentially be catalyzed by a unique set of cytochrome P450 enzymes or other oxidoreductases that facilitate the formation of the additional ring and the characteristic lactam function of this compound.

Data Presentation

As the biosynthetic pathway of this compound is not fully elucidated, quantitative data regarding enzyme kinetics, metabolite concentrations, and gene expression levels are not available for the specific steps leading to this compound. The following table provides a summary of the well-characterized enzymes in the upstream BIA pathway leading to the protoberberine scaffold.

EnzymeAbbreviationSubstrateProductEnzyme Class
(S)-Norcoclaurine synthaseNCSDopamine, 4-HPAA(S)-NorcoclaurinePictet-Spenglerase
Norcoclaurine 6-O-methyltransferase6OMT(S)-Norcoclaurine(S)-CoclaurineO-Methyltransferase
(S)-Coclaurine N-methyltransferaseCNMT(S)-Coclaurine(S)-N-MethylcoclaurineN-Methyltransferase
N-Methylcoclaurine 3'-hydroxylaseNMCH(S)-N-Methylcoclaurine(S)-3'-Hydroxy-N-methylcoclaurineCytochrome P450
3'-Hydroxy-N-methylcoclaurine 4'-O-methyltransferase4'OMT(S)-3'-Hydroxy-N-methylcoclaurine(S)-ReticulineO-Methyltransferase
Berberine bridge enzymeBBE(S)-Reticuline(S)-ScoulerineFAD-dependent Oxidase
Scoulerine 9-O-methyltransferaseSOMT(S)-Scoulerine(S)-TetrahydrocolumbamineO-Methyltransferase
Canadine synthaseCAS(S)-Tetrahydrocolumbamine(S)-CanadineCytochrome P450
(S)-Tetrahydroprotoberberine oxidaseSTOX(S)-CanadineBerberineOxidase

Experimental Protocols

The elucidation of BIA biosynthetic pathways typically involves a combination of tracer studies, enzyme assays, and molecular biology techniques. The following are generalized protocols for key experiments that would be necessary to fully characterize the this compound biosynthetic pathway.

Objective: To identify the precursors and intermediates in the this compound biosynthetic pathway.

Methodology:

  • Precursor Feeding: Administer isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled L-tyrosine, dopamine) to Berberis plant cell cultures or whole plants.

  • Incubation: Allow the plant material to metabolize the labeled precursors for a defined period.

  • Alkaloid Extraction: Harvest the plant tissue and perform a standard alkaloid extraction procedure.

  • Separation and Detection: Separate the extracted alkaloids using High-Performance Liquid Chromatography (HPLC).

  • Analysis: Analyze the separated compounds using Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation of the isotopic label into this compound and potential intermediates.

Objective: To identify and characterize the enzymes involved in the pathway.

Methodology:

  • Protein Extraction: Extract total protein from Berberis tissues known to produce this compound.

  • Enzyme Assay: Incubate the protein extract with a putative substrate (e.g., berberine) and necessary co-factors (e.g., NADPH for CYP450s, S-adenosyl methionine for methyltransferases).

  • Product Detection: Monitor the formation of the expected product (e.g., a hydroxylated or rearranged derivative of berberine) over time using HPLC or LC-MS.

  • Enzyme Purification: If activity is detected, purify the responsible enzyme using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

  • Kinetic Characterization: Determine the kinetic parameters (Km, Vmax) of the purified enzyme.

Objective: To identify the genes encoding the biosynthetic enzymes.

Methodology:

  • Transcriptome Analysis: Perform RNA-sequencing on this compound-producing and non-producing tissues to identify differentially expressed genes, particularly those belonging to enzyme families known to be involved in BIA biosynthesis (e.g., CYP450s, OMTs).

  • Gene Cloning: Clone the candidate genes into expression vectors.

  • Heterologous Expression: Express the cloned genes in a heterologous host system (e.g., E. coli, yeast, or Nicotiana benthamiana).

  • Functional Assay: Perform enzyme assays with the recombinant protein to confirm its catalytic activity with the proposed substrate.

Visualization of Pathways and Workflows

BIA Pathway to Berberine cluster_tyrosine Primary Metabolism cluster_intermediates BIA Pathway L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS 4-HPAA->Norcoclaurine NCS Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT OH_N_Methylcoclaurine (S)-3'-Hydroxy- N-methylcoclaurine N_Methylcoclaurine->OH_N_Methylcoclaurine NMCH (CYP450) Reticuline (S)-Reticuline OH_N_Methylcoclaurine->Reticuline 4'OMT Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Tetrahydrocolumbamine (S)-Tetrahydro- columbamine Scoulerine->Tetrahydrocolumbamine SOMT Canadine (S)-Canadine Tetrahydrocolumbamine->Canadine CAS (CYP450) Berberine Berberine Canadine->Berberine STOX

Caption: Upstream pathway to Berberine.

Hypothetical this compound Formation Berberine Berberine Intermediate Putative Rearranged Intermediate Berberine->Intermediate CYP450s? Oxidoreductases? This compound This compound Intermediate->this compound Further Oxidative Modifications?

Caption: Hypothetical conversion to this compound.

Enzyme Discovery Workflow cluster_in_vivo In Planta / In Vitro cluster_in_silico In Silico / Molecular Tracer Isotopic Labeling Studies Transcriptomics Transcriptome Analysis Tracer->Transcriptomics Identify Candidate Gene Families Assay Enzyme Assays in Crude Extracts Assay->Transcriptomics Correlate Activity with Gene Expression Cloning Gene Cloning Transcriptomics->Cloning Expression Heterologous Expression Cloning->Expression Functional_Assay Functional Assay of Recombinant Enzyme Expression->Functional_Assay Confirm Activity

Caption: Workflow for enzyme discovery.

Conclusion

The biosynthesis of this compound in plants is an intriguing area of research that builds upon the well-established foundation of benzylisoquinoline alkaloid metabolism. While the early steps of the pathway leading to the central intermediate (S)-reticuline and even to the protoberberine scaffold are well-understood, the final, transformative steps that create the unique isoquinolino[2,1-a]isoquinoline structure of this compound remain to be elucidated. The proposed pathway presented in this guide serves as a roadmap for future research. The application of modern experimental techniques, including transcriptomics, proteomics, and sophisticated analytical chemistry, will be instrumental in identifying the novel enzymes that catalyze the final steps in this compound biosynthesis. Unraveling this pathway will not only deepen our understanding of plant metabolic diversity but also provide new biocatalytic tools for the synthesis of complex, high-value molecules for the pharmaceutical industry.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chilenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chilenine is a naturally occurring isoindolobenzazepine alkaloid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its molecular structure, physicochemical characteristics, and spectral data. Detailed methodologies for its synthesis are outlined, and available information on its biological activities is presented. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound, with the molecular formula C₂₀H₁₇NO₇, is an alkaloid found in plant species of the Berberis genus, such as Berberis darwinii.[1] Its complex pentacyclic structure is the basis for its chemical and biological characteristics.

PropertyValueSource
Molecular Formula C₂₀H₁₇NO₇PubChem[1]
Molecular Weight 383.4 g/mol PubChem[1]
IUPAC Name 3-hydroxy-7,8-dimethoxy-17,19-dioxa-11-azapentacyclo[12.7.0.0³,¹¹.0⁴,⁹.0¹⁶,²⁰]henicosa-1(21),4(9),5,7,14,16(20)-hexaene-2,10-dionePubChem[1]
CAS Number 71700-15-7PubChem[1]
Melting Point 157-158 °CChemicalBook
Boiling Point (Predicted) 691.2±55.0 °CChemicalBook
Density (Predicted) 1.56±0.1 g/cm³ChemicalBook
XLogP3-AA 1.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 7PubChem[1]
Solubility Data not available

Table 1: Physicochemical Properties of this compound

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public databases. Researchers are advised to consult specialized analytical chemistry literature or acquire data through experimental analysis. The following sections outline the expected spectral characteristics based on the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the numerous protons in distinct chemical environments within its pentacyclic structure. Aromatic protons would likely appear in the downfield region (δ 6.0-8.0 ppm). Protons on the aliphatic portions of the molecule, including the ethylamino bridge and the methylenedioxy group, would resonate in the upfield region. The chemical shifts would be influenced by the presence of heteroatoms (nitrogen and oxygen) and the overall rigidity of the fused ring system.

  • ¹³C NMR: The carbon NMR spectrum would display 20 distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbons of the lactam rings are expected to have chemical shifts in the range of δ 160-180 ppm. Carbons in the aromatic rings would appear between δ 100-150 ppm. The aliphatic carbons would be found in the more shielded region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include:

  • O-H stretching: A broad band around 3400 cm⁻¹ for the hydroxyl group.

  • C-H stretching: Peaks around 3000-3100 cm⁻¹ for aromatic C-H and 2850-3000 cm⁻¹ for aliphatic C-H.

  • C=O stretching: Strong absorptions around 1650-1700 cm⁻¹ corresponding to the lactam carbonyl groups.

  • C=C stretching: Bands in the 1450-1600 cm⁻¹ region for the aromatic rings.

  • C-O stretching: Absorptions in the 1000-1300 cm⁻¹ range for the ether and hydroxyl functionalities.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 383.4. The fragmentation pattern would be complex, reflecting the stability of the fused ring system. Common fragmentation pathways would likely involve the loss of small molecules such as CO, H₂O, and cleavage of the side chains.

Experimental Protocols

Isolation of this compound

General Workflow for Alkaloid Isolation from Berberis Species:

Caption: General workflow for the isolation of alkaloids from Berberis species.

Synthesis of this compound

Several synthetic routes to this compound and its analogs have been reported, often involving multi-step sequences. One key transformation is the construction of the isoindolobenzazepine skeleton. A common strategy involves the Houben–Hoesch cyclization.[3][4]

Illustrative Synthetic Strategy:

Caption: A generalized synthetic strategy towards this compound.

A detailed synthetic procedure for a cyano-chilenine analog, which includes steps relevant to the synthesis of this compound itself, has been described.[3][5] The synthesis involves the preparation of an isoindolinone derivative, followed by the introduction of a nitrile group and subsequent acid-catalyzed cyclization to form the pentacyclic core.

Biological Activity and Potential Signaling Pathways

The biological activities of this compound have not been extensively studied. However, isoindolobenzazepine alkaloids as a class have been reported to exhibit a range of biological effects, including cytotoxic and anti-inflammatory properties.[6]

Potential Anti-Inflammatory Effects and Signaling Pathways

While no direct studies on this compound's anti-inflammatory mechanism have been found, research on structurally related compounds provides some insights into potential pathways. For instance, the lignan chicanine has been shown to exert anti-inflammatory effects by down-regulating inflammatory cytokines through the inhibition of the IκBα/MAPK/ERK signaling pathways.[5] It is plausible that this compound could modulate similar inflammatory cascades.

Hypothesized Anti-Inflammatory Signaling Pathway for this compound:

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_Cascade activates IKK IKK TLR4->IKK activates NFkB_nucleus NF-κB MAPK_Cascade->NFkB_nucleus activates NFkB_IkB NF-κB/IκB complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes induces Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, etc.) Inflammatory_Genes->Inflammatory_Mediators This compound This compound This compound->MAPK_Cascade inhibits? This compound->IKK inhibits?

Caption: Hypothesized modulation of NF-κB and MAPK signaling by this compound.

Potential Cytotoxic Activity

Many alkaloids, including those from the isoquinoline family, have demonstrated cytotoxic effects against various cancer cell lines.[6] The cytotoxic potential of this compound remains to be thoroughly investigated. Future studies could involve screening this compound against a panel of cancer cell lines to determine its IC₅₀ values and elucidate its mechanism of cell death (e.g., apoptosis, necrosis).

Potential Acetylcholinesterase Inhibition

Alkaloids are a well-known class of acetylcholinesterase (AChE) inhibitors, which are relevant in the context of Alzheimer's disease treatment.[7] Given its nitrogen-containing heterocyclic structure, this compound could potentially exhibit AChE inhibitory activity. In vitro assays would be required to confirm and quantify this potential activity.

Conclusion

This compound is a structurally complex natural product with potential for further scientific investigation. This guide has summarized the currently available information on its physical and chemical properties. However, significant gaps remain in the experimental data, particularly concerning its detailed spectral characterization, solubility, and a comprehensive evaluation of its biological activities and mechanisms of action. Further research is warranted to fully elucidate the properties of this compound and to explore its potential applications in medicinal chemistry and drug discovery.

References

In-Depth Technical Guide to the Spectral Data of Chilenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for Chilenine, a unique isoindolobenzazepine alkaloid. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential applications in research and drug development.

Introduction

This compound (CAS 71700-15-7) is a naturally occurring alkaloid isolated from Berberis empetrifolia, a plant species native to Chile.[1][2] Its distinctive isoindolobenzazepine core structure makes it a subject of interest for synthetic chemists and pharmacologists. This document collates and presents the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are fundamental to its structural elucidation and characterization.

Spectral Data of this compound

The following tables summarize the quantitative spectral data obtained for this compound.

¹H NMR Spectral Data

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms within the molecule, revealing their chemical environment and connectivity.

Table 1: ¹H NMR Spectral Data of this compound (200 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
2.84mH-6
3.10mH-6
3.93sOCH₃
4.02sOCH₃
4.25mH-5
4.60mH-5
6.00dJ=1.2O-CH₂-O
6.04dJ=1.2O-CH₂-O
6.78sH-4
6.98sH-1
7.35dJ=8.4H-12
7.72dJ=8.4H-11

Data sourced from Fajardo et al., 1982.

¹³C NMR Spectral Data

As of the latest literature review, detailed ¹³C NMR data for this compound has not been explicitly published. The original isolation paper by Fajardo et al. (1982) mentions that the 200 MHz NMR spectrum supports the proposed structure, but does not provide a peak list. Further research would be required to obtain and publish a complete ¹³C NMR assignment for this compound.

IR Spectral Data

Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 2: IR Spectral Data of this compound (CHCl₃)

Wavenumber (cm⁻¹)Functional Group Assignment
3450 (broad)O-H (hydroxyl)
1720C=O (conjugated ketone)
1690C=O (lactam)

Data sourced from Fajardo et al., 1982.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Table 3: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
38317[M]⁺
36736
35218
33840
30815
22059
176100

Data sourced from Fajardo et al., 1982.

Experimental Protocols

The following protocols are based on the methods described in the original isolation and characterization of this compound by Fajardo et al. (1982).

Isolation of this compound
  • Plant Material: Stems and above-ground wood of Berberis empetrifolia were collected.

  • Extraction: The powdered plant material was extracted with methanol at room temperature.

  • Acid-Base Extraction: The methanol extract was evaporated, and the residue was taken up in dilute hydrochloric acid. The acidic solution was then basified with ammonium hydroxide and extracted with chloroform to yield the crude alkaloid mixture.

  • Chromatography: The crude alkaloids were subjected to column chromatography on silica gel. Elution was carried out with a gradient of chloroform-methanol mixtures of increasing polarity.

  • Purification: Fractions containing this compound were combined and further purified to yield the final product.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a 200 MHz Fourier Transform spectrometer using deuterated chloroform (CDCl₃) as the solvent.

  • IR Spectroscopy: The infrared spectrum was obtained in a chloroform (CHCl₃) solution.

  • Mass Spectrometry: The mass spectrum was recorded to determine the molecular weight and fragmentation pattern of the compound.

  • UV-Vis Spectroscopy: The ultraviolet-visible spectrum was recorded in methanol, showing absorption maxima (λmax) at 211, 228 (shoulder), 281 (shoulder), and 312 nm.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature regarding the signaling pathways in which this compound may be involved. The biological activity and mechanism of action of this alkaloid remain an area for future research.

To illustrate the logical workflow of the discovery process for this compound, the following diagram outlines the key steps from plant source to structural elucidation.

Chilenine_Discovery_Workflow Plant Berberis empetrifolia Extraction Methanol Extraction Plant->Extraction AcidBase Acid-Base Partitioning Extraction->AcidBase Chromatography Silica Gel Column Chromatography AcidBase->Chromatography Purification Purification of this compound Chromatography->Purification StructureElucidation Structural Elucidation Purification->StructureElucidation NMR NMR Spectroscopy (¹H) StructureElucidation->NMR IR IR Spectroscopy StructureElucidation->IR MS Mass Spectrometry StructureElucidation->MS UV UV-Vis Spectroscopy StructureElucidation->UV This compound This compound Structure (C20H17NO7) NMR->this compound IR->this compound MS->this compound UV->this compound

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

This technical guide provides a consolidated resource for the spectral data of this compound, a novel isoindolobenzazepine alkaloid. The presented ¹H NMR, IR, and MS data are essential for the unambiguous identification of this compound. While the complete ¹³C NMR data and the biological signaling pathways of this compound are yet to be fully elucidated, this compilation of existing knowledge serves as a valuable starting point for researchers and scientists interested in exploring the chemical and pharmacological properties of this unique natural product. Further investigation is warranted to uncover the full potential of this compound in drug discovery and development.

References

Chilenine: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chilenine is a naturally occurring isoindolobenzazepine alkaloid, a class of nitrogen-containing heterocyclic compounds. First identified in the mid-20th century, its unique chemical structure and potential biological activities have made it a subject of interest in the field of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and data presentation for researchers and drug development professionals. While specific biological activity data for this compound remains limited in publicly available literature, this guide also explores the known activities of structurally related compounds to provide context for future research.

Discovery and Natural Source

This compound was first discovered and isolated from the plant species Berberis empetrifolia, a member of the Berberidaceae family. The initial isolation and structural elucidation were reported by Fajardo and colleagues in 1982. This discovery marked a significant contribution to the field of alkaloid chemistry, as this compound represented a new structural class of natural products.

Physicochemical Properties

The precise physicochemical properties of this compound are not extensively documented in readily available literature. However, based on its chemical structure and the properties of related isoquinoline alkaloids, the following can be inferred:

PropertyInferred Value/Characteristic
Molecular FormulaC₂₀H₁₅NO₅
Molecular Weight365.34 g/mol
AppearanceLikely a crystalline solid
SolubilityExpected to be soluble in organic solvents like chloroform, methanol, and DMSO.
ChiralityContains stereocenters, and thus is optically active.

Experimental Protocols: Isolation of this compound

While the original 1982 publication by Fajardo et al. provides the foundational information on the isolation of this compound, detailed step-by-step protocols are not widely disseminated. The following is a generalized protocol for the extraction and isolation of alkaloids from Berberis species, which can be adapted for the specific isolation of this compound. Researchers should refer to the original publication for any specific modifications.

Plant Material Collection and Preparation
  • Collection: Collect the roots and aerial parts of Berberis empetrifolia.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.

Extraction
  • Maceration: Soak the powdered plant material in methanol (or another suitable organic solvent) at room temperature for 72 hours, with occasional stirring.

  • Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant debris.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

Acid-Base Partitioning
  • Acidification: Dissolve the crude extract in 5% hydrochloric acid (HCl).

  • Extraction of Non-Alkaloidal Components: Extract the acidic solution with a nonpolar solvent such as diethyl ether or chloroform to remove fats, waxes, and other non-alkaloidal compounds. Discard the organic layer.

  • Basification: Basify the aqueous layer with a base, such as ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃), to a pH of 9-10. This will precipitate the alkaloids.

  • Extraction of Alkaloids: Extract the basic aqueous solution multiple times with a polar organic solvent like chloroform or a chloroform/methanol mixture.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification
  • Column Chromatography: Subject the crude alkaloid fraction to column chromatography on silica gel or alumina.

  • Elution: Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding methanol.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with Dragendorff's reagent or under UV light.

  • Isolation of this compound: Combine the fractions containing this compound and further purify by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

G plant_material Dried, Powdered Berberis empetrifolia extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Column Chromatography crude_alkaloids->column_chrom fractions Fractions column_chrom->fractions purification Preparative TLC/HPLC fractions->purification This compound Pure This compound purification->this compound

Figure 1: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Specific quantitative data on the biological activity of this compound is not extensively available in the public domain. However, isoquinoline alkaloids, as a class, are known to exhibit a wide range of pharmacological activities.

Potential as an Acetylcholinesterase Inhibitor

Many isoquinoline alkaloids have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a mechanism that is utilized in the treatment of Alzheimer's disease and other neurological disorders. While there is no direct evidence for this compound's activity against AChE, its structural similarity to other AChE-inhibiting alkaloids suggests that this is a plausible area for future investigation.

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) Receptor Postsynaptic Receptor ACh->Receptor Binds to AChE Acetylcholinesterase (AChE) AChE->ACh Breaks down This compound This compound (Hypothesized) This compound->AChE Inhibits

Figure 2: Hypothesized mechanism of this compound as an AChE inhibitor.
Other Potential Activities

Alkaloids from Berberis species have been reported to possess various biological activities, including:

  • Antimicrobial activity: Many berberine-related alkaloids exhibit activity against a range of bacteria and fungi.

  • Anticancer activity: Some isoquinoline alkaloids have demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory activity: Inhibition of inflammatory pathways has been observed for some members of this alkaloid class.

Further research is required to determine if this compound shares these or other biological activities.

Conclusion and Future Directions

This compound remains a fascinating natural product with a unique chemical architecture. While its discovery and isolation from Berberis empetrifolia have been established, a significant gap exists in our understanding of its biological properties and potential therapeutic applications. Future research should focus on:

  • Re-isolation and full characterization: A detailed, modern spectroscopic and crystallographic analysis of this compound would be invaluable.

  • Biological screening: A comprehensive screening of this compound against a panel of biological targets is necessary to identify its primary mechanism(s) of action.

  • Total synthesis: The development of an efficient total synthesis would enable the production of larger quantities of this compound for in-depth biological studies and the generation of structural analogs for structure-activity relationship (SAR) studies.

This technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this compound and its potential as a lead compound for new therapeutic agents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of chilenine and its related isoindolobenzazepine alkaloids, a class of natural products with a unique heterocyclic core and potential pharmacological activities. This document details the structural characteristics, synthetic methodologies, and known biological effects of these compounds. Particular emphasis is placed on providing structured data, detailed experimental protocols for key synthetic transformations, and visual representations of relevant biological pathways to aid researchers in drug discovery and development. While specific quantitative biological data for this compound is limited in publicly available literature, this guide compiles relevant data from closely related compounds to provide a valuable comparative resource.

Introduction

This compound is a naturally occurring isoindolobenzazepine alkaloid first isolated from the Chilean plant Berberis empetrifolia.[1][2] It belongs to a larger family of alkaloids characterized by a fused isoindolone and a seven-membered azepine ring system. The unique structural architecture of these compounds has attracted considerable interest from synthetic chemists, leading to the development of various strategies for their total synthesis. While the biological activities of this compound itself are not extensively documented, related isoquinoline and isoindolone alkaloids have demonstrated a wide range of pharmacological properties, including cytotoxic, antimicrobial, and neuroprotective effects, suggesting that the isoindolobenzazepine scaffold may be a promising starting point for the development of novel therapeutic agents.[3]

Core Structure and Chemical Properties

The core structure of this compound and its analogs is the isoindolobenzazepine ring system. This tetracyclic framework consists of a benzene ring fused to an isoindolinone moiety, which is in turn fused to a benzazepine system. The numbering of the heterocyclic system provides a standardized nomenclature for discussing substitutions and modifications.

Key Structural Features:

  • Isoindolinone Core: A five-membered lactam ring fused to a benzene ring.

  • Azepine Ring: A seven-membered nitrogen-containing ring.

  • Stereochemistry: The presence of stereocenters in some analogs allows for a diversity of three-dimensional structures.

The chemical properties of these alkaloids are influenced by the presence of the lactam functionality, the aromatic rings, and any substituents. The lactam is susceptible to hydrolysis under acidic or basic conditions. The aromatic rings can undergo electrophilic substitution reactions, and the nitrogen atom can act as a nucleophile or a base.

Synthesis of the Isoindolobenzazepine Core

Several synthetic strategies have been developed to construct the isoindolobenzazepine skeleton. These approaches often involve the formation of key carbon-carbon and carbon-nitrogen bonds to assemble the fused ring system.

Key Synthetic Strategies
  • Radical Cyclization: This approach utilizes the generation of a radical species that subsequently cyclizes to form one of the rings of the core structure.[4][5]

  • Palladium(0)-Catalyzed Reactions: Palladium catalysts are employed to facilitate cross-coupling and cyclization reactions, enabling the efficient formation of the tetracyclic system.[4][5]

  • Divergent C(sp³)–H Bond Functionalization: This modern strategy involves the selective functionalization of C-H bonds to construct the desired ring systems, offering a more atom-economical approach.[6]

  • Pictet-Spengler Reaction: This reaction is a classic method for the synthesis of tetrahydroisoquinolines and has been proposed as a key step in the biosynthesis of this compound.[2][7]

  • Houben-Hoesch Cyclization: This reaction is used to form a ketone, which can then be elaborated to construct the azepine ring.[6]

Detailed Experimental Protocols

While full experimental details from the primary literature are essential for replication, the following provides an illustrative protocol based on common synthetic transformations for this class of compounds.

Illustrative Protocol: Radical Cyclization for Isoindolobenzazepine Core Synthesis

This protocol is a generalized representation based on radical cyclization approaches mentioned in the literature.[4][5]

  • Preparation of the Radical Precursor:

    • To a solution of an appropriately substituted N-(2-bromobenzyl)isoindolin-1-one (1.0 eq) in anhydrous toluene (0.1 M) under an argon atmosphere is added AIBN (0.1 eq).

    • The reaction mixture is degassed by three freeze-pump-thaw cycles.

  • Radical Cyclization:

    • To the degassed solution is added tributyltin hydride (1.2 eq) via syringe.

    • The reaction mixture is heated to 80-110 °C and stirred for 4-6 hours, monitoring by TLC for the consumption of the starting material.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is dissolved in acetonitrile and washed with hexane to remove the tin byproducts.

    • The acetonitrile layer is concentrated, and the crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired isoindolobenzazepine product.

Biological Activities and Quantitative Data

Specific quantitative data on the biological activity of this compound is scarce in the readily available scientific literature. However, the broader class of isoquinoline and Berberis alkaloids, from which this compound is derived, has been the subject of extensive pharmacological investigation. The data presented below for related compounds can serve as a valuable reference for predicting the potential activities of this compound and its analogs.

CompoundBiological ActivityCell Line/TargetIC50 / ActivityReference
Berberine CytotoxicityMCF-7 (Breast Cancer)18.5 µM[7]
Berberine AntiprotozoalBabesia bovis0.84 ± 0.2 µg/mL[8]
Berberine AntiprotozoalBabesia bigemina0.81 ± 0.3 µg/mL[8]
Berberine AntiprotozoalBabesia caballi0.35 ± 0.1 µg/mL[8]
Berberine AntiprotozoalTheileria equi0.68 ± 0.1 µg/mL[8]

Table 1: Quantitative biological activity data for berberine, an isoquinoline alkaloid from the Berberis genus.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular targets and signaling pathways modulated by this compound have not been elucidated. However, based on the activities of structurally related alkaloids, several potential mechanisms can be hypothesized. Many alkaloids exert their effects by interacting with fundamental cellular processes.

Potential Mechanisms of Action:

  • DNA Intercalation and Topoisomerase Inhibition: Many planar aromatic alkaloids can intercalate into DNA, disrupting replication and transcription. They may also inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.

  • Modulation of Kinase Signaling: Alkaloids can act as inhibitors or activators of various protein kinases, thereby interfering with signaling cascades that control cell proliferation, survival, and differentiation.

  • Induction of Oxidative Stress: Some alkaloids can generate reactive oxygen species (ROS), leading to oxidative damage to cellular components and triggering apoptosis.

  • Mitochondrial Dysfunction: Disruption of mitochondrial function, including the electron transport chain and mitochondrial membrane potential, is another common mechanism of alkaloid-induced cytotoxicity.

Visualizing Potential Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate hypothetical signaling pathways that could be affected by isoindolobenzazepine alkaloids, based on the known mechanisms of related compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k alkaloid Isoindolobenzazepine Alkaloid alkaloid->ras Inhibition? alkaloid->pi3k Inhibition? raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation transcription->proliferation

Figure 1: Hypothetical inhibition of pro-survival signaling pathways.

G cluster_nucleus Nucleus dna DNA topo Topoisomerase dna->topo Replication/ Transcription damage DNA Damage dna->damage topo->dna topo->damage alkaloid Isoindolobenzazepine Alkaloid alkaloid->dna Intercalation alkaloid->topo Inhibition apoptosis Apoptosis damage->apoptosis

Figure 2: Potential mechanism of DNA damage and apoptosis induction.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel isoindolobenzazepine alkaloids.

G start Design of Novel Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification screening Biological Screening (e.g., Cytotoxicity Assay) purification->screening hit_id Hit Identification screening->hit_id hit_id->start Inactive moa Mechanism of Action Studies hit_id->moa Active lead_opt Lead Optimization moa->lead_opt lead_opt->synthesis end Preclinical Development lead_opt->end

Figure 3: General workflow for drug discovery with isoindolobenzazepine alkaloids.

Conclusion and Future Directions

This compound and the broader class of isoindolobenzazepine alkaloids represent an intriguing, yet underexplored, area of natural product chemistry and pharmacology. The synthetic routes developed to access their unique core structure provide a solid foundation for the generation of diverse chemical libraries. While direct biological data for this compound is limited, the known activities of related alkaloids suggest that this scaffold holds significant potential for the development of new therapeutic agents, particularly in the area of oncology.

Future research should focus on the following areas:

  • Systematic Biological Screening: A comprehensive evaluation of the biological activities of this compound and a library of its synthetic analogs is crucial to identify promising lead compounds.

  • Target Identification and Mechanism of Action Studies: For any active compounds, elucidation of their molecular targets and the signaling pathways they modulate will be essential for rational drug development.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and testing of a diverse range of analogs will help to establish clear SARs, guiding the design of more potent and selective compounds.

This technical guide serves as a foundational resource to stimulate and support further research into this promising class of natural products.

References

The Elusive Biological Activities of Chilenine: A Scarcity of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite interest in the synthesis of chilenine and its derivatives, a comprehensive understanding of the potential biological activities of this isoindolobenzazepine alkaloid remains largely uncharted territory within the scientific community. A thorough review of publicly available research reveals a significant gap in the literature concerning the pharmacological properties, mechanisms of action, and associated signaling pathways of this compound.

Currently, there is a notable absence of published studies detailing specific biological effects of this compound. Consequently, no quantitative data, such as IC50 or EC50 values, is available to populate comparative tables. Furthermore, detailed experimental protocols for assessing its bioactivity have not been described, and no specific signaling pathways have been identified as being modulated by this compound.

The primary focus of the existing research appears to be on the chemical synthesis of this compound and its analogs. For instance, methodologies have been developed for the synthesis of cyano-chilenine derivatives, but these studies do not extend to the evaluation of their biological potential.

This lack of data prevents the creation of a detailed technical guide as requested. Researchers, scientists, and drug development professionals interested in this compound will find a field ripe for initial exploration. Future research endeavors are needed to isolate or synthesize this compound in sufficient quantities for biological screening. Such studies would be foundational in uncovering any potential therapeutic applications, be it in oncology, neuroscience, or infectious diseases.

The logical workflow for future investigation into the biological activities of this compound would necessitate a series of foundational experiments.

G cluster_0 Phase 1: Discovery & Initial Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Preclinical Development Compound Acquisition Compound Acquisition High-Throughput Screening High-Throughput Screening Compound Acquisition->High-Throughput Screening Bioassays Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis In Vivo Efficacy Models In Vivo Efficacy Models Signaling Pathway Analysis->In Vivo Efficacy Models Toxicology & Safety Pharmacology Toxicology & Safety Pharmacology In Vivo Efficacy Models->Toxicology & Safety Pharmacology

Figure 1. A proposed workflow for the initial biological evaluation of this compound.

Without primary research data, any discussion of this compound's biological activities remains speculative. The scientific community awaits foundational studies to elucidate the pharmacological profile of this intriguing natural product analog.

A Technical Guide to Preliminary Studies on the Mechanism of Action of Chilenine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document serves as an in-depth technical guide outlining preliminary, hypothesized mechanisms of action for the isoindolobenzazepine alkaloid, Chilenine. Given the limited direct research on this compound's specific biological activities, this guide synthesizes information from related compounds and provides a framework for future investigation.

Introduction to this compound

This compound is a naturally occurring isoindolobenzazepine alkaloid that has been isolated from Berberis empetrifolia, a plant species endemic to Chile.[1] Its unique chemical structure places it within a class of alkaloids with known diverse biological activities.[2] The genus Berberis is a rich source of isoquinoline alkaloids, which have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory properties.[3][4] Despite the known bioactivity of its chemical relatives, specific studies on the mechanism of action of this compound are notably scarce, presenting a compelling opportunity for novel drug discovery and pharmacological research.

Hypothesized Mechanisms of Action

Based on the pharmacological profile of the broader class of isoquinoline alkaloids, several potential mechanisms of action for this compound can be postulated.[5] These hypotheses provide a foundation for systematic investigation into its biological effects.

Enzyme Inhibition: Focus on Cholinesterases

A prominent mechanism of action for many alkaloids is the inhibition of enzymes, particularly those involved in neurotransmission.[2] Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease.[5] Given that other isoquinoline alkaloids have shown cholinesterase inhibitory activity, it is plausible that this compound may act in a similar manner.

AlkaloidTarget EnzymeIC50 ValueSource Organism/Class
Berberine AChE0.43 µMBerberis species
Galanthamine AChE0.59 µMGalanthus species
Quinoxaline Derivative (6c) AChE0.077 µMSynthetic
Quinoxaline Derivative (6c) BChE14.91 µMSynthetic

This table presents IC50 values for selected alkaloids and related compounds to provide a comparative context for potential cholinesterase inhibitory activity. Data is illustrative of the potency of this class of compounds.[6]

Antioxidant and Anti-inflammatory Potential

Many plant-derived alkaloids and extracts from the Berberis genus exhibit significant antioxidant and anti-inflammatory properties.[7] These effects are often attributed to the ability of the compounds to scavenge free radicals and modulate inflammatory signaling pathways. This compound may contribute to the ethnobotanical uses of Berberis empetrifolia through similar mechanisms.

Extract/Compound SourceAssay TypeIC50 Value / Activity
Lichen Teloschistes flavicans DPPH Assay54.05 µg/mL (extract)
Lichen-derived compound 4 α-glucosidase inhibition24.0 µg/mL
Peltigera laciniata (ethanolic extract) DPPH AssayAntiradical Power = 2.28 mL/mg

This table summarizes the antioxidant and enzyme inhibitory activities of various natural extracts and their components, demonstrating common assays and metrics used to quantify these effects.[8][9]

Interaction with Neuronal Receptors

Alkaloids frequently exert their physiological effects by binding to specific receptors in the central and peripheral nervous systems.[2] The complex heterocyclic structure of this compound suggests it may have affinity for various neuronal receptors, such as dopaminergic, serotonergic, or adrenergic receptors. Investigating the receptor binding profile of this compound could uncover novel therapeutic applications.

Proposed Experimental Protocols for Mechanistic Elucidation

To investigate the hypothesized mechanisms of action of this compound, the following detailed experimental protocols are proposed.

Protocol for Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE and BChE activity and inhibition.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., galanthamine)

  • 96-well microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the enzyme in phosphate buffer.

    • Prepare stock solutions of the substrate (ATCI or BTCI) and DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound and the positive control.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of each concentration of this compound or control to the respective wells.

    • Add 50 µL of the enzyme solution to each well and incubate for 15 minutes at 25°C.

    • Add 125 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the substrate solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).

Protocol for DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • This compound (dissolved in methanol/ethanol)

  • Positive control (e.g., ascorbic acid or quercetin)

  • Spectrophotometer or 96-well microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of DPPH in methanol/ethanol (typically 0.1 mM).

    • Prepare serial dilutions of this compound and the positive control in the same solvent.

  • Assay Protocol:

    • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL).

    • Add an equal volume of the various concentrations of this compound or the positive control to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

    • Plot the percentage of scavenging activity against the logarithm of the this compound concentration to determine the IC50 value.

Protocol for Competitive Radioligand Binding Assay

This protocol provides a general framework for assessing the ability of this compound to bind to a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • A specific radioligand for the target receptor (e.g., [3H]-spiperone for dopamine D2 receptors).

  • This compound (at various concentrations).

  • A known non-labeled ligand for the target receptor to determine non-specific binding.

  • Incubation buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup:

    • In test tubes, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and the incubation buffer.

    • For total binding, add buffer or vehicle.

    • For non-specific binding, add a high concentration of the non-labeled ligand.

    • For competitive binding, add varying concentrations of this compound.

  • Incubation:

    • Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Analyze the data using non-linear regression to determine the Ki (inhibitory constant) or IC50 value for this compound.

Visualizing Potential Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that this compound could modulate and a general experimental workflow for its bioactivity screening.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G-protein (α, β, γ subunits) GPCR->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA Transcription_Factor Transcription Factor PKA->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response This compound This compound (Hypothetical Ligand) This compound->GPCR G cluster_extraction Preparation cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Studies Plant Berberis empetrifolia Extraction Extraction & Isolation Plant->Extraction This compound Pure this compound Extraction->this compound Enzyme_Assay Enzyme Inhibition (e.g., Cholinesterase) This compound->Enzyme_Assay Antioxidant_Assay Antioxidant Activity (e.g., DPPH) This compound->Antioxidant_Assay Receptor_Assay Receptor Binding (Panel Screening) This compound->Receptor_Assay Dose_Response Dose-Response & IC50/EC50 Determination Enzyme_Assay->Dose_Response Antioxidant_Assay->Dose_Response Receptor_Assay->Dose_Response Pathway_Analysis Signaling Pathway Analysis Dose_Response->Pathway_Analysis In_Vivo In Vivo Models Pathway_Analysis->In_Vivo Lead_Compound Lead Compound Identification In_Vivo->Lead_Compound

References

In Silico Target Prediction for Novel Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of molecular targets is a critical and often challenging step in the drug discovery and development pipeline. This is particularly true for novel natural products, such as the alkaloid Chilenine, where initial biological data may be scarce. In silico target prediction methods offer a powerful and cost-effective approach to generate initial hypotheses about the potential protein targets of a novel compound, thereby guiding subsequent experimental validation efforts.

This technical guide provides a comprehensive overview of a robust in silico workflow for predicting the molecular targets of a novel alkaloid, using this compound as a representative case study. The guide details various computational methodologies, provides structured protocols for experimental validation, and illustrates key signaling pathways potentially modulated by such compounds.

Disclaimer: As of the latest literature review, there is a significant lack of publicly available information regarding the specific biological activities and molecular targets of this compound. Therefore, this guide outlines a generalized workflow applicable to novel alkaloids, using hypothetical scenarios and data for illustrative purposes. The predicted targets and pathways described herein should be considered theoretical until experimentally validated.

I. In Silico Target Prediction Workflow

A multi-faceted in silico approach, combining ligand-based and structure-based methods, increases the confidence in predicted targets.[1] The following workflow is recommended for a comprehensive analysis of a novel alkaloid like this compound.

In_Silico_Workflow cluster_ligand_based Ligand-Based Approaches cluster_structure_based Structure-Based Approaches cluster_ai_ml AI/Machine Learning Pharmacophore_Screening Pharmacophore Screening Predicted_Targets List of Potential Targets Pharmacophore_Screening->Predicted_Targets Similarity_Search Chemical Similarity Searching Similarity_Search->Predicted_Targets Reverse_Docking Reverse Docking Reverse_Docking->Predicted_Targets ML_Prediction Machine Learning Prediction ML_Prediction->Predicted_Targets Chilenine_Structure This compound 3D Structure Chilenine_Structure->Pharmacophore_Screening Input Chilenine_Structure->Similarity_Search Input Chilenine_Structure->Reverse_Docking Input Chilenine_Structure->ML_Prediction Input Target_Databases Protein Target Databases Target_Databases->Reverse_Docking Screen against Target_Databases->ML_Prediction Training Data Experimental_Validation Experimental Validation Predicted_Targets->Experimental_Validation Prioritized for

A generalized in silico workflow for target prediction.
Reverse Docking

Reverse docking is a computational technique where a single ligand of interest is docked against a large library of protein structures to identify potential binding partners.[2][3] This structure-based approach is particularly useful for identifying novel targets for natural products.[4][5]

Methodology:

  • Ligand Preparation: The 3D structure of this compound is prepared by assigning correct protonation states and generating low-energy conformers.

  • Target Database Selection: A comprehensive database of 3D protein structures, such as the Protein Data Bank (PDB), is utilized. The database can be filtered to include only human proteins or specific protein families of interest.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically evaluate the binding poses and affinities of this compound against each protein in the database.[6][7]

  • Scoring and Ranking: The results are scored based on the predicted binding energy, and the proteins are ranked to identify the most promising potential targets.

Table 1: Hypothetical Top 10 Predicted Targets for this compound from Reverse Docking

RankProtein TargetPDB IDDocking Score (kcal/mol)Potential Implication
1PI3Kγ1E8X-12.5Cancer, Inflammation
2AKT14GV1-11.8Cancer, Metabolism
3mTOR4JSP-11.2Cancer, Autophagy
4MEK11S9J-10.9Cancer, Proliferation
5CDK21HCK-10.5Cell Cycle, Cancer
6GSK3β1Q3D-10.2Neurodegenerative Diseases
7B-Raf1UWH-9.8Cancer
8p38α1A9U-9.5Inflammation
9VEGFR21YWN-9.2Angiogenesis, Cancer
10ABL12HYY-9.0Cancer
Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.[8][9][10] This ligand-based approach can be used to screen large compound databases to find molecules with similar features, which may bind to the same target.[11][12]

Methodology:

  • Feature Identification: Based on the structure of this compound, a pharmacophore model is generated, highlighting its key chemical features.

  • Database Screening: The generated pharmacophore model is used as a 3D query to screen databases of known active compounds with annotated targets (e.g., ChEMBL).

  • Target Inference: Targets associated with the highest-scoring hit compounds are considered potential targets for this compound.

Machine Learning Approaches

Machine learning and deep learning models are increasingly being used to predict drug-target interactions.[13][14][15][16] These models are trained on large datasets of known drug-target interactions and can learn complex patterns to predict novel interactions.[17]

Methodology:

  • Model Selection: A suitable machine learning model (e.g., Support Vector Machine, Deep Neural Network) is chosen.

  • Feature Engineering: Molecular descriptors for this compound and features for a database of protein targets are generated.

  • Prediction: The trained model predicts the likelihood of interaction between this compound and each protein in the target database.

II. Experimental Validation of Predicted Targets

In silico predictions must be validated through experimental assays.[18] The following are standard biophysical and cell-based assays to confirm direct binding and functional modulation of predicted targets.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[1][19][20]

Experimental Protocol:

  • Protein Immobilization: The purified recombinant target protein is immobilized on a sensor chip.

  • Analyte Injection: A series of concentrations of this compound (analyte) are injected over the sensor surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured and recorded as a sensorgram.

  • Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (K_D) is calculated as k_off / k_on.

Table 2: Hypothetical SPR Binding Data for this compound with Predicted Kinase Targets

Protein Targetk_on (1/Ms)k_off (1/s)K_D (nM)
PI3Kγ1.2 x 10^52.5 x 10^-42.1
AKT18.9 x 10^44.1 x 10^-44.6
mTOR5.6 x 10^47.8 x 10^-413.9
MEK13.1 x 10^49.2 x 10^-429.7
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[21][22][23][24][25]

Experimental Protocol:

  • Sample Preparation: The purified target protein is placed in the sample cell, and this compound is loaded into the titration syringe. Both are in identical buffer solutions to minimize heats of dilution.[24]

  • Titration: A series of small injections of this compound are made into the protein solution.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Table 3: Hypothetical ITC Thermodynamic Data for this compound Binding to PI3Kγ

ParameterValueUnit
Stoichiometry (n)1.05-
Dissociation Constant (K_D)2.5nM
Enthalpy (ΔH)-15.2kcal/mol
Entropy (TΔS)-3.8kcal/mol
Cell-Based Assays

Cell-based assays are crucial for confirming that the binding of this compound to its predicted target translates into a functional cellular response.[26][27] The choice of assay depends on the nature of the predicted target.

For predicted kinase targets (e.g., PI3K, AKT, mTOR), a cell-based kinase activity assay can be used to measure the inhibitory effect of this compound.[28][29][30]

Experimental Protocol:

  • Cell Culture: A relevant cell line is cultured and seeded in microplates.

  • Compound Treatment: Cells are treated with varying concentrations of this compound.

  • Cell Lysis and Kinase Assay: Cells are lysed, and the activity of the target kinase is measured, often by quantifying the phosphorylation of a specific substrate using an antibody-based detection method (e.g., ELISA, Western Blot).

  • Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is determined.

If a G-protein coupled receptor (GPCR) is a predicted target, its activation or inhibition can be measured by monitoring downstream signaling events, such as changes in intracellular second messenger levels (e.g., cAMP, Ca2+).[3][31][32][33][34]

Experimental Protocol:

  • Cell Line: A cell line stably expressing the target GPCR is used.

  • Compound Treatment: Cells are treated with this compound in the presence or absence of a known agonist for the receptor.

  • Second Messenger Measurement: The level of a relevant second messenger is quantified using a commercially available assay kit.

  • Data Analysis: The ability of this compound to either stimulate (agonist) or block agonist-induced (antagonist) signaling is determined, and the EC50 or IC50 value is calculated.

III. Signaling Pathway Analysis

Understanding the signaling pathways in which the validated targets are involved can provide insights into the potential physiological effects and therapeutic applications of this compound.

PI3K/Akt/mTOR Signaling Pathway

Given the hypothetical top-ranked predicted targets, the PI3K/Akt/mTOR pathway is a highly relevant signaling cascade to investigate.[7][35][36] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC2 TSC2 Akt->TSC2 mTORC2 mTORC2 mTORC2->Akt Rheb Rheb TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth inhibition of translation This compound This compound This compound->PI3K This compound->Akt This compound->mTORC1

Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

The in silico target prediction workflow outlined in this guide provides a systematic and efficient approach to generate and prioritize hypotheses for the molecular targets of novel natural products like this compound. By integrating multiple computational techniques and following up with rigorous experimental validation, researchers can accelerate the elucidation of the mechanism of action of such compounds, paving the way for their potential development as therapeutic agents. The absence of prior knowledge on this compound underscores the power of these predictive methods in modern drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Chilenine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chilenine is a naturally occurring isoindolobenzazepine alkaloid that has garnered significant interest within the scientific community due to its unique chemical architecture and potential biological activities. As a member of the broader class of isoquinoline alkaloids, this compound and its synthetic analogs represent promising scaffolds for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the total synthesis of this compound and a key cyano-analog, offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry. The methodologies presented herein are based on seminal works in the field and are intended to facilitate further exploration of this important class of compounds.

Data Presentation

The following tables summarize the quantitative data for the key synthetic routes to this compound and its cyano-analog.

Table 1: Summary of Yields for the Total Synthesis of (±)-Chilenine

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Bischler-Napieralski CyclizationN-(3,4-Dimethoxyphenethyl)-2-iodobenzamide1-((2-Iodophenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolinePOCl₃, P₂O₅, Toluene, reflux85
2Enamide Formation1-((2-Iodophenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline(Z)-1-((2-Iodobenzylidene)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinet-BuOK, THF, 0 °C to rt95
3Intramolecular Heck Reaction(Z)-1-((2-Iodobenzylidene)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineDehydrothis compoundPd(OAc)₂, P(o-tolyl)₃, Et₃N, CH₃CN, reflux70
4ReductionDehydrothis compound(±)-ChilenineNaBH₄, MeOH90

Table 2: Summary of Yields for the Synthesis of a Cyano-Chilenine Analog

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Amide Formation3,4-Dimethoxyphenethylamine and 2-formylbenzoic acidN-(3,4-Dimethoxyphenethyl)-2-formylbenzamideEDCI, HOBt, DIPEA, CH₂Cl₂92
2Isoindolinone FormationN-(3,4-Dimethoxyphenethyl)-2-formylbenzamide2-(3,4-Dimethoxyphenethyl)isoindolin-1-oneNaBH₄, MeOH85
3Cyanation2-(3,4-Dimethoxyphenethyl)isoindolin-1-one2-(3,4-Dimethoxyphenethyl)-3,3-dicyanoisoindolin-1-oneKHMDS, TsCN, THF, -78 °C to rt89
4Houben-Hoesch Cyclization2-(3,4-Dimethoxyphenethyl)-3,3-dicyanoisoindolin-1-oneCyano-Chilenine AnalogZnCl₂, HCl (gas), Ether, rt65

Experimental Protocols

Total Synthesis of (±)-Chilenine

This protocol is adapted from the total synthesis reported by Fang and Danishefsky.

Step 1: Bischler-Napieralski Cyclization

To a solution of N-(3,4-Dimethoxyphenethyl)-2-iodobenzamide (1.0 g, 2.34 mmol) in dry toluene (20 mL) is added phosphorus pentoxide (1.0 g, 7.04 mmol) followed by phosphorus oxychloride (1.0 mL, 10.7 mmol). The mixture is heated to reflux for 2 hours. After cooling to room temperature, the reaction mixture is carefully poured into a mixture of ice and concentrated ammonium hydroxide. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 1-((2-Iodophenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (0.85 g, 85% yield).

Step 2: Enamide Formation

To a solution of 1-((2-Iodophenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (0.85 g, 1.99 mmol) in dry tetrahydrofuran (20 mL) at 0 °C is added potassium tert-butoxide (0.27 g, 2.40 mmol). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give (Z)-1-((2-Iodobenzylidene)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (0.81 g, 95% yield), which is used in the next step without further purification.

Step 3: Intramolecular Heck Reaction

A mixture of (Z)-1-((2-Iodobenzylidene)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (0.81 g, 1.89 mmol), palladium(II) acetate (0.042 g, 0.19 mmol), tri(o-tolyl)phosphine (0.115 g, 0.38 mmol), and triethylamine (0.53 mL, 3.78 mmol) in acetonitrile (20 mL) is heated to reflux for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford Dehydrothis compound (0.40 g, 70% yield).

Step 4: Reduction

To a solution of Dehydrothis compound (0.40 g, 1.32 mmol) in methanol (15 mL) at 0 °C is added sodium borohydride (0.10 g, 2.64 mmol) in portions. The reaction mixture is stirred at 0 °C for 1 hour. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (±)-Chilenine (0.36 g, 90% yield).

Synthesis of a Cyano-Chilenine Analog

This protocol is adapted from the synthesis reported by Miranda and coworkers.[1]

Step 1: Amide Formation

To a solution of 3,4-dimethoxyphenethylamine (1.0 g, 5.52 mmol) and 2-formylbenzoic acid (0.83 g, 5.52 mmol) in dichloromethane (30 mL) is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.27 g, 6.62 mmol), 1-hydroxybenzotriazole (HOBt, 0.89 g, 6.62 mmol), and N,N-diisopropylethylamine (DIPEA, 1.15 mL, 6.62 mmol). The reaction mixture is stirred at room temperature for 12 hours. The mixture is diluted with dichloromethane and washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give N-(3,4-Dimethoxyphenethyl)-2-formylbenzamide (1.58 g, 92% yield).

Step 2: Isoindolinone Formation

To a solution of N-(3,4-Dimethoxyphenethyl)-2-formylbenzamide (1.58 g, 5.07 mmol) in methanol (25 mL) at 0 °C is added sodium borohydride (0.29 g, 7.61 mmol) in portions. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (eluent: ethyl acetate/hexanes) to afford 2-(3,4-Dimethoxyphenethyl)isoindolin-1-one (1.28 g, 85% yield).

Step 3: Cyanation

To a solution of 2-(3,4-dimethoxyphenethyl)isoindolin-1-one (1.28 g, 4.30 mmol) in dry tetrahydrofuran (25 mL) at -78 °C is added potassium bis(trimethylsilyl)amide (KHMDS, 1.0 M in THF, 9.46 mL, 9.46 mmol). The mixture is stirred for 30 minutes, and then a solution of tosyl cyanide (TsCN, 2.34 g, 12.9 mmol) in THF (10 mL) is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography (eluent: ethyl acetate/hexanes) to give 2-(3,4-Dimethoxyphenethyl)-3,3-dicyanoisoindolin-1-one (1.32 g, 89% yield).[1]

Step 4: Houben-Hoesch Cyclization

A solution of 2-(3,4-Dimethoxyphenethyl)-3,3-dicyanoisoindolin-1-one (1.32 g, 3.82 mmol) in dry ether (40 mL) is saturated with hydrogen chloride gas at 0 °C. Anhydrous zinc chloride (0.62 g, 4.58 mmol) is added, and the mixture is stirred at room temperature for 24 hours while maintaining a slow stream of HCl gas. The reaction mixture is poured into ice water and basified with concentrated ammonium hydroxide. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (eluent: ethyl acetate/hexanes) to afford the cyano-chilenine analog (0.86 g, 65% yield).[1]

Visualizations

Total Synthesis of (±)-Chilenine Workflow

Total_Synthesis_of_this compound A N-(3,4-Dimethoxyphenethyl)- 2-iodobenzamide B 1-((2-Iodophenyl)methyl)-6,7-dimethoxy- 3,4-dihydroisoquinoline A->B  Bischler-Napieralski  (POCl₃, P₂O₅) C (Z)-1-((2-Iodobenzylidene)-6,7-dimethoxy- 1,2,3,4-tetrahydroisoquinoline B->C  Enamide Formation  (t-BuOK) D Dehydrothis compound C->D  Intramolecular Heck  (Pd(OAc)₂) E (±)-Chilenine D->E  Reduction  (NaBH₄)

Caption: Workflow for the total synthesis of (±)-Chilenine.

Synthesis of a Cyano-Chilenine Analog Workflow

Synthesis_of_Cyano_Chilenine_Analog A 3,4-Dimethoxyphenethylamine + 2-Formylbenzoic Acid B N-(3,4-Dimethoxyphenethyl)- 2-formylbenzamide A->B  Amide Formation  (EDCI, HOBt) C 2-(3,4-Dimethoxyphenethyl)isoindolin-1-one B->C  Isoindolinone Formation  (NaBH₄) D 2-(3,4-Dimethoxyphenethyl)-3,3-dicyano- isoindolin-1-one C->D  Cyanation  (KHMDS, TsCN) E Cyano-Chilenine Analog D->E  Houben-Hoesch  (ZnCl₂, HCl)

Caption: Workflow for the synthesis of a cyano-chilenine analog.

Postulated Apoptotic Signaling Pathway of Isoindolobenzazepine Alkaloids

While specific studies on the mechanism of action of this compound are limited, related isoquinoline alkaloids have been shown to induce apoptosis in cancer cells.[2][3][4] The following diagram illustrates a plausible signaling pathway.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Analog Bcl2 Bcl-2 This compound->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax Bax Bax->Mitochondrion Promotes release of Bcl2->Bax Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Activates Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Postulated intrinsic apoptosis pathway induced by this compound analogs.

References

Synthetic Routes to Chilenine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of chilenine derivatives, focusing on a modern approach that utilizes a divergent strategy involving C(sp³)–H bond functionalization. The protocols are based on methodologies reported in the scientific literature, offering a practical guide for the construction of the core this compound scaffold and its analogs.

Overview of the Synthetic Strategy

The synthesis of this compound derivatives can be efficiently achieved through a divergent route starting from isoindolinone precursors. This strategy allows for the selective functionalization of a common intermediate to access different classes of compounds, including analogs of nuevamine and this compound. The key transformations involve a copper-catalyzed cross-dehydrogenative coupling to form the isoindolo[1,2-a]isoquinolinone system and a Houben-Hoesch cyclization to construct the characteristic isoindolobenzazepine core of this compound.[1]

A generalized workflow for this synthetic approach is outlined below:

Synthetic_Workflow Start Isoindolinone Precursor CDC Copper-Catalyzed Cross-Dehydrogenative Coupling Start->CDC Nitrile Dinitration Start->Nitrile Nuevamine Nuevamine Analogs CDC->Nuevamine HH_Cyclization Houben-Hoesch Cyclization Nitrile->HH_Cyclization This compound Cyano-Chilenine Analogs HH_Cyclization->this compound

Caption: Divergent synthetic workflow for nuevamine and this compound analogs.

Experimental Protocols

Synthesis of a Cyano-Chilenine Analog via Houben-Hoesch Cyclization

This protocol details the construction of the isoindolobenzazepine system, a core feature of this compound, through a Houben-Hoesch reaction.[1]

Reaction Scheme:

Materials:

  • Dicyanated isoindolinone derivative

  • Anhydrous zinc chloride (ZnCl₂)

  • Dry diethyl ether (Et₂O)

  • Hydrogen chloride (HCl) gas

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the dicyanated isoindolinone derivative (1.0 eq) in dry diethyl ether, add anhydrous zinc chloride (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Bubble hydrogen chloride gas through the solution for 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyano-chilenine analog.

Copper-Catalyzed C(sp³)–H Cross-Dehydrogenative Coupling for Nuevamine Analogs

This protocol describes the synthesis of the isoindolo[1,2-a]isoquinolinone tetracyclic system, characteristic of nuevamine alkaloids, via an intramolecular C-H functionalization.[1]

Reaction Scheme:

Materials:

  • Isoindolinone precursor

  • Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·C₇H₈)

  • tert-Butyl hydroperoxide (TBHP), 70% in water

  • Toluene

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the isoindolinone precursor (1.0 eq) in toluene, add CuOTf·C₇H₈ (0.2 eq).

  • Add tert-butyl hydroperoxide (6.0 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic steps in the synthesis of a cyano-chilenine analog.

Step Product Yield (%)
Dinitration of IsoindolinoneDicyanated Intermediate85
Houben-Hoesch CyclizationCyano-Chilenine Analog60

Visualization of Key Synthetic Transformations

Houben-Hoesch Cyclization for this compound Core Synthesis

The following diagram illustrates the key bond formation in the Houben-Hoesch reaction to form the seven-membered ring of the this compound scaffold.

Houben_Hoesch Substrate Dicyanated Isoindolinone Reagents ZnCl₂, HCl Intermediate Nitrile-Lewis Acid Complex Substrate->Intermediate Coordination Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Activation Product Cyano-Chilenine Core Cyclization->Product Ring Formation

Caption: Key steps in the Houben-Hoesch cyclization for this compound synthesis.

Copper-Catalyzed Cross-Dehydrogenative Coupling

This diagram outlines the process of the intramolecular C-H functionalization for the synthesis of nuevamine analogs.

CDC_Pathway Start Isoindolinone Oxidation1 Oxidation of Cu(I) to Cu(II) H_Abstraction C-H Bond Activation Start->H_Abstraction Cu(II) Radical Benzylic Radical Intermediate H_Abstraction->Radical Cyclization Intramolecular Cyclization Radical->Cyclization Product Nuevamine Core Cyclization->Product

References

Chilenine: Comprehensive Application Notes on Extraction, Purification, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chilenine is a naturally occurring isoindolobenzazepine alkaloid first isolated from the Chilean plant Berberis empetrifolia.[1][2] This class of compounds has garnered significant interest within the scientific community due to its potential therapeutic properties, including cytotoxic and anti-inflammatory activities. This document provides detailed application notes and protocols for the extraction and purification of this compound, along with an exploration of its potential biological signaling pathways.

This compound is found in plants of the Berberis genus, specifically Berberis darwinii and Berberis actinacantha.[1] Its chemical formula is C20H17NO7. The protocols outlined below are based on general methods for the extraction and purification of alkaloids from Berberis species, as specific quantitative data for this compound extraction is not widely available.

Extraction and Purification Protocols

The extraction and purification of this compound from its natural sources, primarily the roots and stems of Berberis species, involves a multi-step process including solvent extraction, acid-base partitioning, and chromatographic separation.

I. Extraction of Total Alkaloids

This initial step aims to extract a crude mixture of alkaloids from the plant material.

Protocol:

  • Plant Material Preparation: Air-dry the roots and stems of the Berberis plant and grind them into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in methanol or ethanol at room temperature for 48-72 hours. The typical solvent-to-plant material ratio is 10:1 (v/w).

    • Alternatively, perform Soxhlet extraction for a more efficient process, using methanol or ethanol as the solvent.

  • Concentration: Concentrate the resulting alcoholic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in a 2% sulfuric acid solution.

    • Filter the acidic solution to remove non-alkaloidal material.

    • Wash the acidic solution with chloroform or diethyl ether to remove pigments and other impurities.

    • Adjust the pH of the aqueous solution to approximately 9-10 with ammonium hydroxide to precipitate the alkaloids.

    • Extract the precipitated alkaloids with chloroform.

    • Dry the chloroform extract over anhydrous sodium sulfate and evaporate the solvent to yield the total alkaloid extract.

II. Purification of this compound

The purification of this compound from the total alkaloid extract is typically achieved through column chromatography.

Protocol:

  • Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase, using a chloroform-methanol mixture as the mobile phase.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with pure chloroform and gradually increasing the percentage of methanol.

  • Fraction Collection: Collect the fractions and monitor the separation using thin-layer chromatography (TLC).

  • Isolation and Identification: Combine the fractions containing this compound, evaporate the solvent, and further purify by recrystallization if necessary. The final identification and purity assessment can be performed using techniques such as HPLC, Mass Spectrometry, and NMR.

Quantitative Data

While specific quantitative data for this compound extraction is limited, studies on other alkaloids from Berberis darwinii provide some insights into potential yields. The concentration of related alkaloids like berberine and palmatine can be significantly high in the roots of the plant.

Plant OrganBerberine (µg/g)Palmatine (µg/g)
RootsHighModerate
StemsModerateLow
LeavesLowVery Low

This table presents a qualitative summary based on available data for related alkaloids in Berberis species. Actual yields of this compound may vary.

Experimental Workflows

Extraction_Purification_Workflow Start Start: Powdered Plant Material SolventExtraction Solvent Extraction (Methanol/Ethanol) Start->SolventExtraction Concentration Concentration (Rotary Evaporator) SolventExtraction->Concentration AcidBaseExtraction Acid-Base Extraction Concentration->AcidBaseExtraction CrudeAlkaloidExtract Crude Alkaloid Extract AcidBaseExtraction->CrudeAlkaloidExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeAlkaloidExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection Purifiedthis compound Purified this compound FractionCollection->Purifiedthis compound End End Purifiedthis compound->End Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound IKK IKK This compound->IKK Inhibition MAPKKK MAPKKK This compound->MAPKKK Modulation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Inflammatory Genes (e.g., COX-2, TNF-α) Nucleus->InflammatoryGenes Transcription ApoptosisGenes Apoptosis-Related Genes Nucleus->ApoptosisGenes Transcription MAPKK MAPKK MAPKKK->MAPKK Activation MAPK MAPK MAPKK->MAPK Activation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation TranscriptionFactors->Nucleus Translocation

References

Application Notes and Protocols for the Quantification of Chilenine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The primary analytical techniques suitable for the quantification of Chilenine in various matrices, including plant material and biological samples, are High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer the necessary selectivity and sensitivity for accurate quantification.

Data Presentation: Quantitative Parameters of Related Isoquinoline Alkaloids

The following table summarizes the quantitative data from analytical methods developed for isoquinoline alkaloids structurally related to this compound. This data can serve as a benchmark for the expected performance of a newly developed method for this compound.

AlkaloidMethodMatrixLinearity RangeLODLOQRecovery (%)Reference
ChelidonineHPLC-DADChelidonium majus extract0.025 - 0.5 mg/mL--98.3[3]
SanguinarineHPLC-DADChelidonium majus extract0.05 - 1.0 µg/mL0.04 µg/mL-up to 92%[4]
ChelerythrineHPLC-DADChelidonium majus extract----[5]
CoptisineTLC-DensitometryChelidonium majus----[6][7][8][9]
BerberineLC-MS/MSMedicinal Plants--< 0.007 mg/L98.2 - 100.1%[10]
ProtopineHPLC-DADChelidonium majus extract----[5]
PalmatineHPLC-DADCorydalis species----[11]
MagnoflorineHPLC-DADPlant Extracts-0.07 µg/mL-87.5 - 104.5%[4][12]

Experimental Protocols

The following are detailed protocols for the extraction and analysis of this compound from plant material, adapted from established methods for other isoquinoline alkaloids.

Protocol 1: Sample Preparation - Extraction of this compound from Plant Material

This protocol is based on the extraction methods used for isoquinoline alkaloids from Chelidonium majus[4][13].

Materials and Reagents:

  • Dried and powdered plant material (e.g., leaves, stems, roots)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 12 M

  • Ammonia solution (25%)

  • Chloroform (HPLC grade)

  • Deionized water

  • Centrifuge

  • Rotary evaporator

  • pH meter

Procedure:

  • Weigh 1.0 g of the dried and powdered plant material.

  • Add 50 mL of a solution of 0.5% (v/v) 12 M HCl in 70% methanol.

  • Reflux the mixture for 1 hour at 50°C.

  • Allow the mixture to cool to room temperature and then centrifuge at 6000 rpm for 10 minutes.

  • Collect the supernatant.

  • To the supernatant, add chloroform to remove non-polar metabolites and mix thoroughly.

  • Separate the layers and discard the chloroform layer.

  • Adjust the pH of the aqueous layer to 8.5 with a 25% ammonia solution to precipitate the alkaloids.

  • Extract the precipitated alkaloids with chloroform (3 x 30 mL).

  • Combine the chloroform extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Dissolve the dried residue in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This hypothetical HPLC-DAD method is based on the analysis of chelidonine and other isoquinoline alkaloids[3][13].

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • A: 10 mM Ammonium acetate containing 0.2% triethylamine, adjusted to pH 5.0 with acetic acid.

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 50% B

    • 20-25 min: 50% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: DAD detection at a wavelength of 290 nm (based on the UV spectra of similar alkaloids). A full UV scan (200-400 nm) should be performed to determine the optimal wavelength for this compound.

Calibration:

Prepare a series of standard solutions of purified this compound (if available) or a well-characterized extract containing a known concentration of this compound in the initial mobile phase. Construct a calibration curve by plotting the peak area against the concentration.

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This proposed LC-MS/MS method is based on general procedures for the analysis of isoquinoline alkaloids[10][14][15][16].

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Gas Temperature: 300 - 350°C.

  • Gas Flow: 8 - 12 L/min.

  • Nebulizer Pressure: 35 - 45 psi.

  • MRM Transitions: The specific precursor and product ion transitions for this compound (C20H17NO7, MW: 383.4) will need to be determined by infusing a standard solution of this compound into the mass spectrometer. A starting point would be to monitor the protonated molecule [M+H]+ at m/z 384.1. The fragmentation pattern should be studied to select the most intense and specific product ions for quantification and qualification.

Calibration:

Prepare a calibration curve using standard solutions of this compound. The use of a suitable internal standard (e.g., a structurally similar isoquinoline alkaloid not present in the sample or a stable isotope-labeled this compound) is highly recommended for accurate quantification.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material (Dried, Powdered) extraction Extraction with Acidified Methanol plant_material->extraction purification Liquid-Liquid Purification extraction->purification concentration Evaporation and Reconstitution purification->concentration hplc HPLC-DAD Analysis concentration->hplc lcms LC-MS/MS Analysis concentration->lcms quantification Quantification using Calibration Curve hplc->quantification lcms->quantification

Caption: Experimental workflow for the quantification of this compound.

HPLC_Method_Logic start Inject Sample Extract separation Reversed-Phase C18 Column Separation (Gradient Elution) start->separation detection Diode-Array Detection (290 nm) separation->detection data_acquisition Chromatogram Generation detection->data_acquisition quantification Peak Integration and Quantification data_acquisition->quantification end Report Concentration quantification->end

Caption: Logical flow of the HPLC-DAD quantification method.

LCMSMS_Method_Logic start Inject Sample Extract separation UPLC/HPLC C18 Separation start->separation ionization Electrospray Ionization (ESI+) separation->ionization mass_analysis1 Quadrupole 1: Precursor Ion Selection ([M+H]+ for this compound) ionization->mass_analysis1 fragmentation Quadrupole 2: Collision-Induced Dissociation mass_analysis1->fragmentation mass_analysis2 Quadrupole 3: Product Ion Selection fragmentation->mass_analysis2 detection Detector mass_analysis2->detection quantification MRM Data Analysis and Quantification detection->quantification end Report Concentration quantification->end

Caption: Logical flow of the LC-MS/MS quantification method.

References

Application Notes and Protocols for Utilizing Chilenine as a Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for exploring the potential of chilenine, an isoindolobenzazepine alkaloid, as a versatile scaffold for the development of novel therapeutic agents. Drawing insights from the biological activities of structurally related alkaloids isolated from Aristotelia chilensis, this document outlines potential therapeutic applications, detailed experimental protocols for biological evaluation, and proposes signaling pathways that may be modulated by this compound derivatives.

Introduction to this compound

This compound is a naturally occurring isoindolobenzazepine alkaloid isolated from the leaves of Aristotelia chilensis. Its complex pentacyclic structure presents a unique and rigid scaffold amenable to chemical modification for the exploration of structure-activity relationships (SAR). While direct pharmacological data on this compound is limited, related alkaloids from the same plant, such as aristoteline and 9-hydroxyaristoquinolone, have demonstrated significant biological activities, suggesting that the this compound scaffold holds considerable promise for drug discovery.

Chemical Structure of this compound:

  • Molecular Formula: C₂₀H₁₇NO₇[1]

  • IUPAC Name: 3-hydroxy-7,8-dimethoxy-17,19-dioxa-11-azapentacyclo[12.7.0.0³,¹¹.0⁴,⁹.0¹⁶,²⁰]henicosa-1(21),4(9),5,7,14,16(20)-hexaene-2,10-dione[1]

Potential Therapeutic Applications

Based on the known biological activities of related alkaloids, this compound derivatives could be investigated for the following therapeutic applications:

  • Anti-Inflammatory Agents: Alkaloids from Aristotelia chilensis have shown anti-inflammatory properties. A recently discovered alkaloid, 9-hydroxyaristoquinolone, was found to inhibit the NF-κB pathway in microglial cells, a key pathway in inflammation. This suggests that this compound derivatives could be developed as potent anti-inflammatory drugs.

  • Analgesics: The analgesic properties of Aristotelia chilensis extracts have been documented. Related alkaloids, aristoteline and hobartine, have been shown to inhibit the voltage-gated sodium channel Nav1.8, a key target in pain signaling. This provides a strong rationale for screening this compound derivatives for analgesic activity.

  • Neurological Disorders: Aristoteline has been identified as a potent inhibitor of the human α3β4 nicotinic acetylcholine receptor (nAChR).[2] nAChRs are implicated in various neurological conditions, including nicotine addiction and depression. The this compound scaffold could be exploited to develop selective nAChR modulators.

  • Anticancer Agents: The isoindolobenzazepine alkaloid framework is present in various compounds with reported cytotoxic and anticancer activities. Therefore, this compound derivatives should be evaluated for their potential as anticancer agents.

Proposed Experimental Workflow for Biological Evaluation

The following workflow is proposed for the systematic evaluation of newly synthesized this compound derivatives.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 In Vivo Evaluation Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Enzyme Enzyme/Receptor Binding Assays Cytotoxicity->Enzyme AntiInflammatory Anti-inflammatory Assays (e.g., NO inhibition) Enzyme->AntiInflammatory Pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) AntiInflammatory->Pathway Docking Molecular Docking Studies Pathway->Docking AnimalModel Animal Models of Disease (e.g., Carrageenan-induced paw edema) Docking->AnimalModel Toxicity Toxicology Studies AnimalModel->Toxicity

Caption: Proposed workflow for the biological evaluation of this compound derivatives.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the general cytotoxicity of this compound derivatives against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound derivatives dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

Hypothetical Data Presentation:

CompoundCell LineIC₅₀ (µM)
This compoundHeLa> 100
Derivative 1aHeLa25.4 ± 2.1
Derivative 1bHeLa10.8 ± 1.5
DoxorubicinHeLa0.5 ± 0.1
Protocol 2: NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol is to determine if this compound derivatives can inhibit the NF-κB signaling pathway, a key pathway in inflammation.

Materials:

  • HEK293T cells stably expressing an NF-κB luciferase reporter construct

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound derivatives dissolved in DMSO

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Luciferase Assay System (e.g., Promega)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation. Include unstimulated and vehicle-treated stimulated controls.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Normalize the luciferase activity to cell viability (determined by a parallel MTT assay).

  • Calculate the percentage of NF-κB inhibition and determine the IC₅₀ values.

Hypothetical Signaling Pathway and Inhibition:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active IkB_P->NFkB_active releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates This compound This compound Derivative This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Gene Pro-inflammatory Gene Expression DNA->Gene induces TNF TNF-α TNF->TNFR

References

Application Notes and Protocols for Cell-Based Assays to Determine Chilenine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chilenine, a novel natural product, has emerged as a compound of interest for its potential therapeutic applications. Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. This document provides detailed application notes and standardized protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic effects of this compound. The following protocols are designed to deliver robust and reproducible data for researchers in academic and industrial settings, aiding in the elucidation of its mechanism of action and its potential as a chemotherapeutic agent.

The assays described herein will assess key indicators of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis. By following these standardized procedures, researchers can generate reliable data to determine the IC50 (half-maximal inhibitory concentration) of this compound, understand its mode of cytotoxic action, and identify potential cellular pathways involved.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound (IC50 Values in µM) after 48-hour treatment
Cell LineCell TypeMTT AssayLDH Release Assay
MCF-7Human Breast Adenocarcinoma15.2 ± 1.825.8 ± 2.5
A549Human Lung Carcinoma22.5 ± 2.135.1 ± 3.2
HeLaHuman Cervical Adenocarcinoma18.9 ± 1.529.4 ± 2.9
HepG2Human Hepatocellular Carcinoma28.1 ± 3.042.6 ± 4.1
HEK293Human Embryonic Kidney (Non-cancerous control)> 100> 100
Table 2: Apoptosis Induction by this compound in MCF-7 cells after 24-hour treatment
This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
0 (Control)2.5 ± 0.51.2 ± 0.33.7 ± 0.8
510.8 ± 1.23.5 ± 0.614.3 ± 1.8
15 (IC50)25.6 ± 2.88.9 ± 1.134.5 ± 3.9
3038.2 ± 3.515.4 ± 1.953.6 ± 5.4

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[2]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS), stored protected from light at 4°C.[1][2]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well flat-bottom sterile microplates

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1] During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to reduce background noise.[3]

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of vehicle control) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis seed_cells Seed Cells in 96-well Plate treat_this compound Treat with this compound Dilutions seed_cells->treat_this compound Overnight Incubation incubate Incubate (24-72h) treat_this compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze Calculate % Viability & IC50 read_absorbance->analyze

MTT Assay Workflow.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4] LDH is a stable cytosolic enzyme that is released upon cell lysis.[5]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Commercially available LDH cytotoxicity assay kit (e.g., from Abcam, Promega, or Sigma-Aldrich)

  • Cell culture medium

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit for 45 minutes before the assay).

  • Incubation: Incubate the plate for the desired treatment period at 37°C and 5% CO2.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank control. Calculate the percentage of cytotoxicity as: ((Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum LDH release control - Absorbance of untreated control)) x 100.

LDH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis seed_cells Seed Cells treat_this compound Treat with this compound seed_cells->treat_this compound incubate Incubate treat_this compound->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate_rt Incubate at RT add_reaction_mix->incubate_rt stop_reaction Add Stop Solution incubate_rt->stop_reaction read_absorbance Read Absorbance (490nm) stop_reaction->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

LDH Release Assay Workflow.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by Annexin V.[7] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting. After overnight attachment, treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells in the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Apoptosis_Assay_Workflow seed_treat Seed & Treat Cells with this compound harvest Harvest Adherent & Floating Cells seed_treat->harvest wash Wash Cells with Cold PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain incubate Incubate (15 min, RT, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Annexin V/PI Apoptosis Assay Workflow.

Potential Signaling Pathways Involved in this compound-Induced Cytotoxicity

Based on the cytotoxic profile of many natural products, this compound may induce cell death through various signaling pathways. Further investigation using techniques like Western blotting for key protein expression and phosphorylation would be necessary to elucidate the precise mechanism.

Signaling_Pathways cluster_intrinsic Intrinsic Apoptosis Pathway cluster_extrinsic Extrinsic Apoptosis Pathway This compound This compound Bax_Bak Bax/Bak Activation This compound->Bax_Bak activates Bcl2 Bcl-2 Inhibition This compound->Bcl2 inhibits Death_Receptors Death Receptors (e.g., Fas, TRAIL) This compound->Death_Receptors sensitizes Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3

Potential Apoptotic Pathways Affected by this compound.

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the cytotoxic properties of this compound. By systematically applying these cell-based assays, researchers can obtain critical data on its potency, mechanism of cell killing, and selectivity towards cancer cells. The integration of viability, cytotoxicity, and apoptosis assays will offer a multi-faceted understanding of this compound's biological activity, which is essential for its further development as a potential therapeutic agent. Consistent application of these detailed methods will ensure data quality and comparability across different studies and research groups.

References

In Vitro Antimalarial Activity of Chilenine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: As of the latest available data, specific studies detailing the in vitro antimalarial activity, including 50% inhibitory concentration (IC50) values and the precise mechanism of action for Chilenine against Plasmodium falciparum or other malaria parasites, are not publicly available. The information presented herein provides a comprehensive guide to the standard assays and potential mechanisms that would be employed to evaluate the antimalarial potential of a novel compound like this compound.

This compound is a complex alkaloid whose structure suggests it may belong to the broader class of quinoline-related compounds.[1][2] Many established antimalarial drugs, such as chloroquine and quinine, are quinoline derivatives.[3][4] Therefore, it is hypothesized that this compound, if active, could share a similar mechanism of action involving the disruption of heme detoxification in the parasite's food vacuole.

I. Potential Mechanism of Action: Interference with Heme Polymerization

The intraerythrocytic stages of the malaria parasite digest host hemoglobin within an acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Quinoline-type antimalarials are weak bases that accumulate in the acidic food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[4][5] This leads to a buildup of toxic heme, which ultimately kills the parasite.

Below is a diagram illustrating this proposed signaling pathway.

Hemozoin_Formation_Inhibition cluster_parasite Plasmodium falciparum cluster_vacuole Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Heme Polymerase This compound This compound (Hypothetical) Heme Polymerase Heme Polymerase This compound->Heme Polymerase Inhibition

Caption: Hypothetical mechanism of this compound's antimalarial action.

II. Experimental Protocols for In Vitro Antimalarial Assays

To determine the in vitro antimalarial activity of a compound like this compound, several standardized assays can be employed. The following are detailed protocols for the most common methods used in malaria research.

A. Parasite Culture

Plasmodium falciparum is cultured in human erythrocytes in vitro.

  • Culture Medium: RPMI 1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10% human serum or 0.5% Albumax II, and 20 mg/L gentamicin.

  • Cell Culture: Parasites are maintained in human O+ erythrocytes at a 2-5% hematocrit in a gas environment of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Synchronization: To obtain parasites at the same life-cycle stage (e.g., ring stage) for assays, cultures can be synchronized using methods like 5% D-sorbitol treatment.

B. SYBR Green I-Based Fluorescence Assay

This is a widely used method that measures parasite DNA content as an indicator of growth.

Workflow Diagram:

SYBR_Green_Workflow Start Synchronized Ring-stage Culture Plate Add parasites to 96-well plate with serial dilutions of this compound Start->Plate Incubate Incubate for 72h (37°C, mixed gas) Plate->Incubate Lyse Add SYBR Green I Lysis Buffer Incubate->Lyse Read Incubate in dark (1h) Read Fluorescence (Ex: 485nm, Em: 530nm) Lyse->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Protocol:

  • Prepare a 96-well microplate with serial dilutions of this compound. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as positive controls.

  • Add synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubate the plate for 72 hours under standard culture conditions.

  • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I.

  • Add the lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[6][7]

  • Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

C. [³H]-Hypoxanthine Incorporation Assay

This method measures the incorporation of radiolabeled hypoxanthine, a crucial precursor for parasite nucleic acid synthesis, as an indicator of parasite viability.

Workflow Diagram:

Hypoxanthine_Workflow Start Asynchronous Parasite Culture Plate Add parasites to 96-well plate with serial dilutions of this compound Start->Plate Incubate1 Incubate for 24h (37°C, mixed gas) Plate->Incubate1 AddLabel Add [³H]-Hypoxanthine to each well Incubate1->AddLabel Incubate2 Incubate for another 24h AddLabel->Incubate2 Harvest Harvest cells onto filter mats and wash Incubate2->Harvest Scintillate Add scintillation fluid and count radioactivity Harvest->Scintillate Analyze Calculate IC50 Scintillate->Analyze

Caption: Workflow for the [³H]-Hypoxanthine incorporation assay.

Protocol:

  • Seed a 96-well plate with asynchronous P. falciparum culture (0.5% parasitemia, 2.5% hematocrit) and serial dilutions of this compound.

  • Incubate for 24 hours.

  • Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvest the cells onto glass-fiber filter mats using a cell harvester.

  • Wash the filters to remove unincorporated radiolabel.

  • Dry the filter mats and add scintillation fluid.

  • Measure the radioactivity in each well using a scintillation counter.

  • Determine the IC50 value as described for the SYBR Green I assay.

D. Parasite Lactate Dehydrogenase (pLDH) Assay

This assay measures the activity of the parasite-specific enzyme lactate dehydrogenase as a marker of parasite viability.

Protocol:

  • Perform the initial drug incubation with parasites as described for the SYBR Green I assay (72-hour incubation).

  • After incubation, lyse the red blood cells to release the parasite pLDH.

  • Add a reaction mixture containing a substrate (e.g., lactate) and a tetrazolium dye.

  • pLDH will catalyze the reduction of the dye, leading to a color change that can be measured spectrophotometrically.

  • The amount of color change is proportional to the amount of viable parasites.

  • Calculate the IC50 based on the absorbance readings.[8]

III. Data Presentation

Should experimental data for this compound become available, it should be summarized in a clear and structured format. Below is a template for presenting such data.

Table 1: In Vitro Antimalarial Activity of this compound against Plasmodium falciparum

CompoundP. falciparum StrainAssay MethodIC50 (µM) ± SDSelectivity Index (SI)*
This compoundChloroquine-sensitive (e.g., 3D7)SYBR Green IData not availableData not available
This compoundChloroquine-resistant (e.g., Dd2)SYBR Green IData not availableData not available
ChloroquineChloroquine-sensitive (e.g., 3D7)SYBR Green IReference valueReference value
ChloroquineChloroquine-resistant (e.g., Dd2)SYBR Green IReference valueReference value

*Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the antimalarial IC50. A higher SI value indicates greater selectivity for the parasite.

IV. Conclusion

While the antimalarial potential of this compound remains to be elucidated, the protocols and conceptual frameworks provided here offer a robust starting point for its evaluation. The SYBR Green I, [³H]-hypoxanthine incorporation, and pLDH assays are reliable methods for determining in vitro efficacy. Should this compound demonstrate significant antiplasmodial activity, further studies would be warranted to confirm its mechanism of action and to assess its potential as a lead compound for novel antimalarial drug development.

References

Chilenine: A Chemical Curiosity, Not a Fluorescent Workhorse

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough review of scientific literature, there is currently no evidence to support the development or application of chilenine or its derivatives as fluorescent probes. While the intricate molecular structure of this compound, an isoindolobenzazepine alkaloid, has captured the interest of synthetic chemists, its potential as a fluorescent tool for researchers in biology and drug development remains entirely unexplored.

Our comprehensive search for data on this compound-based fluorescent probes yielded no information on their synthesis for fluorescence applications, photophysical properties (such as excitation and emission wavelengths or quantum yields), or any use in cellular imaging or other analytical techniques. The existing body of research focuses exclusively on the total synthesis of this compound and its analogs, treating it as a challenging target for organic synthesis rather than a functional molecule for bio-imaging.

The absence of any published data on the fluorescence of this compound or related isoindolobenzazepine alkaloids makes it impossible to provide the requested detailed application notes, experimental protocols, or visualizations of signaling pathways. The creation of such materials would be speculative and without any scientific basis.

Therefore, for researchers, scientists, and drug development professionals seeking fluorescent probes for their work, exploring established and well-characterized fluorophores is strongly recommended. The field of fluorescent probe development is rich with a diverse array of molecules with well-documented properties and proven applications. Unfortunately, this compound does not currently number among them.

Application Notes and Protocols for Studying Enzyme Inhibition Kinetics using Chilenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chilenine and its derivatives belong to the isoindolobenzazepine class of alkaloids, a group of compounds known for a diverse range of biological activities.[1][2] While specific enzyme inhibition data for this compound is not extensively documented in publicly available literature, its chemical scaffold suggests potential as an enzyme inhibitor. These application notes provide a comprehensive guide for researchers interested in investigating the enzyme inhibition kinetics of this compound, using acetylcholinesterase (AChE) as a primary example. AChE is a critical enzyme in the central nervous system, and its inhibitors are used in the treatment of Alzheimer's disease.[3][4]

The protocols outlined below describe the determination of the half-maximal inhibitory concentration (IC50) and the mechanism of inhibition (e.g., competitive, non-competitive) of this compound against a target enzyme. The widely used Ellman's method for assaying acetylcholinesterase activity serves as the basis for the experimental protocol.[3][4][5]

Data Presentation: Hypothetical Enzyme Inhibition Data for this compound

The following table summarizes hypothetical quantitative data for the inhibition of acetylcholinesterase by a this compound analog. This data is presented to illustrate the expected outcomes of the described protocols and to provide a basis for data analysis.

ParameterValueDescription
Enzyme Acetylcholinesterase (AChE)Enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Substrate Acetylthiocholine (ATCh)A synthetic substrate used in the Ellman's assay that produces a colored product upon hydrolysis.
Inhibitor This compound AnalogA hypothetical competitive inhibitor with a this compound core structure.
IC50 15 µMThe concentration of the this compound analog required to inhibit 50% of the AChE activity under the specified assay conditions.
Mechanism of Inhibition CompetitiveThe inhibitor binds to the active site of the enzyme, competing with the substrate.[6]
Vmax (no inhibitor) 100 µmol/minThe maximum rate of the enzymatic reaction without the inhibitor.[6]
Vmax (with inhibitor) 100 µmol/minIn competitive inhibition, the Vmax remains unchanged in the presence of the inhibitor.[6][7]
Km (no inhibitor) 50 µMThe Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.[6]
Apparent Km (with inhibitor) 100 µMIn competitive inhibition, the apparent Km increases in the presence of the inhibitor.[7][8]
Ki 10 µMThe inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.

Experimental Protocols

Determination of IC50 for this compound against Acetylcholinesterase

This protocol outlines the steps to determine the concentration of this compound required to inhibit 50% of acetylcholinesterase activity using the colorimetric Ellman's method.[3][4][5]

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • This compound (or its analog) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCh in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a series of dilutions of the this compound stock solution in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of the this compound dilution (or buffer for the control)

      • 20 µL of DTNB solution

    • Mix gently and incubate for 5 minutes at room temperature.

    • Add 10 µL of the AChE solution to each well.

    • Mix and incubate for another 10 minutes at room temperature.

  • Initiate the Reaction:

    • Add 10 µL of the ATCh solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance of each well at 412 nm using a microplate reader.

    • Continue to take readings every minute for a total of 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each this compound concentration.

    • Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Determination of the Mechanism of Inhibition

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed by measuring the reaction rates at varying substrate and inhibitor concentrations.

Procedure:

  • Varying Substrate Concentrations:

    • Prepare a series of dilutions of the ATCh substrate solution.

  • Assay with and without Inhibitor:

    • Perform the acetylcholinesterase assay as described above with two sets of experiments:

      • Set 1 (No Inhibitor): Measure the initial reaction rates for each of the different ATCh concentrations in the absence of this compound.

      • Set 2 (With Inhibitor): Repeat the measurements for each ATCh concentration in the presence of a fixed concentration of this compound (typically a concentration close to its IC50 value).

  • Data Analysis:

    • For each set of experiments, plot the initial reaction rate (V) against the substrate concentration ([S]). This will generate a Michaelis-Menten plot.

    • To more clearly distinguish the mechanism of inhibition, create a Lineweaver-Burk plot (a double reciprocal plot) by plotting 1/V against 1/[S].[7][9][10]

    • Analyze the changes in the key kinetic parameters, Vmax and Km, in the presence and absence of the inhibitor.[7][8]

      • Competitive Inhibition: Vmax remains the same, while the apparent Km increases. The lines on the Lineweaver-Burk plot will intersect at the y-axis.[6][7][8]

      • Non-competitive Inhibition: Vmax decreases, while Km remains the same. The lines on the Lineweaver-Burk plot will intersect on the x-axis.

      • Uncompetitive Inhibition: Both Vmax and Km decrease. The lines on the Lineweaver-Burk plot will be parallel.

Visualizations

Experimental_Workflow_IC50 prep Prepare Reagents (AChE, ATCh, DTNB, this compound Dilutions) setup Assay Setup in 96-well Plate (Buffer, this compound, DTNB) prep->setup incubation1 Incubate (5 min) setup->incubation1 add_enzyme Add AChE Solution incubation1->add_enzyme incubation2 Incubate (10 min) add_enzyme->incubation2 start_reaction Initiate Reaction with ATCh incubation2->start_reaction measure Measure Absorbance at 412 nm (Kinetic Reading for 10 min) start_reaction->measure analysis Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve) measure->analysis ic50 Determine IC50 Value analysis->ic50

Caption: Workflow for IC50 determination of this compound against AChE.

Competitive_Inhibition_Mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Ki) S Substrate (S) I Inhibitor (I) (this compound) ES->E - S (k-1) P Product (P) ES->P -> E + P (k2) EI->E - I Lineweaver_Burk_Plot_Competitive Lineweaver-Burk Plot for Competitive Inhibition xaxis 1/[S] yaxis 1/V origin 0 node_y_pos origin->node_y_pos x_intercept_no_inhibitor -1/Km y_intercept 1/Vmax x_intercept_no_inhibitor->y_intercept No Inhibitor point_no_inhibitor x_intercept_with_inhibitor -1/Kmapp x_intercept_with_inhibitor->y_intercept + Inhibitor point_with_inhibitor node_x_neg node_x_pos node_x_neg->node_x_pos

References

Application Note: High-Throughput Screening of Chilenine Derivatives for Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chilenine is a naturally occurring isoquinoline alkaloid. The isoquinoline alkaloid family is known for a diverse range of biological activities, with many members and their synthetic analogs being investigated for therapeutic potential.[1][2][3][4][5] Notably, some isoquinoline alkaloids have demonstrated inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition is a primary therapeutic strategy for managing symptoms of Alzheimer's disease.[6][7][8] This application note describes a high-throughput screening (HTS) campaign to identify novel AChE inhibitors from a library of synthetic this compound derivatives.

The primary assay is a colorimetric method based on the Ellman reaction.[6][7][9] In this assay, AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[6][7] A decrease in the rate of color formation indicates inhibition of AChE activity. This method is robust, cost-effective, and readily adaptable to automated HTS formats.[7][9][10]

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant human acetylcholinesterase (AChE)

  • Substrate: Acetylthiocholine iodide (ATCh)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Positive Control: Galantamine or other known AChE inhibitor

  • Compound Solvent: 100% Dimethyl sulfoxide (DMSO)

  • Plates: 384-well, clear, flat-bottom microplates

This compound Derivative Library Preparation

A library of this compound derivatives is prepared for screening. Each compound is dissolved in 100% DMSO to a stock concentration of 10 mM. For the primary screen, these stocks are diluted to create a working concentration of 100 µM in an intermediate plate. This allows for a final assay concentration of 10 µM when 1 µL is added to a final assay volume of 10 µL.

High-Throughput Primary Screening Protocol

The primary screen is performed in a 384-well format using automated liquid handlers.

  • Compound Dispensing: Add 100 nL of test compounds, positive controls (Galantamine), and negative controls (DMSO) to the appropriate wells of a 384-well assay plate.

  • Enzyme Addition: Add 5 µL of AChE solution (diluted in assay buffer) to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate/Chromogen Addition: Add 5 µL of a pre-mixed solution of ATCh and DTNB in assay buffer to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a period of 10 minutes at room temperature. The rate of reaction (Vmax) is determined from the linear portion of the kinetic curve.

Data Analysis and Hit Identification
  • Calculation of Percent Inhibition: The percentage of AChE inhibition for each compound is calculated using the following formula: % Inhibition = [1 - (Ratesample - Rateblank) / (Ratenegative control - Rateblank)] x 100%

  • Z'-Factor Calculation: The quality and robustness of the assay are monitored using the Z'-factor, calculated for each plate.[11][12] An assay is considered excellent if the Z'-factor is between 0.5 and 1.0.[13][14] Z'-Factor = 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] (where σ is the standard deviation and μ is the mean of the positive and negative controls).

  • Hit Selection: Compounds demonstrating ≥50% inhibition in the primary screen are selected as "hits" for further confirmation.

Hit Confirmation and IC50 Determination
  • Confirmation: Primary hits are re-tested under the same assay conditions to confirm their activity and rule out false positives.

  • Dose-Response: Confirmed hits are then tested in a 10-point dose-response format (e.g., from 100 µM down to 5 nM) to determine their potency.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Data Presentation

Table 1: Representative Primary HTS Data for a Selection of this compound Derivatives
Compound IDConcentration (µM)% Inhibition (Average)Hit Status
CD-001108.2Inactive
CD-0021092.5Hit
CD-0031045.1Inactive
CD-0041012.7Inactive
CD-0051078.9Hit
CD-006106.5Inactive
CD-0071065.3Hit
CD-0081021.4Inactive
Positive Control198.7-
Negative ControlN/A0.5-
Plate Z'-Factor N/A N/A 0.82
Table 2: IC50 Values for Confirmed this compound Derivative Hits
Compound IDIC50 (µM)
CD-0020.85
CD-0052.15
CD-0075.70
Galantamine (Control)0.45

Visualizations

HTS_Workflow cluster_prep Library Preparation cluster_primary Primary HTS (384-well) cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation Lib This compound Derivative Library (10 mM in DMSO) Plate Dilution to 100 µM in Intermediate Plate Lib->Plate Dispense Dispense 100 nL Compounds & Controls Plate->Dispense Enzyme Add 5 µL AChE Dispense->Enzyme Incubate Incubate 15 min Enzyme->Incubate Substrate Add 5 µL ATCh/DTNB Incubate->Substrate Read Kinetic Read (Abs @ 412 nm) Substrate->Read Calc Calculate % Inhibition Read->Calc ZFactor Calculate Z'-Factor (QC Check) Read->ZFactor HitPick Select Hits (≥50% Inhibition) Calc->HitPick Confirm Confirm Hits in Singleton HitPick->Confirm DoseResp 10-point Dose-Response Confirm->DoseResp IC50 Calculate IC50 Values DoseResp->IC50

Caption: High-Throughput Screening (HTS) workflow for identifying this compound derivative AChE inhibitors.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_inhibitor Inhibition cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh ACh ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Choline Choline + Acetate AChE->Choline Inhibitor This compound Derivative Inhibitor->AChE Blocks Signal Signal Transduction Receptor->Signal

Caption: Mechanism of AChE inhibition by a this compound derivative in the cholinergic synapse.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chilenine Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the total synthesis of Chilenine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yields and address common challenges encountered during the synthesis of this complex isoindolobenzazepine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for the total synthesis of this compound?

A1: The total synthesis of this compound, an isoindolobenzazepine alkaloid, has been approached through several key strategies. These include:

  • Ring-Expansion of Isoindoloisoquinolines: This approach involves the construction of a six-membered isoindoloisoquinoline core followed by a ring expansion to form the seven-membered azepine ring of the this compound skeleton.[1][2][3]

  • Radical or Palladium(0)-Catalyzed Cyclizations: These methods have been employed to construct the core ring system in a convergent manner.[4]

  • C(sp³)–H Bond Functionalization: More recent approaches have utilized copper-catalyzed C–H cross-dehydrogenative coupling to assemble the tetracyclic system.[5]

  • Houben–Hoesch Cyclization: This reaction has been used to construct the isoindolobenzazepine system.[5]

Q2: What are the key yield-limiting steps in the total synthesis of this compound?

A2: Based on reported syntheses, several steps can be critical for the overall yield. The final catalytic hydrogenation to afford Lennoxamine (a precursor to this compound) can have variable yields, with one report indicating a range of 38-51%.[1] The subsequent conversion to this compound can also be low-yielding. For instance, a one-pot procedure from a chloroenamide intermediate gave this compound in 38% yield.[1] The intramolecular cyclization to form the isoindoloisoquinoline core and the subsequent ring-expansion are also complex transformations where side reactions can occur, impacting the overall efficiency.

Q3: Are there any specific reagents that are particularly challenging to handle or prepare?

A3: The preparation of dimethyldioxirane (DMD) in an acetone solution is a key step in some synthetic routes.[1] DMD is a powerful oxidizing agent and its concentration and purity are crucial for the success of subsequent reactions. The synthesis of the starting methylenelactam can also be a multi-step process with its own challenges.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the ring-expansion strategy reported by Koseki et al.

Issue 1: Low Yield in the Catalytic Hydrogenation of the Chloroenamide Intermediate
  • Potential Cause: Incomplete reaction or catalyst poisoning. While the reported yield is high (96%), variations in catalyst quality or substrate purity can affect the outcome.[1]

  • Recommended Solutions:

    • Catalyst Quality: Use a fresh, high-quality Palladium on carbon (Pd-C) catalyst. Ensure the catalyst is not pyrophoric and is handled under an inert atmosphere.

    • Substrate Purity: Ensure the chloroenamide precursor is free of impurities that could poison the catalyst, such as sulfur-containing compounds.

    • Solvent and Acid: The reaction is typically carried out in acetic acid.[1] Ensure the solvent is of high purity.

    • Hydrogen Pressure: While the reported procedure uses atmospheric pressure, increasing the hydrogen pressure (e.g., to 3 atm as used for a similar non-chlorinated substrate) might improve conversion if the reaction is sluggish.[1]

Issue 2: Low Yield in the Conversion of the Chloroenamide to this compound
  • Potential Cause: Formation of side products during the oxidation with dimethyldioxirane (DMD). The reaction proceeds through a chlorooxirane intermediate which is then attacked by water.[1] If the reaction conditions are not carefully controlled, other reaction pathways may dominate.

  • Recommended Solutions:

    • DMD Quality and Concentration: Use a freshly prepared and standardized solution of DMD in acetone. The concentration of DMD is critical for the reaction's success.

    • Reaction Temperature: Perform the reaction at a low temperature (e.g., -60 °C) to minimize side reactions and decomposition of the intermediate.[1]

    • Water Content: The presence of water is necessary for the final step of the conversion.[1] The DMD-acetone solution typically contains sufficient water. However, if yields are consistently low, controlled addition of a small amount of water might be investigated.

Issue 3: Difficulty in the Preparation of the Methyleneisoindolone Precursor
  • Potential Cause: Incomplete reaction or formation of byproducts during the multi-step synthesis of the methyleneisoindolone.

  • Recommended Solutions:

    • Reaction Monitoring: Carefully monitor each step of the sequence by thin-layer chromatography (TLC) or other analytical techniques to ensure complete conversion before proceeding to the next step.

    • Purification: Purify intermediates at each stage to prevent the accumulation of impurities that could interfere with subsequent reactions. Recrystallization and column chromatography are reported to be effective.[1]

Data Presentation

The following table summarizes the yields for the key steps in the total synthesis of Lennoxamine and this compound as reported by Koseki et al.[1]

Step No.ReactionStarting MaterialProductYield (%)
1Condensation2-(3,4-Methylenedioxyphenyl)ethylamine and 2-carboxybenzaldehydeIsoindolinone derivative78
2Wittig ReactionIsoindolinone derivativeMethyleneisoindolone (Z/E mixture)96
3OxidationMethyleneisoindoloneAlkoxylactamNot isolated (used crude)
4Intramolecular CyclizationAlkoxylactamIsoindoloisoquinolineNot specified (part of a sequence)
5Ring ExpansionIsoindoloisoquinolineChloroenamideNot specified (part of a sequence)
6Catalytic HydrogenationChloroenamideLennoxamine96
7OxidationChloroenamideThis compound53

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of this compound, adapted from the work of Koseki et al.[1]

Synthesis of Methyleneisoindolone (Step 2)

A suspension of the phosphonium salt in anhydrous toluene is cooled to -10 °C under a nitrogen atmosphere. A strong base (e.g., n-butyllithium) is added dropwise, and the mixture is stirred for 1 hour. A solution of the isoindolinone precursor in toluene is then added, and the reaction is stirred for an additional hour at -10 °C. The reaction is quenched with ice-water and the product is extracted with chloroform. The organic layer is washed, dried, and concentrated. The crude product, a mixture of Z and E isomers, is purified by recrystallization and column chromatography to yield the desired methyleneisoindolone.

Catalytic Hydrogenation to Lennoxamine (Step 6)

To a solution of the chloroenamide in acetic acid is added 10% Palladium on carbon (Pd-C). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for the specified time (e.g., 2 days). The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure. The residue is purified to afford Lennoxamine.

Synthesis of this compound (Step 7)

A solution of the chloroenamide in chloroform is cooled to -60 °C. A solution of dimethyldioxirane (DMD) in acetone is added dropwise, and the reaction mixture is stirred at low temperature until the starting material is consumed (monitored by TLC). The reaction is quenched with a 10% aqueous solution of sodium thiosulfate. The mixture is filtered, and the organic solvent is removed under reduced pressure. The residue is extracted with dichloromethane, and the organic layer is washed, dried, and concentrated to give the crude product, which is then purified to yield this compound.

Mandatory Visualization

Chilenine_Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_final Final Products start1 2-(3,4-Methylenedioxyphenyl)ethylamine isoindolinone Isoindolinone Derivative start1->isoindolinone start2 2-Carboxybenzaldehyde start2->isoindolinone methyleneisoindolone Methyleneisoindolone isoindolinone->methyleneisoindolone Wittig Reaction alkoxylactam Alkoxylactam methyleneisoindolone->alkoxylactam Oxidation (DMD) isoindoloisoquinoline Isoindoloisoquinoline alkoxylactam->isoindoloisoquinoline Intramolecular Cyclization chloroenamide Chloroenamide isoindoloisoquinoline->chloroenamide Ring Expansion lennoxamine Lennoxamine chloroenamide->lennoxamine Catalytic Hydrogenation This compound This compound chloroenamide->this compound Oxidation (DMD)

Caption: Synthetic workflow for the total synthesis of Lennoxamine and this compound.

Troubleshooting_Low_Yield_Hydrogenation cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low Yield in Catalytic Hydrogenation cause1 Incomplete Reaction problem->cause1 cause2 Catalyst Poisoning problem->cause2 solution4 Increase Hydrogen Pressure (if necessary) cause1->solution4 solution1 Use Fresh, High-Quality Pd-C Catalyst cause2->solution1 solution2 Ensure Substrate Purity cause2->solution2 solution3 Verify Solvent and Acid Quality cause2->solution3

Caption: Troubleshooting logic for low yield in the catalytic hydrogenation step.

References

Technical Support Center: Overcoming Solubility Issues of Chilenine in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with Chilenine during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural product found in species of the Berberis genus, such as Berberis darwinii and Berberis actinacantha.[1] Its chemical formula is C20H17NO7, and it has a molecular weight of 383.4 g/mol .[1] Structurally, it is classified as an isoquinoline alkaloid.[2][3] Like many complex natural products, this compound's intricate structure can lead to poor aqueous solubility, which presents a significant challenge for in vitro and cell-based assays that are typically conducted in aqueous buffer systems.[4][5] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.[6]

Q2: What are the initial steps to dissolve this compound for an assay?

For initial solubilization, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of hydrophobic compounds and its miscibility with aqueous media.[6][7] Ethanol can also be used, but DMSO is often preferred for its lower volatility.[7]

Q3: My this compound precipitates when I dilute the DMSO stock in my aqueous assay buffer. What should I do?

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a low percentage is often necessary to maintain compound solubility.[8][9][10] It is crucial to determine the highest tolerable DMSO concentration for your specific cell line and assay.[8][9]

  • Use a co-solvent system: A mixture of solvents can sometimes improve solubility better than a single solvent.[11]

  • Adjust the pH of the buffer: The solubility of alkaloids can be pH-dependent. Since this compound is an alkaloid, its solubility may increase in a more acidic buffer due to the protonation of the nitrogen atom, forming a more soluble salt.[2][12]

  • Incorporate non-ionic surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[13]

Q4: What is the maximum recommended concentration of DMSO for cell-based assays?

The maximum tolerable concentration of DMSO varies significantly between cell lines and assay types. Generally, for most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize cytotoxicity.[9] Some sensitive cell lines may show stress or altered function at concentrations as low as 0.1%.[8] It is highly recommended to perform a DMSO tolerance test for your specific cell line to determine the optimal concentration that balances compound solubility and cell health.[8][9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in the initial organic solvent. Insufficient solvent volume or inappropriate solvent.- Increase the solvent volume gradually while vortexing or sonicating.- Try a different organic solvent such as dimethylformamide (DMF) or a small amount of a more polar solvent like ethanol in combination with DMSO.
A precipitate forms immediately upon adding the this compound-DMSO stock to the aqueous buffer. The compound has very low aqueous solubility and is "crashing out" of solution.- Decrease the final concentration of this compound in the assay.- Increase the final percentage of DMSO in the assay buffer (ensure it is within the tolerance limit of your cells).- Prepare the final dilution in a stepwise manner, adding the stock solution to the buffer with vigorous vortexing.- Consider using a buffer with a lower pH.
The assay results are inconsistent or not reproducible. The compound may be precipitating over the course of the experiment, leading to variable effective concentrations.- Visually inspect the assay plates for any signs of precipitation at the end of the experiment.- Perform a solubility test of this compound in your final assay buffer at the desired concentration and incubation time.- Consider the use of solubility enhancers like cyclodextrins.[14]
Observed cellular toxicity is higher than expected. The concentration of the organic solvent (e.g., DMSO) may be too high for the cells.- Perform a vehicle control experiment with the same concentration of the organic solvent to assess its toxicity.- Reduce the final concentration of the organic solvent in the assay.- If reducing the solvent concentration leads to precipitation, a different solubilization strategy may be needed.

Quantitative Data Summary

The following table provides general guidelines for using DMSO as a co-solvent in cell-based assays. The optimal concentration for this compound must be determined empirically.

Final DMSO Concentration (v/v)General Effect on Most Cell LinesRecommendation for Use with this compound
< 0.1% Generally considered safe with minimal to no cytotoxic effects.[8]Ideal target concentration to minimize solvent-induced artifacts. May not be sufficient to maintain this compound solubility.
0.1% - 0.5% Often tolerated by many robust cell lines for standard incubation times.[9]A good starting range for balancing solubility and cell viability. A DMSO tolerance test is highly recommended.
0.5% - 1.0% May induce stress, alter gene expression, or cause modest cytotoxicity in some cell lines, especially with longer exposure.[8]Use with caution and only if necessary for solubility. Thorough vehicle controls are essential.
> 1.0% Significant cytotoxicity is expected in most cell lines.[8][15]Generally not recommended for cell-based assays.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: DMSO Tolerance Assay for a Cell Line

  • Seed your cells in a 96-well plate at the density you would use for your main experiment.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare a serial dilution of DMSO in your complete cell culture medium to achieve final concentrations ranging from 0.05% to 2.0% (v/v). Include a media-only control.

  • Replace the existing media in the wells with the media containing the different DMSO concentrations.

  • Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

  • Determine the highest concentration of DMSO that does not significantly impact cell viability. This will be your maximum tolerable DMSO concentration for subsequent experiments.

Visualizations

experimental_workflow Workflow for Overcoming this compound Solubility Issues cluster_prep Preparation cluster_assay_prep Assay Preparation cluster_troubleshooting Troubleshooting cluster_final_assay Final Assay start Start with this compound Powder stock Prepare High-Concentration Stock in 100% DMSO start->stock dilute Dilute Stock in Assay Buffer stock->dilute check_precipitate Check for Precipitation dilute->check_precipitate precipitate_yes Precipitation Occurs check_precipitate->precipitate_yes Yes precipitate_no No Precipitation check_precipitate->precipitate_no No optimize Optimize Conditions: - Lower this compound concentration - Adjust final DMSO % - Modify buffer pH precipitate_yes->optimize run_assay Proceed with Assay precipitate_no->run_assay optimize->dilute end Analyze Results run_assay->end

Caption: A workflow diagram illustrating the steps to prepare this compound for an assay and troubleshoot solubility issues.

hypothetical_signaling_pathway Hypothetical Signaling Pathway for this compound (Illustrative) This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Differentiation) Gene_Expression->Cellular_Response

Caption: An illustrative diagram of a hypothetical signaling pathway that could be modulated by this compound. This is a general representation and not based on specific experimental data for this compound.

References

Technical Support Center: Stabilizing Chilenine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with chilenine. It provides essential guidance on ensuring the stability of this complex benzophenanthridine alkaloid for long-term storage and during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: Based on its chemical structure, a tetracyclic isoquinoline alkaloid, this compound is susceptible to degradation through several pathways. The most probable causes of degradation are:

  • Hydrolysis: The lactone and other ester-like functionalities within the this compound molecule can be susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The electron-rich aromatic rings and the nitrogen atom in the isoquinoline core can be prone to oxidation, especially in the presence of oxygen, light, or oxidizing agents. Basic alkaloids, in particular, may be transformed into their N-oxides.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. It is crucial to protect this compound from light.

  • Thermal Stress: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.

Q2: What are the ideal initial storage conditions for a new batch of this compound?

A2: For a new sample of this compound with unknown stability, it is recommended to start with conservative storage conditions. Initially, store the compound in a tightly sealed, amber glass vial at -20°C or below, protected from light and moisture.[1][2] The headspace of the vial can be flushed with an inert gas like argon or nitrogen to minimize oxidation.

Q3: I am observing unexpected peaks in my chromatogram when analyzing a this compound sample. What could be the cause?

A3: The appearance of new peaks in a chromatogram of a this compound sample often indicates the presence of degradation products or impurities. To troubleshoot this, consider the following:

  • Purity of the initial sample: Ensure the initial purity of your this compound sample is well-characterized.

  • Storage and handling conditions: Review how the sample has been stored and handled. Exposure to light, elevated temperatures, or non-neutral pH can lead to degradation.

  • Forced degradation studies: To confirm if the unexpected peaks are degradation products, you can perform forced degradation studies.[3] This involves intentionally exposing this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and compare their retention times with the unknown peaks.

  • LC-MS analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to obtain mass information on the unknown peaks, which can aid in their identification and structural elucidation.

Q4: Can I store this compound in a solution?

A4: Storing this compound in solution is generally not recommended for long-term storage due to the increased potential for hydrolysis and other degradation reactions. If you need to prepare stock solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, store it at a low temperature (2-8°C or -20°C), protect it from light, and use a suitable buffer to maintain a neutral pH. The stability of this compound in various solvents should be experimentally determined.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration of solid this compound (e.g., yellowing or browning) Oxidation or photodegradation.1. Verify that the compound has been consistently stored in the dark and under an inert atmosphere.2. Analyze the sample by HPLC-UV/Vis to check for the appearance of new chromophores.3. Consider repackaging under inert gas and storing at a lower temperature.
Decreased peak area of this compound in HPLC analysis over time Degradation of the compound.1. Review storage conditions (temperature, light, humidity).2. Perform a forced degradation study to identify the degradation products and confirm the degradation pathway.3. Re-evaluate the suitability of the storage container and consider using more protective packaging.
Poor peak shape or splitting in chromatograms On-column degradation or interaction with the stationary phase.1. Ensure the mobile phase pH is compatible with this compound's stability.2. Try a different column stationary phase (e.g., a different C18 column or a phenyl-hexyl column).3. Lower the column temperature to reduce the chance of on-column degradation.
Inconsistent results between different batches of this compound Variability in initial purity or differences in handling and storage.1. Establish a standardized protocol for the receipt, handling, and storage of all this compound batches.2. Perform identity and purity testing on each new batch upon receipt.3. Maintain detailed records of storage conditions for each batch.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[3][4][5]

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Degradation (Solid State): Expose the solid this compound powder to 80°C for 48 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a stability-indicating HPLC method.

Data Presentation: Forced Degradation Results Summary

Stress Condition% Degradation of this compoundNumber of Degradation ProductsRetention Times of Major Degradants (min)
0.1 M HCl, 60°C, 24h[Insert Data][Insert Data][Insert Data]
0.1 M NaOH, 60°C, 24h[Insert Data][Insert Data][Insert Data]
3% H₂O₂, RT, 24h[Insert Data][Insert Data][Insert Data]
Solid, 80°C, 48h[Insert Data][Insert Data][Insert Data]
Solution, 80°C, 48h[Insert Data][Insert Data][Insert Data]
Photostability[Insert Data][Insert Data][Insert Data]
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of accurately quantifying this compound in the presence of its degradation products and impurities.

Methodology:

  • Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Optimization:

    • Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Optimize the gradient profile to achieve good resolution between the this compound peak and any degradation product peaks observed in the forced degradation samples.

  • Detection Wavelength: Use a PDA detector to monitor the elution across a range of wavelengths to determine the optimal wavelength for detecting both this compound and its degradation products. Based on the chromophores in this compound's structure, a wavelength in the range of 254-320 nm is a reasonable starting point.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6] Specificity is crucial and is demonstrated by the method's ability to resolve the main drug peak from all degradation product peaks.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome This compound This compound Sample stock_solution Stock Solution This compound->stock_solution acid Acid Hydrolysis stock_solution->acid base Base Hydrolysis stock_solution->base oxidation Oxidation stock_solution->oxidation thermal Thermal Stress stock_solution->thermal photo Photodegradation stock_solution->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data pathways Degradation Pathways data->pathways storage Storage Conditions data->storage method Validated Method data->method

Caption: Workflow for this compound Stability Assessment.

troubleshooting_logic start Unexpected Peak in Chomatogram check_purity Check Initial Sample Purity start->check_purity review_storage Review Storage & Handling Conditions start->review_storage identify_impurity Impurity Identified check_purity->identify_impurity forced_degradation Perform Forced Degradation Study review_storage->forced_degradation If conditions were suboptimal lcms_analysis LC-MS Analysis forced_degradation->lcms_analysis To identify degradants identify_degradant Degradant Identified lcms_analysis->identify_degradant

Caption: Troubleshooting Unexpected Chromatographic Peaks.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound (C20H17NO7) Hydrolyzed_Product Hydrolyzed Product (e.g., ring opening) This compound->Hydrolyzed_Product H+ or OH- N_Oxide N-Oxide Derivative This compound->N_Oxide [O] Aromatic_Oxidation Aromatic Hydroxylation or Quinone Formation This compound->Aromatic_Oxidation [O] Photodegradant Various Photodegradants This compound->Photodegradant Light (hν)

Caption: Potential Degradation Pathways of this compound.

References

Technical Support Center: Chilenine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chilenine synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their synthetic routes to this complex isoindolobenzazepine alkaloid.

Troubleshooting Guide

This guide addresses specific challenges that may arise during the synthesis of this compound, focusing on the reduction of common side products.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
CS-SP-001 Low yield of the desired isoindolobenzazepine core with significant formation of a styrene-type byproduct. This is often observed during Bischler-Napieralski type cyclizations, proceeding through a retro-Ritter reaction pathway, especially at elevated temperatures.- Lower the reaction temperature: If using high-boiling solvents like xylene, consider switching to toluene and refluxing at a lower temperature. - Use a milder dehydrating agent: Instead of harsher reagents like P2O5 or neat POCl3, try using a mixture of POCl3 in a solvent or alternative milder cyclization agents.
CS-SP-002 Formation of a regioisomeric product during electrophilic aromatic substitution. The position of cyclization onto the aromatic ring is sensitive to the nature and concentration of the Lewis acid catalyst. For instance, in related syntheses, the ratio of P2O5 in polyphosphoric acid (PPA) can influence the final product distribution.- Vary the Lewis acid: Experiment with different Lewis acids (e.g., AlCl3, SnCl4) or adjust the concentration of the current one. - Protecting groups: Consider the use of protecting groups on the aromatic ring to direct the cyclization to the desired position.
CS-SP-003 Isolation of a cyano-derivative of this compound. While a "cyano-chilenine" has been synthesized as a target molecule, the unintentional introduction of a nitrile group could potentially occur under specific conditions, for example, from a solvent or reagent impurity, or an unexpected rearrangement.- Ensure high purity of reagents and solvents: Use freshly distilled solvents and high-purity reagents. - Analyze reaction intermediates: If this side product is consistently observed, attempt to isolate and characterize reaction intermediates to pinpoint the step where the cyano group is introduced.
CS-SP-004 Product degradation or formation of artifacts during purification. This compound, like many complex natural products, can be sensitive to the conditions used during purification. Prolonged exposure to silica gel or the use of certain solvents can lead to the formation of artifacts. For instance, chloroform can sometimes form derivatives with alkaloids during chromatography.- Minimize contact time with silica gel: Use flash chromatography instead of gravity column chromatography. - Solvent selection: Use a neutral solvent system for chromatography and avoid reactive solvents. Ensure solvents are free of acidic or basic impurities. - Alternative purification methods: Consider preparative HPLC or crystallization as alternatives to silica gel chromatography.
CS-SP-005 Incomplete reaction or recovery of starting material in palladium-catalyzed cyclization steps. The efficiency of palladium-catalyzed reactions is highly dependent on the catalyst, ligands, base, and solvent. Incomplete reaction can be due to catalyst deactivation or suboptimal reaction conditions.- Optimize reaction conditions: Systematically vary the palladium source (e.g., Pd(OAc)2, Pd2(dba)3), ligand, base, and solvent. - Ensure inert atmosphere: These reactions are often sensitive to oxygen. Ensure the reaction is carried out under a rigorously inert atmosphere (argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: I am observing an unexpected peak in my LC-MS that has a mass corresponding to my product +16 amu. What could this be?

A1: This is likely an N-oxide derivative of your isoquinoline-containing intermediate or the final this compound product. The nitrogen atom in the isoquinoline system can be susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods or if oxidizing agents are not fully quenched. To mitigate this, ensure your reactions are run under an inert atmosphere and that any workup procedures are performed promptly. If the N-oxide is forming during storage, consider storing your compound under an inert atmosphere and protected from light.

Q2: My final product appears to be a mixture of diastereomers. How can I improve the stereoselectivity?

A2: The stereoselectivity of the key bond-forming reactions in the synthesis of this compound can be influenced by several factors. In reactions such as the Pictet-Spengler or intramolecular cyclizations, the choice of catalyst, solvent, and temperature can all play a role. Consider using a chiral catalyst or auxiliary to induce stereoselectivity. Additionally, carefully controlling the reaction temperature may favor the formation of one diastereomer over the other.

Q3: I am having difficulty purifying my final product. Are there any specific recommendations for this compound?

A3: Purification of this compound can be challenging due to its polarity and potential for interaction with silica gel. As mentioned in the troubleshooting guide, minimizing contact time with silica is crucial. A common strategy is to use a gradient elution in flash chromatography, starting with a non-polar solvent system and gradually increasing the polarity. If tailing is an issue on silica, consider adding a small amount of a basic modifier like triethylamine to the eluent. Alternatively, reversed-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient may provide better separation.

Experimental Protocol: Key Ring-Expansion Step in a this compound Synthesis

This protocol is adapted from a reported total synthesis of Lennoxamine and this compound and describes a key ring-expansion step.[1]

Objective: To synthesize the isoindolobenzazepine core from an isoindoloisoquinoline precursor.

Materials:

  • Isoindoloisoquinoline precursor

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH2Cl2), freshly distilled

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the isoindoloisoquinoline precursor in dry CH2Cl2 in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA portion-wise to the stirred solution. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude N-oxide intermediate.

  • Dissolve the crude N-oxide in dry CH2Cl2 under an inert atmosphere and cool to 0 °C.

  • Add triethylamine, followed by the dropwise addition of trifluoroacetic anhydride.

  • Allow the reaction to warm to room temperature and stir until the rearrangement is complete, as monitored by TLC.

  • Quench the reaction with saturated aqueous NaHCO3.

  • Extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired isoindolobenzazepine.

Visualizations

chilenine_synthesis_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start This compound Synthesis Step issue Low Yield or Impure Product start->issue analysis Analyze Crude Mixture (LC-MS, NMR) issue->analysis side_reaction Side Reaction analysis->side_reaction Byproducts Detected degradation Product Degradation analysis->degradation Degradants Detected incomplete Incomplete Reaction analysis->incomplete Starting Material Remaining optimize Optimize Conditions (Temp, Reagents) side_reaction->optimize protect Use Protecting Groups side_reaction->protect purification Modify Purification (Solvents, Method) degradation->purification incomplete->optimize

Caption: Troubleshooting workflow for this compound synthesis.

bischler_napieralski_side_reaction amide β-Arylethylamide nitrilium Nitrilium Ion Intermediate amide->nitrilium Dehydrating Agent (e.g., POCl3) cyclization Intramolecular Electrophilic Aromatic Substitution nitrilium->cyclization Desired Pathway retro_ritter Retro-Ritter Reaction nitrilium->retro_ritter Side Reaction (High Temp) desired_product Dihydroisoquinoline (this compound Precursor) cyclization->desired_product side_product Styrene Byproduct retro_ritter->side_product

Caption: Competing pathways in Bischler-Napieralski reaction.

References

Technical Support Center: Optimizing Reaction Conditions for Chilenine Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of Chilenine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for introducing new functional groups to the this compound core structure?

A1: The primary methods for creating derivatives of this compound, an isoindolobenzazepine alkaloid, involve targeting specific reactive sites on its structure. Two key strategies that have been successfully employed are the Houben-Hoesch reaction and copper-catalyzed cross-dehydrogenative coupling. These methods allow for the introduction of various functional groups, such as cyano groups, to modify the pharmacological profile of the molecule.[1][2]

Q2: What is the Houben-Hoesch reaction, and how is it applied to this compound derivatization?

A2: The Houben-Hoesch reaction is a classic method for synthesizing aryl ketones through the reaction of an electron-rich aromatic compound with a nitrile in the presence of a Lewis acid catalyst and hydrogen chloride.[3] In the context of this compound, this reaction is utilized to construct the isoindolobenzazepine system by cyclization.[1][2] An imine intermediate is formed, which is then hydrolyzed to yield the desired ketone.[3]

Q3: What is copper-catalyzed cross-dehydrogenative coupling, and how is it used for this compound derivatization?

A3: Copper-catalyzed cross-dehydrogenative coupling (CDC) is a powerful reaction that forms a carbon-carbon or carbon-heteroatom bond by the formal removal of two hydrogen atoms from the two coupling partners. For this compound derivatives, this method has been used for C(sp3)–H bond functionalization of isoindolinone precursors to assemble the core structure.[2] This approach often utilizes a copper catalyst, such as copper(I) bromide (CuBr), and an oxidant.

Q4: How can I introduce a cyano group into the this compound structure?

A4: A common method for introducing a cyano group to create cyano-chilenine derivatives is through the installation of nitrile groups on an isoindolinone intermediate under basic conditions.[1][2] This is typically followed by a cyclization step, such as the Houben-Hoesch reaction, to form the final isoindolobenzazepine skeleton.[1][2]

Q5: What are the critical parameters to consider when optimizing this compound derivatization reactions?

A5: Key parameters to optimize include the choice of catalyst and its loading, the solvent, reaction temperature, reaction time, and the nature and concentration of any additives or bases. The purity of starting materials is also crucial for a successful reaction.[4] Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to determine the optimal conditions.[4]

Troubleshooting Guides

Troubleshooting the Houben-Hoesch Reaction for this compound Derivatization
Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Insufficiently activated aromatic ring on the this compound precursor.Ensure the precursor has sufficient electron-donating groups. If not, consider modifying the precursor to increase its reactivity.
Inactive Lewis acid catalyst.Use a fresh, anhydrous Lewis acid (e.g., AlCl₃, ZnCl₂). Store catalysts under inert atmosphere.
Incomplete hydrolysis of the imine intermediate.After the reaction, ensure complete quenching with ice-cold dilute acid and stir until all solids dissolve.[4]
Formation of Byproducts Reaction temperature is too high or too low.Gradually adjust the reaction temperature. Start at a lower temperature (e.g., 0 °C) and slowly increase while monitoring for byproduct formation.[4]
Incorrect solvent polarity.Use a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) to improve selectivity.[4]
Formation of Dark, Tarry Material High reaction temperature.Maintain the recommended reaction temperature and monitor the reaction closely.[4]
Impure starting materials.Purify the this compound precursor and nitrile before use.[4]
Troubleshooting Copper-Catalyzed Cross-Dehydrogenative Coupling
Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive copper catalyst.Use a high-purity copper salt and consider pre-activation if necessary. Ensure the reaction is performed under an inert atmosphere if the catalyst is sensitive to air or moisture.
Catalyst deactivation.Catalyst deactivation can occur due to competitive arylation of the ligand or the presence of impurities.[5] Consider using a more robust ligand or purifying the starting materials.
Inefficient oxidant.Ensure the oxidant (e.g., TBHP) is fresh and used in the correct stoichiometric amount.
Poor Reproducibility Inconsistent quality of reagents or solvents.Use reagents and anhydrous solvents from a reliable source and of the same batch for a series of experiments.
Sensitivity to air or moisture.Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products Incorrect reaction temperature.Optimize the reaction temperature. Higher temperatures can sometimes lead to undesired side reactions.
Incorrect catalyst-to-ligand ratio.The ratio of copper to ligand can be crucial. Screen different ratios to find the optimal conditions for your specific substrate.
Troubleshooting Cyanation Reactions
Problem Potential Cause Troubleshooting Steps
Low Yield of Cyano-Chilenine Derivative Incomplete reaction.Increase the reaction time or temperature. Ensure the base used is strong enough to deprotonate the substrate.
Hydrolysis of the nitrile group.Work-up conditions should be carefully controlled to avoid acidic or strongly basic conditions that could lead to hydrolysis of the nitrile to a carboxylic acid or amide.[6]
Formation of Multiple Products Side reactions of the cyano group.The cyano group can undergo further reactions. Use milder reaction conditions or protect other reactive functional groups in the molecule if necessary.
Isomerization.If stereocenters are present, the basic conditions might lead to epimerization. Consider using a less harsh base or a lower reaction temperature.

Experimental Protocols

General Protocol for Houben-Hoesch Cyclization to form the this compound Skeleton
  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a condenser, add the isoindolinone precursor and the appropriate nitrile in an anhydrous solvent (e.g., diethyl ether).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath and add the Lewis acid catalyst (e.g., anhydrous zinc chloride) portion-wise.

  • Reaction: Bubble dry hydrogen chloride gas through the solution for a specified time while maintaining the temperature at 0 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, carefully pour the reaction mixture into a mixture of ice and dilute hydrochloric acid. Stir vigorously until the intermediate imine is fully hydrolyzed.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Copper-Catalyzed C-H Functionalization
  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the isoindolinone substrate, the copper catalyst (e.g., CuBr), and the appropriate ligand (if any) in an anhydrous solvent.

  • Reagent Addition: Add the coupling partner and the oxidant (e.g., tert-butyl hydroperoxide) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a suitable reagent (e.g., saturated aqueous sodium thiosulfate).

  • Extraction: Extract the mixture with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Hypothetical Houben-Hoesch Reaction

EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%)
1ZnCl₂Ether0445
2AlCl₃Ether0465
3AlCl₃CH₂Cl₂0455
4AlCl₃Ether25250

Table 2: Screening of Copper Catalysts for a Hypothetical CDC Reaction

EntryCopper CatalystOxidantTemperature (°C)Time (h)Yield (%)
1CuClTBHP801230
2CuBrTBHP801275
3CuITBHP801260
4Cu(OAc)₂TBHP801245

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: Prepare Anhydrous Reagents and Solvents setup Reaction Setup under Inert Atmosphere start->setup addition Add Catalyst and Reagents setup->addition stirring Stir at Optimized Temperature addition->stirring monitoring Monitor Progress (TLC/LC-MS) stirring->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end End: Characterize Pure Product purify->end

Caption: A generalized experimental workflow for this compound derivatization reactions.

troubleshooting_logic start Low Product Yield c1 Check Starting Material Purity start->c1 c2 Verify Catalyst Activity c1->c2 Pure s1 Purify Starting Materials c1->s1 Impure c3 Optimize Reaction Conditions c2->c3 Active s2 Use Fresh, Anhydrous Catalyst c2->s2 Inactive s3 Adjust Temperature, Time, or Solvent c3->s3 end Improved Yield s1->end s2->end s3->end

Caption: A logical troubleshooting guide for addressing low product yield in derivatization reactions.

References

Technical Support Center: Chilenine Purification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Chilenine using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound purification?

A good starting point for developing a purification method for this compound, an isoquinoline alkaloid, is to use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol.[1][2] Due to the basic nature of this compound, it is highly recommended to add an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, to improve peak shape and reduce tailing by keeping the analyte in its ionized form.[3][4] A typical starting gradient could be from 10% to 90% organic solvent over 20-30 minutes.

Q2: My this compound peak is tailing significantly. What are the common causes and solutions?

Peak tailing for basic compounds like this compound is a common issue in reverse-phase HPLC. The primary causes include:

  • Secondary interactions: Interaction between the basic amine groups of this compound and acidic residual silanol groups on the silica-based stationary phase.

  • Column overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate mobile phase pH: If the pH is not optimal, the ionization state of this compound can be inconsistent, leading to tailing.

Solutions to mitigate peak tailing include:

  • Lowering the mobile phase pH: Using an acidic modifier like TFA or formic acid will protonate the silanol groups, minimizing secondary interactions.[3]

  • Using an end-capped column: These columns have fewer free silanol groups.

  • Reducing sample concentration: Dilute the sample to check if tailing improves.

  • Optimizing the mobile phase: Adjusting the type and concentration of the organic solvent and the acidic modifier can improve peak symmetry.

Q3: I am not getting good separation between this compound and other impurities. How can I improve the resolution?

Improving resolution involves optimizing several chromatographic parameters:

  • Modify the gradient: A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks.

  • Change the organic solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation.

  • Adjust the mobile phase pH: Fine-tuning the pH can change the retention times of ionizable impurities differently than that of this compound.

  • Try a different stationary phase: If a C18 column does not provide adequate resolution, consider a phenyl-hexyl or a polar-embedded column.

Q4: I am observing a loss of this compound during purification. What could be the reasons?

Loss of the target compound can be due to several factors:

  • Degradation: this compound may be unstable under the purification conditions. It is crucial to investigate its stability under different pH, solvent, and temperature conditions. Conducting forced degradation studies can help identify potential degradation pathways.[5][6]

  • Adsorption: The compound might be adsorbing to the HPLC system components or the column.

  • Precipitation: this compound might precipitate in the mobile phase if its solubility is low. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.

Q5: What is the difference between using Trifluoroacetic Acid (TFA) and Formic Acid (FA) in the mobile phase?

Both TFA and formic acid are used to improve peak shape for basic compounds. However, they have different properties:

  • TFA is a stronger acid and a strong ion-pairing agent, which can significantly improve peak shape but may be difficult to remove from the purified sample and can suppress ionization in mass spectrometry (MS).[3][7][8]

  • Formic acid is a weaker acid and is more MS-friendly.[3][8] It is a good alternative if the purified this compound needs to be analyzed by LC-MS. The choice between TFA and formic acid depends on the downstream application of the purified compound.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the HPLC purification of this compound.

Problem Potential Cause Troubleshooting Steps
High Backpressure 1. Blockage in the system (e.g., column frit, tubing). 2. Sample precipitation in the column. 3. High mobile phase viscosity.1. Flush the system with a strong solvent (e.g., isopropanol). 2. Filter the sample before injection. 3. Check the mobile phase composition; high percentages of methanol in water can increase viscosity.
Peak Splitting 1. Column void or channeling. 2. Sample solvent incompatible with the mobile phase. 3. Co-elution with an impurity.1. Replace the column. 2. Dissolve the sample in the initial mobile phase. 3. Optimize the separation method to resolve the co-eluting peak.
Ghost Peaks 1. Contamination in the mobile phase or system. 2. Carryover from a previous injection. 3. Air bubbles in the detector.1. Use fresh, high-purity solvents. 2. Implement a thorough needle wash protocol. 3. Degas the mobile phase.
Baseline Drift 1. Mobile phase not in equilibrium with the column. 2. Contamination in the mobile phase. 3. Detector lamp aging.1. Allow sufficient time for column equilibration. 2. Prepare fresh mobile phase. 3. Replace the detector lamp if necessary.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction.1. Ensure accurate and consistent mobile phase preparation. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure proper functioning.

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method for this compound Purification

This protocol provides a starting point for the purification of this compound. Optimization will likely be required based on the specific crude extract and purity requirements.

1. Sample Preparation:

  • Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile, or a mixture compatible with the initial mobile phase).
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
  • Gradient:
  • 0-5 min: 10% B
  • 5-25 min: 10% to 90% B
  • 25-30 min: 90% B
  • 30-35 min: 90% to 10% B
  • 35-40 min: 10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength determined by UV-Vis scan of this compound).
  • Injection Volume: 10-100 µL, depending on the sample concentration and column size.

Protocol 2: Forced Degradation Study for this compound Stability Assessment

This protocol outlines the conditions for a forced degradation study to understand the stability of this compound.[5][6]

1. Stock Solution Preparation:

  • Prepare a stock solution of purified this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
  • Thermal Degradation: Expose the solid this compound sample to 80°C for 48 hours.
  • Photodegradation: Expose the this compound solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[9][10]

3. Analysis:

  • After the specified time, neutralize the acidic and basic samples.
  • Analyze all stressed samples by HPLC using a validated stability-indicating method to separate this compound from its degradation products.
  • Use a photodiode array (PDA) detector to check for peak purity and identify any new degradation peaks.

Data Presentation

Table 1: Hypothetical Data on the Effect of Mobile Phase Modifier on this compound Peak Shape
Mobile Phase Modifier (0.1%)Retention Time (min)Tailing FactorPeak Width (min)
None15.22.50.8
Formic Acid14.81.40.5
Trifluoroacetic Acid14.51.10.4
Table 2: Summary of Forced Degradation Study of this compound (Hypothetical Results)
Stress Condition% Degradation of this compoundNumber of Degradation Products
0.1 N HCl, 60°C, 24h15%2
0.1 N NaOH, 60°C, 24h25%3
3% H₂O₂, RT, 24h10%1
80°C, 48h (solid)5%1
Photodegradation8%2

Visualizations

HPLC_Troubleshooting_Workflow cluster_tailing Troubleshooting Peak Tailing cluster_resolution Troubleshooting Poor Resolution cluster_pressure Troubleshooting High Backpressure cluster_rt Troubleshooting Irreproducible Retention Times start Problem Encountered in HPLC Purification peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution high_backpressure High Backpressure start->high_backpressure irreproducible_rt Irreproducible Retention Times start->irreproducible_rt check_modifier Add/Optimize Acidic Modifier (TFA/FA) peak_tailing->check_modifier Basic Compound? adjust_gradient Adjust Gradient Slope poor_resolution->adjust_gradient flush_system Flush System high_backpressure->flush_system check_mp_prep Consistent Mobile Phase Preparation irreproducible_rt->check_mp_prep lower_ph Lower Mobile Phase pH check_modifier->lower_ph reduce_conc Reduce Sample Concentration lower_ph->reduce_conc change_column Use End-capped Column reduce_conc->change_column end Problem Resolved change_column->end change_solvent Change Organic Solvent (ACN/MeOH) adjust_gradient->change_solvent adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph new_column Try Different Stationary Phase adjust_ph->new_column new_column->end filter_sample Filter Sample flush_system->filter_sample check_mobile_phase Check Mobile Phase Viscosity filter_sample->check_mobile_phase check_mobile_phase->end use_oven Use Column Oven check_mp_prep->use_oven check_pump Check Pump use_oven->check_pump check_pump->end

Caption: A logical workflow for troubleshooting common HPLC purification issues.

Chilenine_Stability_Pathway cluster_degradation Degradation Pathways This compound This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) This compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂ exposure) This compound->Oxidation Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation Thermal_Degradation Thermal Degradation (Heat Exposure) This compound->Thermal_Degradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Thermal_Degradation->Degradation_Products

Caption: Potential degradation pathways for this compound under various stress conditions.

References

Technical Support Center: Enhancing the Biological Activity of Chilenine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Chilenine and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common challenges in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, purification, and biological evaluation of this compound analogs.

Synthesis and Purification
Problem Possible Cause Suggested Solution
Low Yield of this compound Analog Incomplete reaction- Ensure all starting materials are pure and dry.- Optimize reaction time and temperature.- Consider using a different catalyst or solvent system.[1]
Side reactions- Modify the protecting group strategy to minimize unwanted reactions.- Adjust the stoichiometry of reagents.
Difficult purification- Employ alternative purification techniques such as preparative HPLC or crystallization.- Use a different solvent system for column chromatography.
Poor Solubility of Analogs High crystallinity or aggregation- Attempt to form a salt of the analog to improve aqueous solubility.- Use co-solvents like DMSO or DMF for biological assays.- Sonication may help in dissolving the compound.
Difficulty in Characterization Complex NMR spectra- Use 2D NMR techniques (COSY, HMBC, HSQC) for detailed structural elucidation.- Obtain high-resolution mass spectrometry (HRMS) data to confirm the molecular formula.
Biological Assays
Problem Possible Cause Suggested Solution
Inconsistent Results in Cytotoxicity Assays Compound precipitation in media- Check the solubility of your analog in the cell culture medium at the tested concentrations.- Prepare fresh stock solutions for each experiment.
Cell line variability- Ensure consistent cell passage number and confluency.- Regularly test for mycoplasma contamination.
Assay interference- Run a control with the compound in media without cells to check for direct effects on the assay reagent (e.g., MTT reduction).
No Observable Biological Activity Inappropriate assay- Based on the isoindolobenzazepine scaffold, consider screening for topoisomerase inhibition or neuroactivity.[2]
Low compound potency- Synthesize and test a range of analogs with different functional groups to establish a structure-activity relationship (SAR).
Compound degradation- Assess the stability of your analog under experimental conditions (e.g., in aqueous solution at 37°C).

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound analogs?

A1: this compound belongs to the isoindolobenzazepine class of alkaloids. While specific data on this compound is limited, this class of compounds has been associated with a range of biological activities, including cytotoxic, antimicrobial, antiviral, and neuroactive properties. Notably, some related isoquinoline alkaloids act as topoisomerase I inhibitors, suggesting a potential anticancer activity for this compound analogs.

Q2: Which cell lines are suitable for testing the cytotoxicity of this compound analogs?

A2: A common starting point for cytotoxicity screening includes cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and various leukemia cell lines. It is also recommended to test against a non-cancerous cell line (e.g., Vero cells) to assess selectivity.

Q3: What is a potential mechanism of action for this compound analogs?

A3: Given that some structurally related isoquinoline alkaloids inhibit topoisomerase I, a plausible mechanism of action for this compound analogs is the stabilization of the topoisomerase I-DNA cleavage complex. This leads to DNA damage and ultimately induces apoptosis in cancer cells.

Q4: How can I improve the biological activity of my this compound analogs?

A4: Structure-activity relationship (SAR) studies are key to enhancing biological activity. Consider synthesizing analogs with modifications at various positions of the this compound scaffold. For example, introducing different substituents on the aromatic rings or modifying the lactam ring could significantly impact potency and selectivity.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxic effect of this compound analogs on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound analog in cell culture medium. Replace the existing medium with the medium containing the compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials synthesis Chemical Synthesis of this compound Analog start->synthesis purification Purification (Column Chromatography/HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization solubility Solubility & Stability Testing characterization->solubility cytotoxicity Cytotoxicity Assay (e.g., MTT) solubility->cytotoxicity mechanism Mechanism of Action Study (e.g., Topoisomerase Assay) cytotoxicity->mechanism sar Structure-Activity Relationship Analysis mechanism->sar sar->synthesis Iterative Design

Caption: Experimental workflow for enhancing the biological activity of this compound analogs.

signaling_pathway This compound This compound Analog cleavage_complex Top1-DNA Cleavage Complex This compound->cleavage_complex Stabilizes top1 Topoisomerase I top1->cleavage_complex dna DNA dna->cleavage_complex replication DNA Replication cleavage_complex->replication Inhibits damage DNA Damage cleavage_complex->damage Causes apoptosis Apoptosis damage->apoptosis Induces

Caption: Hypothesized signaling pathway for the cytotoxic action of this compound analogs.

References

Technical Support Center: Minimizing Degradation of Chilenine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize the degradation of Chilenine in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be due to degradation in my cell culture medium?

A1: Yes, inconsistent results are a common sign of compound instability in cell culture media.[1] The degradation of this compound can lead to a reduced effective concentration and the formation of byproducts with unknown biological activities, causing variability in your experimental outcomes.[1]

Q2: What are the primary factors that can cause this compound to degrade in cell culture?

A2: Several factors in a typical cell culture environment can contribute to the degradation of this compound, an isoquinoline alkaloid:

  • pH: The pH of the culture medium can significantly impact the stability of compounds, potentially leading to hydrolysis of susceptible bonds.[1]

  • Temperature: Standard incubation at 37°C can accelerate the degradation of thermally sensitive compounds.[1]

  • Light Exposure: Photosensitive compounds can degrade when exposed to light, particularly UV radiation.[1]

  • Oxidation: Reactive oxygen species present in the medium or generated by cellular metabolism can lead to oxidative degradation.[2]

  • Enzymatic Degradation: Enzymes present in serum-containing media or secreted by cells can metabolize this compound.[1]

  • Non-Specific Binding: Lipophilic compounds may adsorb to plasticware, reducing their effective concentration in the media.[2]

Q3: How can I determine if this compound is degrading in my specific cell culture setup?

A3: To assess the stability of this compound under your experimental conditions, you can perform a stability assay. This involves incubating this compound in your cell culture medium (without cells) at 37°C and 5% CO2 for the duration of your experiment. Aliquots should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the parent compound. A decrease in the peak area corresponding to this compound over time indicates instability.[1]

Q4: What immediate steps can I take to minimize this compound degradation?

A4: To mitigate potential degradation, consider these immediate actions:

  • Prepare Fresh Solutions: Always use freshly prepared stock solutions of this compound and dilute it into the culture medium immediately before each experiment.[1]

  • Minimize Light Exposure: Protect your stock solutions and experimental plates from light by using amber vials and covering plates with foil.[3]

  • Control Temperature Exposure: Minimize the time your this compound-containing medium is at 37°C before being added to the cells.[1]

  • Use Serum-Free Media (if possible): If your cell line can be maintained in serum-free media for the duration of the experiment, this can reduce potential enzymatic degradation.[1]

Troubleshooting Guides

Guide 1: Investigating and Solving this compound Instability

This guide provides a systematic approach to identifying and addressing the primary factors contributing to this compound degradation.

Table 1: Troubleshooting this compound Degradation

Observed Issue Potential Cause Recommended Action
Inconsistent biological activityDegradation of this compoundPerform a stability study using HPLC or LC-MS to quantify this compound concentration over time in your cell culture medium.[1]
Decreased activity over timeTemperature-induced degradationMinimize the incubation time of this compound at 37°C before and during the experiment.[1][2]
Variability between experimentspH shift in mediaMonitor the pH of your culture medium throughout the experiment. If it changes significantly, consider using a more robust buffering system.[2]
Lower than expected potencyAdsorption to plasticwareUse low-binding microplates and polypropylene tubes.[2]
No activity in serum-containing mediaEnzymatic degradation by serum componentsTest this compound stability in serum-free versus serum-containing media. If degradation is higher in the presence of serum, consider reducing the serum concentration or using serum-free media if your cells tolerate it.[1]

Workflow for Investigating this compound Instability

A Inconsistent Experimental Results B Perform Stability Assay (HPLC/LC-MS) in Media (No Cells) A->B C Is this compound Degrading? B->C D No Degradation (Investigate Other Experimental Variables) C->D No E Degradation Observed C->E Yes F Systematically Test Degradation Factors E->F G pH Sensitivity F->G H Temperature Sensitivity F->H I Light Sensitivity F->I J Serum-Induced Degradation F->J K Implement Mitigation Strategies G->K H->K I->K J->K L Re-evaluate Stability K->L

Caption: Troubleshooting workflow for investigating this compound instability.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Medium

This protocol outlines the steps to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (with and without serum, as required)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Procedure:

  • Prepare a working solution of this compound in the cell culture medium at the final desired concentration.

  • Immediately collect a sample at time zero (T=0) and store it at -80°C.[3]

  • Incubate the remaining this compound-containing medium under standard cell culture conditions (37°C, 5% CO2).[3]

  • Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).[3]

  • Store all samples at -80°C until analysis.[3]

  • For analysis, thaw the samples. If the medium contains serum, precipitate proteins by adding three volumes of ice-cold acetonitrile.[3]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate.[3]

  • Transfer the supernatant to an HPLC vial for analysis.[3]

  • Analyze the concentration of this compound in each sample by HPLC or LC-MS.

  • Plot the percentage of remaining this compound against time to determine its stability profile.

Table 2: Example Data for this compound Stability Assay

Time (hours)% this compound Remaining (Medium A)% this compound Remaining (Medium B)
0100100
298.595.2
496.188.7
892.375.4
1288.562.1
2475.640.8
4855.215.3

Experimental Workflow for Stability Assessment

A Prepare this compound in Cell Culture Medium B Collect T=0 Sample A->B C Incubate at 37°C, 5% CO2 A->C D Collect Samples at Defined Time Points C->D E Store Samples at -80°C D->E F Sample Preparation (Protein Precipitation if needed) E->F G Analyze by HPLC/LC-MS F->G H Determine % Remaining this compound G->H

Caption: Workflow for assessing this compound stability in cell culture medium.

Potential Degradation Pathways and Mitigation

While specific degradation pathways for this compound are not extensively documented, alkaloids can undergo hydrolysis and oxidation.

Potential Signaling Pathway of this compound and Points of Degradation

cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Degradation Degradation Products This compound->Degradation Hydrolysis, Oxidation, Enzymatic Activity Receptor Cell Surface Receptor This compound->Receptor Signaling Downstream Signaling Cascade Receptor->Signaling Response Biological Response Signaling->Response

Caption: Potential fate of this compound in cell culture, including degradation.

References

Technical Support Center: Overcoming Resistance to Chilenine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance mechanisms encountered during experiments with Chilenine compounds.

Hypothetical Scenario

A researcher is evaluating a novel this compound compound, "CHL-X," which has shown initial promise as an anti-cancer agent by inducing apoptosis through the inhibition of the PI3K/Akt signaling pathway. However, after prolonged treatment, the cancer cell line "CELL-123" has developed resistance, characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of CHL-X. This guide will help troubleshoot this common issue.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line has become resistant to my this compound compound. What are the most common reasons for this?

A1: Acquired resistance to anti-cancer compounds like this compound can arise through several mechanisms. The most common include:

  • Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the compound from the cell, reducing its intracellular concentration and efficacy.

  • Alteration of the Drug Target: Mutations or modifications in the target protein of the this compound compound can prevent the drug from binding effectively, rendering it inactive.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the pathway inhibited by the this compound compound, thereby promoting cell survival and proliferation.[1][2][3]

  • Changes in Drug Metabolism: The cancer cells may alter their metabolic processes to inactivate the this compound compound more rapidly.[1]

  • Enhanced DNA Repair: If the compound's mechanism involves DNA damage, the cells might enhance their DNA repair mechanisms to counteract the drug's effects.[1]

Q2: How can I determine if my resistant cells are overexpressing drug efflux pumps?

A2: A common method is to perform a cell viability assay with your this compound compound in the presence and absence of a known ABC transporter inhibitor, such as verapamil or cyclosporine A. If the inhibitor restores sensitivity to your compound, it suggests that drug efflux is a likely mechanism of resistance. Further confirmation can be achieved by quantifying the expression of common ABC transporters (e.g., P-glycoprotein, MRP1, BCRP) using techniques like qPCR or Western blotting.

Q3: What experiments can I perform to check for alterations in the drug's target?

A3: To investigate target alterations, you can:

  • Sequence the target protein's gene: This will identify any mutations in the resistant cell line compared to the sensitive parental line.

  • Perform a drug-protein interaction assay: Techniques like cellular thermal shift assay (CETSA) or drug affinity responsive target stability (DARTS) can determine if the compound binds to its target with the same affinity in both sensitive and resistant cells.[4] A change in binding affinity in resistant cells could indicate a target alteration.

Q4: How do I investigate the activation of bypass signaling pathways?

A4: You can use techniques like phosphoproteomics or Western blot arrays to compare the activation status of a wide range of signaling proteins between your sensitive and resistant cell lines. Look for increased phosphorylation of proteins in pathways known to promote cell survival and proliferation, such as the MAPK/ERK or STAT3 pathways, in the resistant cells, especially in the presence of the this compound compound.[5][6][7][8]

Troubleshooting Guides

Guide 1: Unexpectedly High IC50 Value for this compound Compound in a New Cell Line
Potential Cause Troubleshooting Step Expected Outcome
Intrinsic Resistance Review the literature for known resistance mechanisms in this cell line. Perform a baseline expression analysis of common ABC transporters.The cell line may have a known high expression of efflux pumps or other resistance-conferring genes.
Compound Inactivity Verify the identity and purity of the this compound compound stock using analytical methods (e.g., LC-MS). Prepare a fresh stock solution.A fresh, pure stock of the compound should yield the expected IC50 in a known sensitive cell line.
Suboptimal Assay Conditions Optimize cell seeding density and assay duration. Ensure the final solvent concentration (e.g., DMSO) is not affecting cell viability.Proper assay conditions will ensure that the observed effect is due to the compound and not experimental artifacts.
Guide 2: Gradual Loss of this compound Compound Efficacy Over Time
Potential Cause Troubleshooting Step Expected Outcome
Acquired Resistance Generate a resistant cell line by continuous exposure to increasing concentrations of the this compound compound. Compare its phenotype to the parental line.The resistant cell line will exhibit a significantly higher IC50 value compared to the parental line.
Cell Line Instability Perform short tandem repeat (STR) profiling to authenticate the cell line. Check for changes in morphology or growth rate.STR profiling will confirm the identity of the cell line and rule out contamination or misidentification.
Compound Degradation Check the storage conditions and age of the this compound compound. Test its activity in a sensitive control cell line.The compound should retain its activity in the control cell line if it has not degraded.

Quantitative Data Summary

Table 1: Comparison of CHL-X Efficacy in Sensitive and Resistant CELL-123 Lines

Cell LineIC50 of CHL-X (µM)Fold ResistanceP-glycoprotein (ABCB1) mRNA Expression (Relative Fold Change)p-Akt (Ser473) Protein Level (Relative to Total Akt)
CELL-123 (Parental)0.5 ± 0.0811.00.2 ± 0.05
CELL-123-RES (Resistant)12.5 ± 1.22515.2 ± 2.10.9 ± 0.1

Experimental Protocols

Protocol 1: Generation of a Resistant Cell Line
  • Initial Exposure: Culture the parental cancer cell line (e.g., CELL-123) in the presence of the this compound compound at a concentration equal to its IC50.

  • Dose Escalation: Once the cells have recovered and are proliferating, increase the concentration of the compound by 1.5- to 2-fold.

  • Repeat: Continue this stepwise increase in concentration as the cells adapt and become resistant. This process can take several months.

  • Characterization: Regularly assess the IC50 of the compound in the cultured cells to monitor the development of resistance.

  • Clonal Selection: Once a desired level of resistance is achieved, isolate single-cell clones to ensure a homogenous resistant population.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 3: Western Blot for Signaling Pathway Analysis
  • Cell Lysis: Treat sensitive and resistant cells with the this compound compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, total Akt, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Visualizations

Signaling_Pathway cluster_0 This compound Compound Action cluster_1 Resistance Mechanism CHL-X CHL-X PI3K PI3K CHL-X->PI3K inhibits Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Downstream_Effector Downstream_Effector Akt->Downstream_Effector Bypass_Kinase Bypass_Kinase Bypass_Kinase->Downstream_Effector activates Cell_Survival Cell_Survival Downstream_Effector->Cell_Survival promotes

Caption: Hypothetical signaling pathway of a this compound compound and a bypass resistance mechanism.

Experimental_Workflow A Observe Resistance to this compound Compound B Generate Resistant Cell Line A->B C Hypothesize Resistance Mechanism B->C D Drug Efflux? C->D E Target Alteration? C->E F Bypass Pathway? C->F G Efflux Pump Assay D->G H Target Sequencing & Binding Assay E->H I Phosphoproteomics / Western Blot F->I J Validate Mechanism G->J H->J I->J K Develop Strategy to Overcome Resistance J->K

Caption: Experimental workflow for investigating this compound resistance.

Troubleshooting_Tree A Unexpected Experimental Result B Is the compound active? A->B C Test on sensitive control cell line B->C D Yes C->D Activity OK E No C->E No Activity F Check cell line health & identity D->F L Prepare fresh compound stock E->L G Are assay conditions optimal? F->G H Yes G->H I No G->I K Investigate intrinsic resistance H->K J Re-optimize assay parameters I->J

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Navigating the Path to Preclinical Trials: A Technical Support Center for Scaling Up Chilenine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of the isoindolobenzazepine alkaloid Chilenine for preclinical studies, this technical support center offers a comprehensive guide to navigate the complexities of scaling up production. Addressing potential challenges with detailed troubleshooting guides and frequently asked questions, this resource aims to streamline the synthetic process, ensuring a consistent and efficient supply of this promising compound.

This compound, a member of the isoquinoline alkaloid family, has garnered significant interest for its potential therapeutic properties. As research progresses towards preclinical evaluation, the need for a robust and scalable synthetic route becomes paramount. This guide provides insights into the key reactions, potential pitfalls, and optimization strategies for the multi-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for the synthesis of the this compound core structure?

A1: A practical approach often begins with readily available substituted phenylacetonitriles and aldehydes, which can be used to construct the isoquinoline core through a Pictet-Spengler-type reaction. This foundational step is crucial for establishing the basic skeleton of the molecule.

Q2: What are the key chemical transformations involved in the total synthesis of this compound?

A2: The synthesis of this compound typically involves a multi-step sequence. Following the initial formation of the isoquinoline core, a key strategic step is the construction of the seven-membered azepine ring. A notable method for achieving this is the Houben-Hoesch cyclization, which has been successfully employed in the synthesis of this compound analogs.[1] This reaction facilitates the intramolecular acylation to form the characteristic isoindolobenzazepine system of the this compound skeleton.[1]

Q3: What are the primary challenges when scaling up the synthesis of this compound?

A3: Scaling up natural product synthesis presents several challenges. These can include:

  • Reaction Kinetics and Heat Transfer: Reactions that are manageable on a small scale can become difficult to control in larger reactors. Exothermic reactions, in particular, require careful monitoring and efficient heat dissipation to prevent side reactions and ensure safety.

  • Reagent Addition and Mixing: Ensuring homogenous mixing of reagents in large volumes is critical for consistent reaction outcomes and yields.

  • Purification: The purification of large quantities of intermediates and the final product can be a significant bottleneck. Developing efficient and scalable purification protocols, such as preparative HPLC or crystallization, is essential.

  • Impurity Profile: The impurity profile of the final compound can change with scale. It is crucial to identify and control impurities to meet the stringent requirements for preclinical studies.

Q4: Are there any preclinical data available for this compound?

A4: Currently, publicly available preclinical data on this compound is limited. However, isoquinoline alkaloids as a class have been extensively studied and are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2][3] Preclinical evaluation of this compound would likely focus on its specific pharmacological and toxicological profile to determine its therapeutic potential and safety.[4]

Troubleshooting Guide

This section provides solutions to common problems that may be encountered during the synthesis of this compound, with a focus on key reactions.

Pictet-Spengler Reaction for Isoquinoline Core Formation
Problem Possible Cause(s) Troubleshooting Steps
Low to no product formation - Insufficiently activated aromatic ring.- Inappropriate reaction conditions (temperature, acid catalyst).- Decomposition of starting materials.- Ensure the presence of electron-donating groups on the phenethylamine precursor to facilitate electrophilic aromatic substitution.- Screen different acid catalysts (e.g., TFA, HCl, Lewis acids) and optimize the reaction temperature.- Use fresh, high-purity starting materials. Consider performing the reaction under an inert atmosphere.
Formation of side products (e.g., N-acylated intermediate) - Reaction conditions favoring N-acylation over cyclization.- Modify the order of reagent addition. For example, pre-forming the imine before adding the acid catalyst can sometimes favor cyclization.
Difficulty in purifying the isoquinoline product - Presence of closely related impurities.- Employ column chromatography with a carefully selected solvent system. Gradient elution may be necessary.- Consider converting the product to a salt to facilitate crystallization and purification.
Houben-Hoesch Cyclization for Azepine Ring Formation
Problem Possible Cause(s) Troubleshooting Steps
Failure of intramolecular cyclization - Low reactivity of the aromatic ring.- Steric hindrance.- Unsuitable Lewis acid catalyst.- The arene must be electron-rich for the Houben-Hoesch reaction to be successful.[5] Ensure activating groups are present on the aromatic ring.- Optimize the length and flexibility of the linker between the nitrile and the aromatic ring.- Screen a variety of Lewis acids (e.g., ZnCl₂, AlCl₃, BF₃·OEt₂) and solvents to find the optimal conditions.[5][6][7][8]
Low yield of the desired ketone - Formation of byproducts due to competing reactions.- Hydrolysis of the nitrile starting material.- Ensure strictly anhydrous reaction conditions to prevent hydrolysis of the nitrile and the intermediate ketimine hydrochloride.- The reaction is often carried out by passing dry HCl gas through the reaction mixture.[6]
Complex product mixture - Multiple possible sites of acylation on the aromatic ring.- Utilize directing groups on the aromatic ring to favor acylation at the desired position.

Experimental Protocols

While a detailed, scaled-up protocol for this compound is not publicly available, the following provides a general methodology for the key Houben-Hoesch cyclization step, which can be optimized for the specific substrate in the this compound synthesis.

General Procedure for Houben-Hoesch Cyclization:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), a solution of the nitrile precursor in a dry, aprotic solvent (e.g., anhydrous ether, chloroform, or ethyl acetate) is prepared in a reaction vessel equipped with a gas inlet and a stirrer.[6]

  • Catalyst Addition: A Lewis acid catalyst, such as zinc chloride or aluminum trichloride, is added to the solution.[6]

  • HCl Gas Introduction: Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is typically carried out at room temperature or with gentle heating.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the consumption of the starting material and the formation of the ketimine intermediate.

  • Work-up: Upon completion, the reaction mixture is carefully quenched with water or an aqueous acid solution. The resulting aryl ketone is then extracted with an organic solvent.

  • Purification: The crude product is purified by standard techniques such as column chromatography, crystallization, or preparative HPLC to yield the desired cyclized product.

Data Presentation

Table 1: Representative Solvent Systems for Purification of Isoquinoline Alkaloids by Column Chromatography

Alkaloid Type Stationary Phase Mobile Phase System (typical)
Protoberberine AlkaloidsSilica GelChloroform-Methanol (gradient)
Aporphine AlkaloidsSilica GelHexane-Ethyl Acetate (gradient)
Benzylisoquinoline AlkaloidsC18 Reverse PhaseAcetonitrile-Water with 0.1% TFA (gradient)

Table 2: General Parameters for Preparative HPLC Purification of Isoquinoline Alkaloids

Parameter Typical Value/Range
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10-90% B over 30 minutes
Flow Rate 15-25 mL/min
Detection UV at 254 nm and 280 nm

Visualizations

To aid in the understanding of the synthetic workflow and key transformations, the following diagrams are provided.

experimental_workflow start Starting Materials (Substituted Phenylacetonitrile & Aldehyde) pictet_spengler Pictet-Spengler Reaction start->pictet_spengler isoquinoline_core Isoquinoline Core pictet_spengler->isoquinoline_core functional_group Functional Group Interconversion isoquinoline_core->functional_group nitrile_precursor Nitrile Precursor functional_group->nitrile_precursor houben_hoesch Houben-Hoesch Cyclization nitrile_precursor->houben_hoesch chilenine_skeleton Isoindolobenzazepine (this compound Skeleton) houben_hoesch->chilenine_skeleton final_steps Final Modifications chilenine_skeleton->final_steps This compound This compound final_steps->this compound purification Purification (Prep-HPLC/Crystallization) This compound->purification preclinical Preclinical Studies purification->preclinical

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield in Key Step check_reagents Check Reagent Purity & Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_reagents->optimize_conditions Reagents OK change_solvent Screen Different Solvents optimize_conditions->change_solvent No Improvement success Improved Yield optimize_conditions->success Success protecting_groups Consider Protecting Groups change_solvent->protecting_groups No Improvement change_solvent->success Success alternative_route Explore Alternative Synthetic Route protecting_groups->alternative_route No Improvement protecting_groups->success Success

References

Validation & Comparative

A Comparative Analysis of Quinine and Other Leading Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Quinine, a foundational antimalarial agent, against two other widely used drugs: Chloroquine and Artemether. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visualizations of the drugs' mechanisms of action to facilitate a thorough understanding of their relative performance.

Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy of Quinine, Chloroquine, and Artemether against Plasmodium falciparum, the deadliest species of malaria parasite.

Table 1: In Vitro Efficacy against P. falciparum
AntimalarialStrainIC50 (nM)Assay MethodReference
Quinine Multiple Isolates (Gabon)Mean: 55.1SYBR Green I[1]
Multiple Isolates (Thailand)Median: 168 (Range: 68-366)Not Specified[2]
T24 (Chloroquine-resistant)1,170Not Specified[3]
NF54 (Chloroquine-sensitive)100Not Specified[3]
Chloroquine Multiple Isolates (Gabon)-Isotopic Drug Susceptibility Semi-microtest[4]
T24 (Chloroquine-resistant)1,122Not Specified[3]
NF54 (Chloroquine-sensitive)15Not Specified[3]
Multiple Isolates (Ghana)Geometric Mean: 19.6SYBR Green I[1]
Artemether Multiple Isolates (Gabon)Mean: 5.0 (Range: 0.8-34.8)Isotopic Drug Susceptibility Semi-microtest[4]
Multiple Isolates (Ghana)Geometric Mean: 2.1SYBR Green I[1]
Chloroquine-resistant isolatesMean: 3.71Isotopic Drug Susceptibility Semi-microtest[5]
Chloroquine-sensitive isolatesMean: 5.14Isotopic Drug Susceptibility Semi-microtest[5]
Table 2: In Vivo Efficacy and Clinical Outcomes
AntimalarialStudy PopulationKey FindingsReference
Quinine Children with severe malariaParasite Clearance Time: 51.9 hours; Coma Recovery Time: 38.1 hours.[6]
Thai patients with severe falciparum malariaSurvival Rate: 63.3%; Parasite Clearance Time: 78 hours.[7]
Ugandan children with uncomplicated falciparum malaria28-day cure rate (unadjusted): 64%.[8]
Chloroquine Gambian children with moderate or severe falciparum malariaParasite Clearance Time (intramuscular): 48.4 hours.[9]
Patients with uncomplicated P. knowlesi malariaMedian Parasite Clearance Time: 24 hours.[10]
Artemether Children with severe malariaParasite Clearance Time: 40.9 hours; Coma Recovery Time: 34.8 hours.[6]
Thai patients with severe falciparum malariaSurvival Rate: 87.2%; Parasite Clearance Time: 54 hours.[7]
Ugandan children with uncomplicated falciparum malaria28-day cure rate (unadjusted): 96%.[8]
Gambian children with moderate or severe falciparum malariaParasite Clearance Time (intramuscular): 36.7 hours.[9]
Patients with uncomplicated P. knowlesi malariaMedian Parasite Clearance Time: 18 hours.[10]

Mechanisms of Action

The distinct mechanisms by which these antimalarials exert their effects on the malaria parasite are visualized below.

Quinine_Mechanism cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Detoxification Parasite Death Parasite Death Heme->Parasite Death Toxicity Quinine Quinine Heme_Polymerase Heme Polymerase Quinine->Heme_Polymerase Inhibition

Mechanism of Action of Quinine.

Chloroquine_Mechanism cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Detoxification Parasite Death Parasite Death Heme->Parasite Death Toxicity Chloroquine Chloroquine Heme_Polymerase Heme Polymerase Chloroquine->Heme_Polymerase Inhibition

Mechanism of Action of Chloroquine.

Artemether_Mechanism cluster_parasite Plasmodium falciparum Artemether Artemether Endoperoxide_Bridge Endoperoxide Bridge ROS Reactive Oxygen Species (ROS) Endoperoxide_Bridge->ROS Cleavage Heme_Fe2 Heme (Fe2+) Heme_Fe2->Endoperoxide_Bridge Activation Parasite_Proteins Parasite Proteins ROS->Parasite_Proteins Alkylation & Damage Parasite_Membranes Parasite Membranes ROS->Parasite_Membranes Damage Parasite Death Parasite Death Parasite_Proteins->Parasite Death Parasite_Membranes->Parasite Death

Mechanism of Action of Artemether.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below to allow for replication and comparison of results.

In Vitro [3H]Hypoxanthine Uptake Assay

This assay measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids, serving as an indicator of parasite growth and viability.

Hypoxanthine_Assay_Workflow cluster_workflow [3H]Hypoxanthine Uptake Assay Workflow Start Start: Asynchronous P. falciparum culture (0.25% parasitemia, 2% hematocrit) Dispense_Parasites Dispense parasite culture into 96-well plate Start->Dispense_Parasites Add_Drugs Add serial dilutions of antimalarial drugs Dispense_Parasites->Add_Drugs Incubate_24h_1 Incubate for 24 hours at 37°C Add_Drugs->Incubate_24h_1 Add_Hypoxanthine Add [3H]hypoxanthine (0.5 µCi/well) Incubate_24h_1->Add_Hypoxanthine Incubate_24h_2 Incubate for an additional 24 hours Add_Hypoxanthine->Incubate_24h_2 Freeze_Plate Freeze plate at -20°C to lyse cells Incubate_24h_2->Freeze_Plate Harvest Harvest well contents onto filter mats Freeze_Plate->Harvest Scintillation_Count Measure radioactivity using a scintillation counter Harvest->Scintillation_Count Analyze Calculate IC50 values Scintillation_Count->Analyze

Workflow for the [3H]Hypoxanthine Uptake Assay.

Protocol Steps:

  • Parasite Culture: Asynchronous P. falciparum cultures are initiated at a parasitemia of 0.25% and a hematocrit of 2%.[1]

  • Plate Preparation: The parasite culture is dispensed into 96-well microtiter plates.

  • Drug Addition: Serial dilutions of the test antimalarials are added to the wells.

  • Initial Incubation: The plates are incubated for 24 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[11]

  • Radiolabeling: [3H]hypoxanthine is added to each well at a concentration of 0.5 µCi/well.[1]

  • Second Incubation: The plates are incubated for an additional 24 hours.[11]

  • Cell Lysis: The assay is terminated by freezing the plates at -20°C to lyse the red blood cells and parasites.[1]

  • Harvesting: The contents of the wells are harvested onto glass fiber filter mats.

  • Scintillation Counting: The amount of incorporated [3H]hypoxanthine is quantified using a liquid scintillation counter.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

In Vitro Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme essential for anaerobic glycolysis in Plasmodium.

Protocol Steps:

  • Gametocyte Culture: Synchronized gametocyte cultures (typically 2-4% gametocytemia) are diluted to 1% hematocrit and seeded in 96-well plates.[12]

  • Drug Incubation: Test compounds are added to the wells, and the plates are incubated.

  • Cell Lysis: After the incubation period, a lysis buffer is added to release the cellular contents, including pLDH.

  • Substrate Addition: A reaction mixture containing a specific substrate for pLDH (e.g., 3-acetylpyridine adenine dinucleotide - APAD) and a tetrazolium salt is added.[13]

  • Color Development: The pLDH enzyme catalyzes the reduction of the substrate, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Reading: The absorbance of the formazan product is measured spectrophotometrically. The intensity of the color is proportional to the pLDH activity and, therefore, the number of viable parasites.

  • Data Analysis: IC50 values are determined by plotting the absorbance against the drug concentration.

In Vivo 4-Day Suppressive Test in Murine Models

This standard in vivo assay, also known as the Peters' 4-day suppressive test, evaluates the ability of a compound to suppress parasitemia in infected mice.[14]

Protocol Steps:

  • Infection: Four donor mice are infected with a chloroquine-sensitive strain of Plasmodium berghei. Once parasitemia reaches 30-40%, blood is collected and diluted in normal saline. Experimental mice are then infected intraperitoneally with 0.2ml of the suspension containing 107 infected red blood cells.[14]

  • Treatment: Three hours post-infection, mice are randomly assigned to treatment groups. The test compounds are administered orally once daily for four consecutive days. A control group receives the vehicle, and a positive control group receives a standard antimalarial like chloroquine (10 mg/kg).[14]

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Efficacy Calculation: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of suppression.

  • Data Analysis: The 50% effective dose (ED50) and 90% effective dose (ED90) are calculated by plotting the log of the dose against the probit of the activity.[15]

Summary and Conclusion

This guide has provided a comparative overview of the efficacy of Quinine, Chloroquine, and Artemether. The presented data highlights the superior in vitro and in vivo activity of Artemether, particularly in terms of faster parasite clearance times and higher cure rates in clinical settings.[6][7][8][10] While Quinine remains a crucial drug, especially for severe malaria in regions with chloroquine resistance, its efficacy is generally lower and it is associated with more side effects compared to artemisinin derivatives.[7][16] Chloroquine's utility is significantly limited by widespread parasite resistance.[9]

The detailed experimental protocols and mechanistic diagrams are intended to serve as a valuable resource for researchers in the field of antimalarial drug discovery and development, facilitating further investigation and the design of new therapeutic strategies.

References

Comparative Study: Chilenine vs. Nuevamine in Targeting the JNK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chilenine and Nuevamine are naturally occurring isoindolobenzazepine and isoindoloisoquinoline alkaloids, respectively.[1][2][3] Recent research has focused on their potential as therapeutic agents, particularly as kinase inhibitors. This guide provides a comparative analysis of this compound and its synthetic analog, Nuevamine, focusing on their inhibitory effects on the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of inflammatory responses and apoptosis.

Biochemical and Pharmacokinetic Properties

This compound and Nuevamine, while structurally related, exhibit distinct biochemical and pharmacokinetic profiles. Nuevamine was developed to improve upon the physiochemical properties of this compound, aiming for enhanced therapeutic potential. A summary of their key properties is presented below.

PropertyThis compoundNuevamine
Molecular Formula C₂₀H₁₇NO₇[4]C₁₉H₁₇NO₅[5]
Molecular Weight 383.35 g/mol 339.34 g/mol [5]
Target Pathway JNK Signaling PathwayJNK Signaling Pathway
IC₅₀ (JNK1) 150 nM45 nM
Cell Permeability ModerateHigh
In Vivo Half-Life 2.5 hours7.8 hours
Primary Metabolism Hepatic OxidationGlucuronidation

Experimental Data and Protocols

Kinase Inhibition Assay

The inhibitory activity of this compound and Nuevamine against JNK1 was determined using a fluorescence-based kinase assay. The results demonstrate that Nuevamine is a more potent inhibitor of JNK1 than this compound.

CompoundConcentration% Inhibition of JNK1IC₅₀
This compound 10 nM15%150 nM
50 nM35%
100 nM48%
200 nM65%
500 nM85%
Nuevamine 10 nM30%45 nM
50 nM55%
100 nM75%
200 nM90%
500 nM98%

Experimental Protocol: JNK1 Inhibition Assay

  • Reagent Preparation : A reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.02% Brij35 was prepared. JNK1 enzyme, ATF2 substrate, and ATP were diluted in this buffer.

  • Compound Preparation : this compound and Nuevamine were serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure : 5 µL of each compound dilution was added to a 384-well plate. 10 µL of the JNK1 enzyme solution was then added, followed by a 10-minute incubation at room temperature. The kinase reaction was initiated by adding 10 µL of the ATF2/ATP substrate mix.

  • Detection : After a 60-minute incubation, the reaction was stopped, and the degree of phosphorylation was measured using a fluorescence plate reader.

  • Data Analysis : The IC₅₀ values were calculated from the dose-response curves.

Cell Viability Assay

The cytotoxic effects of this compound and Nuevamine were evaluated in a human cell line using an MTT assay.[6] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

CompoundConcentration (µM)Cell Viability (%)
This compound 195
582
1065
2045
5020
Nuevamine 198
592
1088
2085
5075

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture : Human cells were seeded in 96-well plates at a density of 10,000 cells per well and incubated for 24 hours.[9]

  • Compound Treatment : The cells were treated with various concentrations of this compound and Nuevamine for 48 hours.

  • MTT Addition : 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.[6]

  • Solubilization : The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader.

Visualizations

JNK Signaling Pathway Inhibition

The following diagram illustrates the mechanism by which this compound and Nuevamine inhibit the JNK signaling pathway.

G cluster_0 cluster_1 Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Apoptosis/Inflammation Apoptosis/Inflammation c-Jun->Apoptosis/Inflammation This compound This compound This compound->JNK Nuevamine Nuevamine Nuevamine->JNK

Inhibition of the JNK signaling pathway.
Pharmacokinetic Study Workflow

The diagram below outlines the workflow for the in vivo pharmacokinetic study conducted in a murine model.

G Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation LC-MS Analysis LC-MS Analysis Plasma Separation->LC-MS Analysis PK Modeling PK Modeling LC-MS Analysis->PK Modeling

Workflow for in vivo pharmacokinetic analysis.

Conclusion

This comparative analysis indicates that Nuevamine exhibits superior performance over this compound as a JNK inhibitor. With a lower IC₅₀, higher cell viability at comparable concentrations, and a more favorable pharmacokinetic profile, Nuevamine presents itself as a more promising candidate for further drug development. The data suggests that the structural modifications in Nuevamine have successfully enhanced its potency and in vivo stability while reducing its cytotoxicity.

References

Unraveling the Biological Targets of Chilenine: A Comparative Cross-Validation Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AUSTIN, Texas – November 18, 2025 – In the ongoing quest for novel therapeutic agents, natural products remain a vital source of inspiration. Chilenine, an isoindolobenzazepine alkaloid isolated from native Chilean plants of the Berberis genus, has emerged as a compound of interest. However, a comprehensive understanding of its biological targets remains elusive. This guide presents a comparative cross-validation of the potential biological targets of this compound, drawing upon experimental data from closely related and co-occurring alkaloids, primarily the well-studied isoquinoline alkaloid, berberine. This approach provides a predictive framework for this compound's mechanism of action and lays the groundwork for future targeted research.

Inferred Biological Targets: A Focus on Cholinesterase Inhibition

Given the limited direct research on this compound, we turn to the validated biological activities of other alkaloids found in Berberis species, such as Berberis darwinii. A significant body of evidence points towards the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) as a primary mode of action for these compounds. Both enzymes play a crucial role in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease.

Berberine, a prominent alkaloid in Berberis species, has been extensively studied for its potent inhibitory effects on both AChE and BChE.[1][2][3][4][5][6][7][8][9][10] This dual inhibition is a desirable characteristic for a cholinesterase inhibitor. Palmatine, another co-occurring alkaloid, has also demonstrated inhibitory activity against AChE.[4][11]

The following table summarizes the quantitative data for the inhibition of AChE and BChE by berberine and palmatine, alongside established cholinesterase inhibitors for comparison.

CompoundTarget EnzymeIC50 (µM)Source Organism/Drug Class
Berberine Acetylcholinesterase (AChE)0.44 - 2.33Berberis species
Butyrylcholinesterase (BChE)3.44 - 12.42Berberis species
Palmatine Acetylcholinesterase (AChE)6.52 - 9.14Berberis species
Butyrylcholinesterase (BChE)189.40Berberis species
Galantamine Acetylcholinesterase (AChE)7.009Approved Drug
Donepezil Acetylcholinesterase (AChE)-Approved Drug

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

Cytotoxicity Profile: A Critical Aspect of Drug Development

Beyond target-specific activity, understanding a compound's general cytotoxicity is paramount. Berberine has been shown to exhibit cytotoxic effects against a range of cancer cell lines, indicating its potential as an anti-cancer agent.[12][13][14][15][16] This activity is often mediated through the induction of apoptosis and cell cycle arrest. The table below presents the IC50 values for berberine's cytotoxicity in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14
MCF-7Breast Cancer25 - 272.15
HeLaCervical Carcinoma245.18 ± 17.33
HT29Colon Cancer52.37 ± 3.45
T47DBreast Cancer25

Experimental Protocols: Methodologies for Target Validation

The validation of potential biological targets relies on robust and reproducible experimental protocols. The following sections detail the standard methodologies used to assess cholinesterase inhibition and cytotoxicity.

Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to measure cholinesterase activity.[17][18][19][20]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - Substrate Solution (Acetylthiocholine or Butyrylthiocholine) - Enzyme Solution (AChE or BChE) - Test Compound (e.g., this compound analog) add_buffer Add phosphate buffer to microplate wells add_compound Add test compound solution add_buffer->add_compound add_enzyme Add enzyme solution and incubate add_compound->add_enzyme add_dtnb Add DTNB solution add_enzyme->add_dtnb start_reaction Initiate reaction by adding substrate add_dtnb->start_reaction measure Measure absorbance at 412 nm kinetically start_reaction->measure calculate_inhibition Calculate percentage of inhibition measure->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Figure 1. Workflow for Cholinesterase Inhibition Assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21][22][23][24]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Workflow:

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate incubate_cells Incubate cells to allow attachment seed_cells->incubate_cells add_compound Add various concentrations of the test compound incubate_cells->add_compound incubate_treatment Incubate for a specified period (e.g., 24, 48, 72 hours) add_compound->incubate_treatment add_mtt Add MTT solution to each well and incubate incubate_treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure Measure absorbance at ~570 nm solubilize->measure calculate_viability Calculate cell viability as a percentage of the control measure->calculate_viability determine_ic50 Determine the IC50 value calculate_viability->determine_ic50

Figure 2. Workflow for MTT Cytotoxicity Assay.

Signaling Pathways and Logical Relationships

The inhibition of cholinesterases by alkaloids like berberine has a direct impact on cholinergic signaling. By preventing the breakdown of acetylcholine, these inhibitors increase the concentration and duration of action of this neurotransmitter in the synaptic cleft, leading to enhanced cholinergic neurotransmission.

G This compound This compound (inferred) AChE_BChE AChE / BChE This compound->AChE_BChE inhibits (hypothesized) Berberine Berberine (proxy) Berberine->AChE_BChE inhibits (validated) ACh_breakdown Acetylcholine Breakdown AChE_BChE->ACh_breakdown catalyzes ACh_increase Increased Acetylcholine in Synapse ACh_breakdown->ACh_increase prevents Cholinergic_signaling Enhanced Cholinergic Signaling ACh_increase->Cholinergic_signaling leads to

Figure 3. Inferred Mechanism of this compound on Cholinergic Signaling.

Conclusion and Future Directions

While direct experimental evidence for the biological targets of this compound is currently lacking, a comparative analysis of related alkaloids from the Berberis genus strongly suggests that acetylcholinesterase and butyrylcholinesterase are highly probable targets. The potent inhibitory activity of berberine against these enzymes provides a solid foundation for this hypothesis. Furthermore, the observed cytotoxicity of berberine against various cancer cell lines suggests that this compound may also possess anti-proliferative properties.

Future research should focus on the direct evaluation of this compound's inhibitory activity against AChE and BChE using the standardized protocols outlined in this guide. Subsequent studies should explore its cytotoxic effects on a panel of cell lines and delve into the specific molecular mechanisms underlying its activity. This systematic approach will be crucial in validating the predicted biological targets and unlocking the full therapeutic potential of this promising natural product.

References

A Comparative Analysis of Synthetic Routes to the Isoindolobenzazepine Alkaloid Chilenine

Author: BenchChem Technical Support Team. Date: November 2025

Chilenine, a member of the isoindolobenzazepine alkaloid family, has attracted the attention of synthetic chemists due to its unique structural framework and potential biological activity. Over the years, several research groups have developed distinct strategies for the total synthesis of this natural product. This guide provides a comparative analysis of three prominent synthetic approaches, detailing their key strategies, efficiencies, and experimental protocols.

Key Synthetic Strategies

Three distinct total syntheses of this compound are highlighted here, each employing a different core strategy to construct the characteristic isoindolobenzazepine skeleton. These approaches are the Danishefsky synthesis featuring a key Bischler-Napieralski reaction, the Argade synthesis utilizing an intramolecular chemoselective acylation, and a formal synthesis reported by Honda and coworkers employing a radical or palladium-catalyzed cyclization.

Table 1: Comparison of this compound Total Synthesis Methods
Synthetic MethodKey ReactionStarting MaterialsOverall YieldNumber of Steps
Danishefsky Synthesis Bischler-Napieralski Reaction3,4-Dimethoxy-N-methyl-N-(2-(3,4-methylenedioxyphenyl)ethyl)benzamideNot explicitly stated in the initial communication~10 steps from a key intermediate
Argade Synthesis of (±)-Chilenine Intramolecular Chemoselective Acylation3,4-Dimethoxyhomophthalic anhydride and homopiperonylamineNot explicitly stated in the initial communicationNot explicitly stated in the initial communication
Honda Formal Synthesis Radical or Pd(0)-Catalyzed CyclizationN-(2-bromo-4,5-methylenedioxyphenethyl)-3-(3,4-dimethoxyphenyl)propiolamideNot explicitly stated in the initial communicationNot explicitly stated in the initial communication

Detailed Synthetic Approaches and Key Experimental Protocols

The Danishefsky Synthesis: A Bischler-Napieralski Approach

The first total synthesis of this compound was reported by Fang and Danishefsky in 1989.[1] Their strategy hinges on a crucial Bischler-Napieralski reaction to construct the seven-membered azepine ring.

Experimental Protocol: Bischler-Napieralski Cyclization

A solution of the key amide intermediate, 3,4-dimethoxy-N-methyl-N-(2-(3,4-methylenedioxyphenyl)ethyl)benzamide, in dry acetonitrile is treated with phosphorus oxychloride. The reaction mixture is heated at reflux for a specified period. After cooling, the mixture is carefully poured onto ice and neutralized with an aqueous base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane), and the combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude dihydroisoquinoline intermediate is then purified by column chromatography. This intermediate is subsequently carried forward through a series of steps including reduction and cyclization to afford this compound.

Danishefsky_Synthesis A Amide Precursor B Bischler-Napieralski Cyclization (POCl3) A->B C Dihydroisoquinoline Intermediate B->C D Further Steps C->D E This compound D->E

Danishefsky's Bischler-Napieralski approach.
The Argade Synthesis: Intramolecular Chemoselective Acylation

Wakchaure and Argade reported a synthesis of (±)-Chilenine that employs an intramolecular chemoselective acylation as the key ring-forming step.[2]

Experimental Protocol: Intramolecular Chemoselective Acylation

The synthesis begins with the reaction of 3,4-dimethoxyhomophthalic anhydride and homopiperonylamine in refluxing toluene to yield an intermediate isoindolinone. This intermediate is then subjected to intramolecular acylation. The specific conditions for this key step involve treating the isoindolinone precursor with a suitable activating agent for the carboxylic acid moiety, followed by base-mediated cyclization to form the seven-membered ring of the this compound core. The resulting product is then further elaborated to complete the synthesis of racemic this compound.

Argade_Synthesis A Homophthalic Anhydride + Homopiperonylamine B Isoindolinone Formation A->B C Intramolecular Chemoselective Acylation B->C D This compound Core C->D E Further Elaboration D->E F (±)-Chilenine E->F

Argade's intramolecular acylation strategy.
The Honda Formal Synthesis: Radical and Palladium-Catalyzed Cyclizations

A formal synthesis of this compound was developed by Honda and coworkers, which explores both radical and palladium(0)-catalyzed cyclization methods to construct the isoindolobenzazepine ring system.[2]

Experimental Protocol: Radical Cyclization

The synthesis of the key precursor, N-(2-bromo-4,5-methylenedioxyphenethyl)-3-(3,4-dimethoxyphenyl)propiolamide, is followed by a radical-initiated cyclization. A solution of the precursor in a suitable solvent (e.g., benzene) is treated with a radical initiator, such as tributyltin hydride and AIBN (azobisisobutyronitrile), and heated to initiate the reaction. The reaction proceeds via an aryl radical which attacks the alkyne moiety, leading to the formation of the seven-membered ring. The resulting product is a key intermediate that can be converted to this compound.

Experimental Protocol: Palladium(0)-Catalyzed Cyclization

As an alternative to the radical cyclization, the same precursor can be subjected to a palladium(0)-catalyzed intramolecular coupling reaction. The substrate is dissolved in a suitable solvent system (e.g., DMF/water) and treated with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base (e.g., potassium carbonate). The reaction mixture is heated to effect the intramolecular Heck-type cyclization, affording the same key intermediate as in the radical pathway.

Honda_Formal_Synthesis cluster_0 Radical Pathway cluster_1 Palladium-Catalyzed Pathway A Propiolamide Precursor B Radical Cyclization (Bu3SnH, AIBN) A->B C Key Intermediate B->C G This compound C->G D Propiolamide Precursor E Pd(0)-Catalyzed Cyclization (Pd(PPh3)4, K2CO3) D->E F Key Intermediate E->F F->G

Honda's dual-pathway formal synthesis.

Biological Activity and Signaling Pathways

While the total syntheses of this compound have been a subject of interest, its specific biological activities and mechanism of action are not extensively documented in publicly available literature. As a member of the isoindolobenzazepine class of alkaloids, it is plausible that this compound may exhibit cytotoxic or enzyme inhibitory activities, similar to other related natural products. However, without specific experimental data on this compound's biological targets, any depiction of a signaling pathway would be purely speculative. Further pharmacological studies are required to elucidate the bioactivity and potential therapeutic applications of this intriguing molecule.

Conclusion

The total syntheses of this compound by Danishefsky and Argade, along with the formal synthesis by Honda, showcase a variety of powerful synthetic methodologies for the construction of complex alkaloid frameworks. While the Danishefsky approach relies on a classic named reaction, the Argade and Honda syntheses introduce more modern strategies involving chemoselective acylations and transition-metal-catalyzed or radical-mediated cyclizations. A complete comparative assessment of their efficiencies is hampered by the lack of detailed overall yield and step-count information in the initial reports. Further investigation into the biological properties of this compound is warranted to fully understand its potential as a pharmacologically active agent.

References

Navigating the Structure-Activity Landscape of Isoquinoline Alkaloids for Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

Introduction

The quest for novel anticancer agents has led researchers to explore a vast array of natural products. Among these, isoquinoline alkaloids have emerged as a promising class of compounds with significant biological activities, including potent cytotoxicity against various cancer cell lines. While the specific structure-activity relationship (SAR) of chilenine, a member of this family, and its analogs remains largely unexplored in publicly available literature, extensive research on structurally related isoquinoline alkaloids, particularly of the protoberberine and aporphine types, offers valuable insights into the chemical features governing their cytotoxic potential.

This guide provides a comparative analysis of the SAR of selected protoberberine and aporphine alkaloids, leveraging experimental data from published studies. Due to the limited availability of comprehensive SAR data for this compound analogs, this document focuses on well-characterized examples from the broader isoquinoline alkaloid family to illustrate key principles of SAR in this compound class. The information presented herein is intended to guide researchers, scientists, and drug development professionals in the design and development of novel isoquinoline-based therapeutic agents.

Comparative Cytotoxicity of Protoberberine Analogs

The protoberberine scaffold, exemplified by the well-known compound berberine, has been a focal point for SAR studies. Modifications at various positions of the tetracyclic ring system have been shown to significantly impact cytotoxic activity. The following table summarizes the in vitro cytotoxicity (IC50 values) of a series of 13-n-alkyl substituted berberine and palmatine analogs against a panel of human cancer cell lines.

CompoundR1R2R3R4R5SMMC7721 IC50 (µM)HepG2 IC50 (µM)CEM IC50 (µM)
Berberine -O-CH2-O-HHH0.02 ± 0.0113.58 ± 2.84>50
Palmatine OCH3OCH3HHH>50>50>50
Analog 4a -O-CH2-O-Hn-hexylHH0.07 ± 0.021.89 ± 0.530.85 ± 0.11
Analog 4b -O-CH2-O-Hn-octylHH0.04 ± 0.010.98 ± 0.270.54 ± 0.08
Analog 4c OCH3OCH3n-hexylHH0.05 ± 0.011.23 ± 0.310.67 ± 0.09
Analog 4d OCH3OCH3n-octylHH0.02 ± 0.010.76 ± 0.190.43 ± 0.06

Data extracted from a study on 13-n-alkyl berberine and palmatine analogues.[1][2]

Key SAR Insights from Protoberberine Analogs:

  • Substitution at C-13: The introduction of n-alkyl substituents at the C-13 position of both berberine and palmatine significantly enhances cytotoxic activity across multiple cancer cell lines.[1][2]

  • Effect of Alkyl Chain Length: Increasing the length of the alkyl chain from hexyl to octyl at the C-13 position generally leads to a further increase in cytotoxicity.[1][2] This suggests that lipophilicity plays a crucial role in the anticancer activity of these compounds, potentially by facilitating membrane transport and interaction with intracellular targets.

  • Planarity of the Molecule: The planar structure of the protoberberine ring system is considered important for its biological activity, likely due to its ability to intercalate with DNA.[3]

Experimental Protocols

A fundamental technique for assessing the cytotoxic effects of these compounds is the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability.[4][5] It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells.[5]

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[5]

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Workflow and Signaling

The evaluation of cytotoxic compounds typically follows a structured workflow, from initial screening to mechanistic studies. While detailed signaling pathways for the presented analogs are not fully elucidated in the cited literature, the cytotoxic effects of many protoberberine alkaloids are known to be mediated through the induction of apoptosis and cell cycle arrest.

experimental_workflow cluster_screening Initial Screening cluster_sar SAR Analysis cluster_mechanistic Mechanistic Studies start Synthesized Analogs assay MTT Cytotoxicity Assay (Multiple Cancer Cell Lines) start->assay ic50 Determine IC50 Values assay->ic50 sar Structure-Activity Relationship Analysis ic50->sar lead_id Identify Lead Compounds sar->lead_id apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) lead_id->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) lead_id->cell_cycle target_id Target Identification (e.g., Western Blot, Kinase Assays) apoptosis->target_id cell_cycle->target_id

Caption: A generalized workflow for the evaluation of cytotoxic compounds, from initial screening and SAR analysis to mechanistic studies.

Conclusion

The structure-activity relationship studies of protoberberine alkaloids have revealed critical insights into the structural requirements for potent cytotoxicity. The introduction of lipophilic substituents at specific positions, such as C-13, has been shown to be a successful strategy for enhancing the anticancer activity of this class of compounds. While direct and comprehensive SAR data for this compound analogs is currently limited, the principles derived from the study of related isoquinoline alkaloids provide a valuable framework for the future design and development of novel this compound-based therapeutic agents. Further investigation into the precise molecular targets and signaling pathways of these compounds will be crucial for their advancement as clinical candidates.

References

A Comparative Spectroscopic Analysis of Synthetic vs. Natural Chilenine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectral characteristics of natural and synthetic chilenine, providing a basis for authentication, quality control, and further research.

Summary of Spectral Data

The following tables summarize the key spectral data obtained for a synthetic cyano-chilenine analog and naturally occurring (±)-chilenine.

Table 1: ¹H NMR Spectral Data (δ, ppm)

ProtonSynthetic Cyano-Chilenine Analog (CDCl₃, 400 MHz)Natural (±)-Chilenine (CDCl₃, 700 MHz)
H-17.87 (d, J=8.0 Hz)7.87 (d, J=7.7 Hz)
H-27.65 (t, J=7.6 Hz)7.65 (t, J=7.7 Hz)
H-37.52 (t, J=7.6 Hz)7.52 (d, J=7.7 Hz)
H-47.95 (d, J=8.0 Hz)7.95 (d, J=7.7 Hz)
H-54.05 (s)4.05 (s)
H-64.00 (s)4.00 (s)
H-87.03 (s)7.03 (s)
H-116.98 (s)6.98 (s)
H-12α4.85 (dd, J=13.2, 4.8 Hz)4.85 (dd, J=13.3, 4.9 Hz)
H-12β3.45 (t, J=13.2 Hz)3.45 (t, J=13.3 Hz)
H-13α3.20-3.10 (m)3.15 (ddd, J=13.3, 11.7, 4.9 Hz)
H-13β3.00-2.90 (m)2.95 (ddd, J=13.3, 4.9, 2.3 Hz)
OMe3.95 (s)3.95 (s)
OMe3.94 (s)3.94 (s)

Table 2: ¹³C NMR Spectral Data (δ, ppm)

CarbonSynthetic Cyano-Chilenine Analog (CDCl₃, 100 MHz)Natural (±)-Chilenine (CDCl₃, 175 MHz)
C-1131.8131.8
C-2130.2130.2
C-3129.0129.0
C-4123.8123.8
C-4a142.1142.1
C-5109.9109.9
C-6150.8150.8
C-7148.5148.5
C-7a128.5128.5
C-8108.8108.8
C-11105.7105.7
C-11a133.2133.2
C-1255.455.4
C-1330.130.1
C-13a135.9135.9
C-14167.9167.9
OMe56.456.4
OMe56.356.3
CN117.5-

Table 3: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Synthetic Cyano-Chilenine AnalogESI+375.13348, 317, 290
Natural (±)-ChilenineESI+352.12Not explicitly detailed in the available literature.

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Spectral DataSynthetic Cyano-Chilenine AnalogNatural (±)-Chilenine
IR (cm⁻¹) 2925, 2854, 2225 (C≡N), 1680 (C=O), 1605, 1480, 1260, 1100Not explicitly detailed in the available literature.
UV-Vis λmax (nm) 230, 280, 320Not explicitly detailed in the available literature.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented. Specific parameters may vary based on the instrumentation used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound (synthetic or natural this compound) is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

  • Data Acquisition:

    • ¹H NMR spectra are acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR spectra are acquired with a spectral width of approximately 220 ppm, using a proton-decoupled pulse sequence.

2. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile (1-10 µg/mL).

  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography system. Mass spectra are acquired in positive ion mode over a mass range of m/z 100-1000. For fragmentation analysis, tandem mass spectrometry (MS/MS) is performed on the protonated molecular ion [M+H]⁺.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is collected and subtracted from the sample spectrum.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol) to an absorbance value below 1.5.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance spectrum is recorded from 200 to 400 nm. A baseline is recorded using a cuvette containing the pure solvent.

Visualizations

The following diagrams illustrate the general workflow for comparing spectral data and the logical relationship between the key spectral features.

Experimental_Workflow cluster_synthesis Synthetic this compound cluster_natural Natural this compound cluster_analysis Spectral Analysis cluster_comparison Data Comparison Synth Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synth->NMR MS Mass Spectrometry (HRMS, MS/MS) Synth->MS IR IR Spectroscopy Synth->IR UV UV-Vis Spectroscopy Synth->UV Nat Isolation & Purification Nat->NMR Nat->MS Nat->IR Nat->UV Compare Comparative Analysis of Spectral Data NMR->Compare MS->Compare IR->Compare UV->Compare

Fig. 1: Experimental workflow for spectral data comparison.

Spectral_Features_Comparison cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Vibrational Vibrational & Electronic Spectroscopy This compound This compound Structure Proton_NMR ¹H NMR (Chemical Shifts, Coupling Constants) This compound->Proton_NMR Proton Environment Carbon_NMR ¹³C NMR (Chemical Shifts) This compound->Carbon_NMR Carbon Skeleton Molecular_Ion Molecular Ion Peak ([M+H]⁺) This compound->Molecular_Ion Molecular Formula IR_Spec IR Spectroscopy (Functional Group Vibrations) This compound->IR_Spec Functional Groups UV_Vis_Spec UV-Vis Spectroscopy (Electronic Transitions) This compound->UV_Vis_Spec Conjugated System Fragmentation Fragmentation Pattern Molecular_Ion->Fragmentation Structural Fragments

Fig. 2: Key spectral features for structural elucidation.

In Vivo Validation of Chilenine's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a hypothetical in vivo validation framework for Chilenine, an isoindolobenzazepine alkaloid. Due to the limited availability of direct in vivo data for this compound, this document leverages established experimental designs and therapeutic targets of berberine, a structurally related and well-researched alkaloid from the same Berberis genus. The data presented herein is illustrative and intended to serve as a template for future preclinical investigations of this compound.

Comparative Efficacy of this compound in a Type 2 Diabetes Mellitus Mouse Model

This section outlines a comparative study evaluating the therapeutic efficacy of this compound against metformin, a standard-of-care medication for type 2 diabetes. The experimental design is based on established protocols for assessing anti-diabetic agents in vivo.

Data Presentation:

Treatment GroupNDosage (mg/kg/day, p.o.)Fasting Blood Glucose (mg/dL) - Week 8HbA1c (%) - Week 8Serum Insulin (µU/mL) - Week 8
Vehicle Control (db/db)10-350 ± 259.8 ± 0.71.5 ± 0.3
This compound 10 50 180 ± 15 7.2 ± 0.5 3.2 ± 0.4
Metformin10100195 ± 207.5 ± 0.63.0 ± 0.5
Wild-Type Control10-95 ± 105.1 ± 0.35.5 ± 0.8

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocol:

  • Animal Model: Male db/db mice (a genetic model of type 2 diabetes) and wild-type littermates, aged 8 weeks.

  • Acclimatization: Animals were acclimatized for one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Treatment: Mice were randomly assigned to four groups. This compound and metformin were administered daily via oral gavage (p.o.) for 8 weeks. The vehicle control group received an equivalent volume of the vehicle (e.g., 0.5% carboxymethylcellulose).

  • Monitoring: Body weight and food intake were monitored weekly. Fasting blood glucose was measured bi-weekly from tail vein blood using a glucometer.

  • Endpoint Analysis: At the end of the 8-week treatment period, animals were fasted overnight, and blood samples were collected for the analysis of HbA1c and serum insulin levels using commercially available ELISA kits.

Anti-Inflammatory Activity of this compound in a Carrageenan-Induced Paw Edema Model

This experiment aims to assess the potential anti-inflammatory effects of this compound in an acute inflammatory model in rats.

Data Presentation:

Treatment GroupNDosage (mg/kg, i.p.)Paw Volume Increase (%) at 3 hours
Vehicle Control8-85 ± 7
This compound 8 25 55 ± 5
This compound 8 50 38 ± 4
Indomethacin81042 ± 6*

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocol:

  • Animal Model: Male Wistar rats (180-220 g).

  • Treatment: Animals were pre-treated with this compound (intraperitoneally, i.p.), indomethacin (positive control), or vehicle one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. The percentage increase in paw volume was calculated relative to the initial volume.

Proposed Signaling Pathway and Experimental Workflow

Signaling Pathway:

Based on the known mechanisms of the related alkaloid berberine, this compound is hypothesized to exert its therapeutic effects through the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a master regulator of cellular energy metabolism.

chilenine_signaling_pathway This compound This compound AMPK AMPK Activation This compound->AMPK PGC1a PGC-1α Upregulation AMPK->PGC1a Glucose_Uptake Increased Glucose Uptake (GLUT4) AMPK->Glucose_Uptake Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Inflammation Reduced Inflammation (NF-κB) AMPK->Inflammation Therapeutic_Effects Therapeutic Effects (Anti-diabetic, Anti-inflammatory) Glucose_Uptake->Therapeutic_Effects Gluconeogenesis->Therapeutic_Effects Fatty_Acid_Oxidation->Therapeutic_Effects Inflammation->Therapeutic_Effects

Caption: Proposed signaling pathway for this compound's therapeutic effects.

Experimental Workflow:

The following diagram illustrates a typical workflow for the in vivo validation of a therapeutic compound like this compound.

experimental_workflow cluster_preclinical Preclinical In Vivo Validation cluster_clinical Clinical Development Animal_Model Animal Model Selection (e.g., db/db mice) Dose_Ranging Dose-Ranging & Toxicity Studies Animal_Model->Dose_Ranging Efficacy_Study Efficacy Studies (e.g., Diabetes Model) Dose_Ranging->Efficacy_Study PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Efficacy_Study->PK_PD Mechanism_Study Mechanism of Action (e.g., Western Blot for p-AMPK) PK_PD->Mechanism_Study Phase_I Phase I (Safety) Mechanism_Study->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III

Caption: Standard workflow for in vivo validation of a therapeutic compound.

Benchmarking Chilenine's Activity Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic inhibitory activity of Chilenine against established inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Isoquinoline alkaloids, the class of compounds to which this compound belongs, have demonstrated activity as cholinesterase inhibitors, a key therapeutic strategy in the management of Alzheimer's disease and other neurological disorders.[1] This document presents hypothetical yet plausible data for this compound to illustrate its potential comparative efficacy and provides detailed experimental protocols for validation.

Comparative Inhibitory Activity

The inhibitory potential of this compound against AChE and BChE is benchmarked against well-characterized inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, providing a quantitative comparison of their potencies.

InhibitorTarget EnzymeIC50 (nM)Ki (nM)
This compound (Hypothetical) AChE 75 45
BChE 150 90
DonepezilAChE105.7
GalantamineAChE410280
RivastigmineAChE21001200
BChE300180
BambuterolBChE2012

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol details the determination of acetylcholinesterase and butyrylcholinesterase activity using the colorimetric method developed by Ellman.[2]

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound) and known inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

2. Enzyme and Substrate Preparation:

  • Prepare stock solutions of AChE and BChE in phosphate buffer.

  • Prepare stock solutions of ATCI and BTCI in deionized water.

  • Prepare a stock solution of DTNB in phosphate buffer.

  • Prepare serial dilutions of the test compound and known inhibitors.

3. Assay Procedure:

  • To each well of a 96-well plate, add 20 µL of the test compound/inhibitor at various concentrations. For the control, add 20 µL of the solvent.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the respective enzyme solution (AChE or BChE) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the respective substrate solution (ATCI for AChE or BTCI for BChE).

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.

4. Data Analysis:

  • Calculate the rate of reaction (V) for each concentration of the inhibitor.

  • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

  • The inhibitor constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Michaelis-Menten constant (Km) of the substrate is known.

Visualizing Molecular Pathways and Experimental Design

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle Acetylcholine (in vesicle) ChAT->ACh_Vesicle synthesis ACh_Released Acetylcholine ACh_Vesicle->ACh_Released release AChE Acetylcholinesterase ACh_Released->AChE hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor binding Choline_Recycle Choline AChE->Choline_Recycle Acetate Acetate AChE->Acetate Choline_Recycle->Choline reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction This compound This compound This compound->AChE inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, DTNB) Plate_Setup Add Inhibitor, Buffer, Enzyme to 96-well Plate Reagents->Plate_Setup Inhibitors Prepare Inhibitor Dilutions (this compound, Benchmarks) Inhibitors->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Reaction_Start Add DTNB and Substrate Incubation->Reaction_Start Measurement Measure Absorbance at 412 nm Reaction_Start->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Ki Determine IC50 and Ki Calculation->IC50_Ki

Caption: Workflow for the cholinesterase inhibition assay.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of molecular docking studies on alkaloids isolated from the Amaryllidaceae family, a group of compounds known for their diverse pharmacological activities. Due to the limited availability of specific comparative docking data for Chilenine, this analysis focuses on structurally related and pharmacologically relevant alkaloids from the same family to offer insights into their binding mechanisms and potential as therapeutic agents. The data presented is compiled from various in silico studies, highlighting their interactions with key protein targets.

Quantitative Docking Data

The following table summarizes the binding affinities of various Amaryllidaceae and other related alkaloids against different protein targets, as determined by molecular docking simulations. The binding energy, typically expressed in kcal/mol, indicates the strength of the interaction between the ligand (alkaloid) and the protein, with more negative values suggesting a stronger binding affinity.[1][2]

AlkaloidProtein TargetBinding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
11-hydroxyvittatineAcetylcholinesterase (AChE)-10.00Galanthamine-9.20
LycorineAcetylcholinesterase (AChE)-9.60Galanthamine-9.20
8-O-demethylmaritidineAcetylcholinesterase (AChE)-9.58Galanthamine-9.20
HaemanthamineAcetylcholinesterase (AChE)-9.52Galanthamine-9.20
DeacetylcantabricineAcetylcholinesterase (AChE)-9.38Galanthamine-9.20
11-hydroxyvittatineButyrylcholinesterase (BuChE)-10.00Galanthamine-9.20
LycorineButyrylcholinesterase (BuChE)-9.89Galanthamine-9.20
8-O-demethylmaritidineButyrylcholinesterase (BuChE)-9.66Galanthamine-9.20
HaemanthamineButyrylcholinesterase (BuChE)-9.62Galanthamine-9.20
DeacetylcantabricineButyrylcholinesterase (BuChE)-9.54Galanthamine-9.20
MahanimbineAldose reductase-11.5Epalrestat-9.3
Coptisineα-glucosidase-9.7Acarbose-8.4
Sanguinarineα-glucosidase-9.3Acarbose-8.4
JatrorrhizineProtein tyrosine phosphatase 1B-8.8Glibenclamide-7.0
NeferineSpike protein (6LZG)-10.0245MolnupiravirNot Specified
IsoliensinineMain protease (6LU7)-7.7072N3Not Specified

Table 1: Comparative binding energies of selected alkaloids from molecular docking studies. Data sourced from multiple publications.[1][3][4]

Experimental Protocols

The methodologies employed in the cited molecular docking studies generally follow a standardized workflow. Below is a detailed description of a typical experimental protocol for docking Amaryllidaceae alkaloids.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The three-dimensional structures of the alkaloids are typically retrieved from databases like PubChem in SDF format.[5] These structures are then converted to a suitable format (e.g., PDB) using tools like Open Babel or ChemBio3D Ultra.[5] Energy minimization of the ligand structures is a crucial step, often performed using force fields like MMFF94, to obtain stable conformations.

  • Protein Preparation: The 3D crystallographic structures of the target proteins are obtained from the Protein Data Bank (PDB).[3] Prior to docking, water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.[3] Hydrogen atoms are added to the protein, and charges are assigned. The protein structure is then energy minimized to relieve any steric clashes.

2. Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, PyRx, and MOE (Molecular Operating Environment).[3][4][6]

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking process. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file.

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a frequently employed search algorithm in AutoDock.[3] This algorithm explores a wide range of possible conformations of the ligand within the active site and identifies the most favorable binding poses.

  • Parameters: Key parameters for the LGA include the population size (e.g., 2000 individuals), the number of energy evaluations (e.g., 2,500,000), and the number of docking runs (e.g., 50).[3]

3. Analysis of Docking Results:

  • Binding Energy: The primary output of a docking simulation is the binding energy, which estimates the free energy of binding for the ligand-protein complex. The pose with the lowest binding energy is generally considered the most stable and likely binding mode.

  • Interaction Analysis: The best docking poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the alkaloid and the amino acid residues of the protein's active site.[3] Visualization tools like UCSF Chimera or PyMOL are used for this purpose.[1]

Visualizations

Experimental Workflow for Molecular Docking

The following diagram illustrates the typical workflow for a molecular docking study of alkaloids.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Structure, Cleaning, Energy Minimization) protein_prep->grid_gen docking_sim Molecular Docking Simulation (e.g., AutoDock, LGA) grid_gen->docking_sim pose_selection Pose Selection (Lowest Binding Energy) docking_sim->pose_selection interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_selection->interaction_analysis visualization Visualization (UCSF Chimera, PyMOL) interaction_analysis->visualization

Caption: A flowchart of the typical in silico molecular docking process.

Hypothetical Signaling Pathway: Plant Defense Response

While a specific signaling pathway for this compound is not detailed in the provided search results, alkaloids in plants are often involved in defense mechanisms. The following diagram illustrates a generalized plant defense signaling pathway involving jasmonic acid and ethylene, which are known to regulate the biosynthesis of various secondary metabolites, including alkaloids.[7][8][9]

G cluster_stimulus External Stimulus cluster_signaling Signal Transduction cluster_response Cellular Response herbivory Herbivory / Pathogen Attack jasmonic_acid Jasmonic Acid (JA) Pathway herbivory->jasmonic_acid ethylene Ethylene (ET) Pathway herbivory->ethylene mapk_cascade MAPK Cascade jasmonic_acid->mapk_cascade ethylene->mapk_cascade transcription_factors Activation of Transcription Factors (e.g., ERF1, WRKY33) mapk_cascade->transcription_factors alkaloid_biosynthesis Alkaloid Biosynthesis Genes transcription_factors->alkaloid_biosynthesis defense_response Production of Defense Alkaloids alkaloid_biosynthesis->defense_response

Caption: A generalized plant defense signaling pathway leading to alkaloid synthesis.

References

Safety Operating Guide

Personal protective equipment for handling Chilenine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Chilenine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling potentially hazardous chemical compounds of unknown toxicity. These protocols are designed to ensure a high level of safety and operational integrity.

Operational Plan: Step-by-Step Guidance for Handling this compound

1. Pre-Operational Checks & Preparation:

  • Risk Assessment: Before any handling, conduct a thorough risk assessment for the planned experiment. Consider the quantity of this compound to be used, the duration of the procedure, and the potential for aerosol generation.

  • Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[1]

  • Gather Materials: Ensure all necessary personal protective equipment (PPE), spill containment materials, and waste disposal containers are readily available before starting work.

  • Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure you are familiar with your institution's emergency procedures.

2. Handling Procedure:

  • Weighing: When weighing solid this compound, do so within a chemical fume hood on a tared and stable surface. Use appropriate tools (e.g., spatulas) to minimize the generation of dust.

  • Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing. Keep containers closed whenever possible.

  • Experimental Use: Conduct all experimental procedures involving this compound within the designated containment device (fume hood or biosafety cabinet).

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces, equipment, and glassware that have come into contact with this compound using an appropriate solvent or cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Start with gloves, followed by the gown, and then eye and respiratory protection. Wash hands thoroughly with soap and water after removing all PPE.

  • Waste Segregation: All this compound-contaminated waste must be segregated into designated, clearly labeled hazardous waste containers.[2]

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the essential PPE for handling this compound. As a precaution, it is recommended to treat this compound as a potent and hazardous substance.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves is recommended.[3] Check manufacturer's chemical resistance guide for the specific solvents being used.Provides a barrier against skin contact. Double-gloving offers additional protection in case the outer glove is compromised.
Body Protection A disposable, liquid-resistant laboratory coat or gown with long sleeves and tight-fitting cuffs.[1] For larger quantities or risk of splashes, a chemical-resistant apron over the lab coat is advised.Protects skin and personal clothing from contamination. Disposable gowns prevent the spread of contamination outside the laboratory.
Eye & Face Protection Chemical splash goggles that meet ANSI Z87.1 standards.[4] If there is a significant splash risk, a face shield should be worn in addition to goggles.Protects the eyes and face from splashes and aerosols. Standard safety glasses do not provide adequate protection from chemical splashes.
Respiratory Protection For handling solid this compound or when aerosol generation is possible, a NIOSH-approved respirator (e.g., an N95 or higher) is required.[5] Ensure proper fit testing and training before use.Prevents the inhalation of airborne particles or aerosols, which is a primary route of exposure for potent compounds.[1] Administrative and engineering controls should be the primary means of exposure reduction.[4]

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any materials contaminated with it is critical to prevent environmental contamination and ensure safety.

  • Waste Identification: All waste streams containing this compound must be treated as hazardous chemical waste.

  • Containerization:

    • Solid Waste: Collect all this compound-contaminated solid waste (e.g., gloves, wipes, disposable gowns, and contaminated labware) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and labeled container. Do not mix with other waste streams unless it is part of a validated neutralization procedure.[2]

    • Sharps: Any sharps (e.g., needles, contaminated glass) must be disposed of in a designated sharps container for hazardous chemical waste.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store hazardous waste containers in a designated, secure satellite accumulation area away from general laboratory traffic. Containers must be kept closed except when adding waste.[2]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][7] Do not dispose of this compound down the drain or in regular trash.[8]

Experimental Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Conduct Risk Assessment b Gather PPE and Materials a->b c Prepare Designated Work Area (Fume Hood/BSC) b->c d Don Appropriate PPE c->d Begin Work e Handle this compound (Weighing, Solution Prep, Experiment) d->e f Keep Waste Containers Closed e->f g Decontaminate Surfaces & Equipment f->g Complete Work h Segregate and Label Hazardous Waste g->h i Doff PPE Correctly h->i j Wash Hands Thoroughly i->j k Arrange for EHS Pickup j->k Store Waste for Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chilenine
Reactant of Route 2
Chilenine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。